Chrysin 7-O-beta-gentiobioside
Beschreibung
Eigenschaften
IUPAC Name |
5-hydroxy-2-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O14/c28-9-17-20(31)22(33)24(35)26(40-17)37-10-18-21(32)23(34)25(36)27(41-18)38-12-6-13(29)19-14(30)8-15(39-16(19)7-12)11-4-2-1-3-5-11/h1-8,17-18,20-29,31-36H,9-10H2/t17-,18-,20-,21-,22+,23+,24-,25-,26-,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMGGAPZYUWNMO-IPOZFMEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chrysin 7-O-beta-gentiobioside: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chrysin (B1683763) 7-O-beta-gentiobioside, a naturally occurring flavonoid glycoside, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of its known natural sources and detailed methodologies for its isolation and purification. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
Natural Sources of Chrysin 7-O-beta-gentiobioside
This compound has been identified in a limited number of plant species. The primary documented source is Spartium junceum, commonly known as Spanish broom.[1][2][3][4][5] Additionally, its presence has been noted in Semen Oroxyli, the seeds of Oroxylum indicum, a plant used in traditional Chinese medicine.[5] While the broader genus Scutellaria is known for a rich diversity of flavonoids, including various chrysin glycosides, the specific presence of this compound across this genus is not extensively documented in the available literature.[6][7][8][9]
Table 1: Documented Natural Sources of this compound
| Plant Species | Family | Common Name | Plant Part(s) |
| Spartium junceum L. | Leguminosae | Spanish Broom | Herbs[1][5] |
| Oroxylum indicum (L.) Benth. ex Kurz | Bignoniaceae | Indian Trumpet Flower | Seeds (Semen Oroxyli)[5] |
Experimental Protocols: Isolation and Purification
A standardized, universally adopted protocol for the isolation of this compound is not explicitly detailed in the existing literature. However, based on established methodologies for the isolation of flavonoid glycosides from plant matrices, a general workflow can be constructed. The following protocol is a composite methodology derived from techniques used for similar compounds.
General Workflow for Isolation and Purification
The isolation of this compound typically involves solvent extraction from the dried and powdered plant material, followed by a series of chromatographic purification steps.
Caption: General workflow for the isolation of this compound.
Detailed Methodology
2.2.1. Extraction
-
Preparation of Plant Material: Air-dry the relevant plant parts (e.g., herbs of Spartium junceum) at room temperature in the shade. Once fully dried, pulverize the material into a fine powder using a mechanical grinder.
-
Solvent Extraction: Macerate the powdered plant material with methanol or ethanol (B145695) (e.g., 1 kg of powder in 5 L of solvent) at room temperature for 24-48 hours with occasional agitation. Repeat the extraction process three times to ensure exhaustive extraction.
-
Concentration: Combine the filtrates from all extractions and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.
2.2.2. Fractionation
-
Solvent Partitioning: Suspend the crude extract in distilled water and perform successive liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate. This compound, being a glycoside, is expected to be enriched in the more polar fractions, particularly the ethyl acetate fraction.
-
Fraction Concentration: Concentrate the ethyl acetate fraction to dryness using a rotary evaporator.
2.2.3. Chromatographic Purification
-
Silica Gel Column Chromatography: Subject the dried ethyl acetate fraction to column chromatography on a silica gel column. Elute the column with a gradient solvent system, typically starting with chloroform and gradually increasing the polarity by adding methanol (e.g., chloroform:methanol, 100:0 to 80:20 v/v).
-
Fraction Monitoring: Collect the eluate in fractions of a fixed volume. Monitor the fractions by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualize the spots under UV light (254 nm and 365 nm) and/or by spraying with a suitable reagent (e.g., vanillin-sulfuric acid).
-
Sephadex LH-20 Chromatography: Pool the fractions containing the compound of interest and further purify them using a Sephadex LH-20 column with methanol as the mobile phase to remove pigments and other impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification, employ preparative HPLC on a C18 column. A typical mobile phase would consist of a gradient of acetonitrile (B52724) and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[10] The elution can be monitored using a UV detector at a wavelength of approximately 270 nm, which is characteristic for the flavone (B191248) nucleus.
Structural Identification
The identity and purity of the isolated this compound should be confirmed using modern analytical techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy to elucidate the chemical structure, including the nature and attachment points of the sugar moiety.
Signaling Pathways and Logical Relationships
While the specific signaling pathways modulated by this compound are not extensively studied, its aglycone, chrysin, is known to interact with various cellular targets. The glycosylation at the 7-O position significantly alters its physicochemical properties, which in turn affects its bioavailability and mechanism of action. The logical relationship for its potential biological investigation would follow a standard drug discovery pipeline.
Caption: Logical workflow for the biological evaluation of this compound.
Conclusion
This compound is a flavonoid glycoside found in Spartium junceum and Semen Oroxyli. Its isolation requires a multi-step process involving solvent extraction and multiple chromatographic techniques. This guide provides a foundational protocol for its extraction and purification, which can be further optimized based on the specific plant matrix and available laboratory instrumentation. Further research is warranted to quantify its presence in various natural sources and to fully elucidate its pharmacological profile.
References
- 1. This compound | CAS 88640-89-5 | ScreenLib [screenlib.com]
- 2. Chrysin 7-O-β-gentiobioside | 88640-89-5 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CAS:88640-89-5 | Manufacturer ChemFaces [m.chemfaces.com]
- 6. Chrysin 7-O-β-D-glucuronide, a dual inhibitor of SARS-CoV-2 3CLpro and PLpro, for the prevention and treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chrysin-7-O-glucuronide | C21H18O10 | CID 14135335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pinellinutraceuticals.com [pinellinutraceuticals.com]
- 10. mdpi.com [mdpi.com]
Synthesis and Characterization of Chrysin 7-O-beta-gentiobioside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Chrysin (B1683763) 7-O-beta-gentiobioside, a glycosylated flavonoid. While direct, detailed experimental data for this specific compound is limited in publicly accessible literature, this document leverages information on the synthesis and characterization of the closely related and structurally similar chrysin 7-O-β-D-glucopyranoside, alongside general principles of flavonoid glycosylation and characterization, to provide a thorough and practical resource.
Introduction
Chrysin (5,7-dihydroxyflavone) is a natural flavonoid found in various plants, honey, and propolis, known for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. However, its therapeutic potential is often limited by poor aqueous solubility and low bioavailability. Glycosylation, the attachment of sugar moieties, is a common strategy to improve the pharmacokinetic properties of flavonoids. Chrysin 7-O-beta-gentiobioside is a glycoside of chrysin where a gentiobiose (a disaccharide composed of two glucose units) is attached at the 7-hydroxyl position. This modification is expected to enhance its solubility and potentially modulate its biological activity.
Chemical Structure:
-
Chrysin: C15H10O4
-
This compound: C27H30O14[1]
-
Molecular Weight: 578.52 g/mol [1]
-
CAS Number: 88640-89-5[1]
Synthesis of this compound
Chemical Synthesis: A Proposed Strategy via Koenigs-Knorr Glycosylation
The Koenigs-Knorr reaction is a classical and widely used method for the formation of glycosidic bonds.[2] This approach involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt like silver carbonate or silver oxide. For the synthesis of this compound, a plausible route would involve the reaction of chrysin with an activated gentiobiose donor.
A detailed experimental protocol for the synthesis of the similar compound, chrysin 7-O-β-D-glucopyranoside, provides a strong template for this process.[3]
Proposed Experimental Protocol (Adapted from a similar synthesis):
-
Preparation of the Glycosyl Donor (Acetobromogentiobiose):
-
Gentiobiose is first per-acetylated using acetic anhydride (B1165640) in the presence of a catalyst (e.g., pyridine (B92270) or sodium acetate) to protect all hydroxyl groups.
-
The resulting peracetylated gentiobiose is then treated with a solution of hydrogen bromide in acetic acid to form the thermodynamically stable α-acetobromogentiobiose. This glycosyl bromide is the activated donor for the glycosylation reaction.
-
-
Koenigs-Knorr Glycosylation:
-
Chrysin (the glycosyl acceptor) is dissolved in a suitable aprotic solvent (e.g., a mixture of chloroform (B151607) and methanol).
-
A promoter, such as silver carbonate (Ag2CO3) or silver oxide (Ag2O), is added to the solution. The promoter acts as a halogen scavenger.
-
The prepared acetobromogentiobiose, dissolved in the same solvent system, is added dropwise to the chrysin solution at room temperature with constant stirring.
-
The reaction is typically carried out in the dark to prevent light-sensitive side reactions and is monitored by thin-layer chromatography (TLC) until the starting material (chrysin) is consumed.
-
-
Deprotection:
-
Following the glycosylation, the acetyl protecting groups on the gentiobiose moiety are removed. This is commonly achieved by Zemplén deacetylation, which involves treating the product with a catalytic amount of sodium methoxide (B1231860) in methanol.
-
The reaction is stirred at room temperature until deprotection is complete, as monitored by TLC.
-
-
Purification:
-
The reaction mixture is neutralized with an acidic resin, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified using column chromatography on silica (B1680970) gel with a suitable solvent system (e.g., a gradient of chloroform and methanol) to yield pure this compound.
-
Logical Workflow for Proposed Chemical Synthesis:
Caption: Proposed chemical synthesis workflow for this compound.
Enzymatic Synthesis
Enzymatic synthesis offers a green and highly selective alternative to chemical methods.[4][5] Glycosyltransferases are enzymes that catalyze the transfer of a sugar moiety from an activated donor substrate to an acceptor molecule.
Proposed Experimental Protocol:
-
Enzyme and Substrate Preparation:
-
A suitable glycosyltransferase capable of transferring gentiobiose would be required. Alternatively, a two-step enzymatic reaction could be employed, first adding a glucose unit and then a second glucose to form the gentiobiose chain.
-
The glycosyl donor would typically be a nucleotide-activated sugar, such as UDP-gentiobiose.
-
Chrysin would serve as the acceptor substrate.
-
-
Enzymatic Reaction:
-
Chrysin and the UDP-gentiobiose are incubated with the glycosyltransferase in a suitable buffer system at an optimal temperature and pH for the enzyme's activity.
-
The reaction is allowed to proceed for a set period, and the formation of the product can be monitored by HPLC.
-
-
Product Isolation and Purification:
-
Once the reaction is complete, the enzyme is denatured and removed (e.g., by precipitation with a solvent or by heat).
-
The reaction mixture is then purified, typically using chromatographic techniques such as column chromatography or preparative HPLC, to isolate the pure this compound.
-
Logical Workflow for Enzymatic Synthesis:
Caption: General workflow for the enzymatic synthesis of this compound.
Characterization of this compound
Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following techniques are standard for the characterization of flavonoid glycosides.
Spectroscopic and Spectrometric Data
| Technique | Expected Observations for this compound | Reference Data (Chrysin or related compounds) |
| ¹H NMR | Signals corresponding to the chrysin backbone protons. Additional signals in the sugar region (typically 3.0-5.5 ppm) corresponding to the two glucose units of gentiobiose. An anomeric proton signal for the glucose linked to chrysin would be expected. | Chrysin ¹H NMR (400 MHz, DMSO-d6): δ 12.8 (s, 1H, 5-OH), 8.10 (d, 2H), 7.65–7.56 (m, 3H), 7.07 (s, 1H), 6.88 (d, 1H), 6.47 (d, 1H).[3] |
| ¹³C NMR | Carbon signals for the chrysin skeleton. Additional signals corresponding to the 12 carbons of the gentiobiose moiety. | Chrysin ¹³C NMR (100 MHz, DMSO-d6): δ 182.3, 163.9, 163.3, 161.0, 157.3, 132.5, 130.7, 129.4, 126.7, 105.8, 105.6, 99.8, 95.3.[3] |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the mass of this compound (m/z 579.16 [M+H]⁺ or 577.15 [M-H]⁻). Fragmentation pattern showing the loss of the gentiobiose unit (a loss of 324 Da) and further fragmentation of the chrysin aglycone. | Chrysin: [M+H]⁺ at m/z 255.[6] The fragmentation of flavonoid glycosides typically involves the cleavage of the glycosidic bond. |
| UV-Vis Spectroscopy | Two major absorption bands characteristic of the flavone (B191248) skeleton, typically Band I (300-380 nm) and Band II (240-280 nm). Glycosylation at the 7-position is expected to cause a slight shift in these bands compared to the aglycone. | Chrysin shows characteristic UV absorption maxima. |
| Infrared (IR) Spectroscopy | Absorption bands corresponding to hydroxyl (-OH), carbonyl (C=O), aromatic (C=C), and C-O stretching vibrations. | Chrysin 7-O-β-D-glucopyranoside IR (ATR): νmax (cm⁻¹) = 3416, 3232, 1653, 1611, 1581.[3] |
Purity and Yield
| Parameter | Method | Expected Value |
| Purity | High-Performance Liquid Chromatography (HPLC) | >95% |
| Yield | Gravimetric analysis after purification | Dependent on the success of the synthesis, but yields for similar glycosylations can range from 30-60%. |
Biological Activity and Signaling Pathways
The biological activities of many chrysin derivatives are linked to the modulation of key cellular signaling pathways.[7] While the specific signaling pathways affected by this compound have not been extensively studied, the activity of the related compound, chrysin 7-O-β-D-glucopyranoside, provides valuable insights.
Chrysin 7-O-β-D-glucopyranoside has been shown to increase the expression of the low-density lipoprotein receptor (LDLR) through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[3]
AMPK Signaling Pathway:
Caption: Postulated activation of the AMPK pathway by this compound.
Experimental Protocol for Investigating AMPK Activation:
-
Cell Culture: Human hepatoma (Huh-7) cells are a suitable model for studying hepatic lipid metabolism.
-
Treatment: Cells are treated with varying concentrations of this compound for a specified duration (e.g., 24 hours).
-
Western Blot Analysis:
-
Cell lysates are collected and subjected to SDS-PAGE.
-
Proteins are transferred to a membrane and probed with antibodies against phosphorylated AMPK (p-AMPK), total AMPK, phosphorylated acetyl-CoA carboxylase (p-ACC), total ACC, and LDLR.
-
β-actin is used as a loading control.
-
An increase in the ratio of p-AMPK/AMPK and p-ACC/ACC would indicate AMPK activation.
-
-
Quantitative PCR (qPCR):
-
Total RNA is extracted from treated cells and reverse-transcribed to cDNA.
-
qPCR is performed to quantify the mRNA expression levels of the LDLR gene.
-
GAPDH is typically used as a housekeeping gene for normalization.
-
Conclusion
This technical guide outlines the synthesis and characterization of this compound. While a complete experimental dossier for this specific molecule is not available, the provided protocols, based on established chemical and enzymatic methods for flavonoid glycosylation and data from closely related compounds, offer a robust framework for its preparation and validation. The characterization data, though predictive, are based on well-understood spectroscopic and spectrometric principles for this class of compounds. The potential for this compound to modulate the AMPK signaling pathway, as suggested by its structural analog, highlights a promising area for future research into its therapeutic applications. This guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development, providing the necessary foundational information to embark on the synthesis and investigation of this interesting flavonoid glycoside.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 3. Chrysin 7‐O‐β‐d‐glucopyranoside increases hepatic low‐density lipoprotein receptor expression through AMP‐activated protein kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic synthesis of glycosides: from natural O- and N-glycosides to rare C- and S-glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Enzymatic synthesis of glycosides: from natural O- and N-glycosides to rare C- and S-glycosides [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Chrysin 7-O-beta-gentiobioside: A Technical Overview of its Physicochemical Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysin (B1683763) 7-O-beta-gentiobioside is a flavonoid glycoside, a class of natural products known for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the currently available data on the physicochemical properties of Chrysin 7-O-beta-gentiobioside, alongside a discussion of its potential biological activities based on related compounds. This document aims to serve as a valuable resource for researchers and professionals in drug discovery and development by summarizing existing knowledge, highlighting data gaps, and providing standardized experimental protocols and conceptual frameworks for future investigations.
Physicochemical Properties
The fundamental physicochemical properties of a compound are critical for its development as a therapeutic agent, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The available data for this compound is summarized below.
Table 1: Physicochemical Data for this compound
| Property | Value | Source/Comment |
| Molecular Formula | C₂₇H₃₀O₁₄ | [1][2][3] |
| Molecular Weight | 578.52 g/mol | [1][2][3] |
| CAS Number | 88640-89-5 | [3][4] |
| Appearance | Powder | Inferred from supplier data. |
| Solubility | Very slightly soluble (0.11 g/L at 25°C) | [1] |
| Melting Point | Data not available | |
| 1H NMR Data | Data not available for the gentiobioside | A vendor's certificate of analysis states "NMR: Consistent with structure," but no spectral data is provided. |
| 13C NMR Data | Data not available for the gentiobioside | |
| UV-Vis λmax | Data not available for the gentiobioside | The aglycone, chrysin, has a reported absorption maximum at 270 nm in DMSO.[5] |
| Natural Sources | Spartium junceum (Spanish broom) | [2][4] |
Data Gaps and Future Research Directions: A significant lack of experimentally determined data for the melting point and detailed spectroscopic characteristics (¹H NMR, ¹³C NMR, and UV-Vis) of this compound is a notable gap in the current literature. Future research should prioritize the isolation or synthesis and complete analytical characterization of this compound to establish a comprehensive physicochemical profile.
Biological Activities and Potential Signaling Pathways
While specific studies on the biological activities of this compound are limited, it is reported to possess cytocidal and antimicrobial properties.[4] The biological activities of its aglycone, chrysin, have been more extensively studied and may provide insights into the potential mechanisms of action of its glycosylated form.
Chrysin has been shown to exhibit anticancer effects by inducing apoptosis in various cancer cell lines.[6][7][8] The proposed mechanism often involves the activation of caspases, key enzymes in the apoptotic cascade.
Furthermore, studies on the related compound, Chrysin 7-O-β-d-glucopyranoside, have demonstrated its ability to increase the expression of the low-density lipoprotein receptor (LDLR) through the activation of AMP-activated protein kinase (AMPK). This suggests that this compound may also modulate cellular metabolic pathways.
Experimental Protocols
Detailed experimental protocols for the investigation of the biological activities of this compound are not yet published. However, based on the reported cytocidal and antimicrobial activities, and knowledge of related compounds, the following workflows are proposed.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Conclusion
This compound is a naturally occurring flavonoid with potential cytocidal and antimicrobial activities. However, a comprehensive understanding of its physicochemical properties and biological mechanisms is currently hampered by a lack of detailed experimental data. The information and proposed experimental frameworks presented in this guide are intended to facilitate future research and development of this promising natural compound. Further investigation is warranted to fully elucidate its therapeutic potential.
References
- 1. Page loading... [wap.guidechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CAS 88640-89-5 | this compound - Synblock [synblock.com]
- 4. Chrysin 7-O-β-gentiobioside | 88640-89-5 [chemicalbook.com]
- 5. pnrjournal.com [pnrjournal.com]
- 6. Anticancer Properties of Chrysin on Colon Cancer Cells, In vitro and In vivo with Modulation of Caspase-3, -9, Bax and Sall4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptotic Effects of Chrysin in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptotic effects of chrysin in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Anticancer Mechanisms of Chrysin
Core Anticancer Mechanisms of Chrysin (B1683763)
Chrysin exerts its antitumor effects through a multi-faceted approach, primarily by inducing programmed cell death (apoptosis), halting the cell division cycle, generating oxidative stress, and modulating key cellular signaling pathways that govern cancer cell proliferation, survival, and metastasis.[1][3]
Induction of Apoptosis
Apoptosis is a primary mechanism of Chrysin's anticancer activity, initiated through both intrinsic (mitochondrial) and extrinsic pathways.[1][2]
-
Intrinsic (Mitochondrial) Pathway: Chrysin disrupts the mitochondrial membrane potential.[2] This leads to the release of cytochrome c into the cytoplasm, which is a critical step for initiating the intrinsic apoptotic pathway.[4] It modulates the balance of the Bcl-2 family of proteins, increasing the expression of pro-apoptotic proteins like Bax, Bak, and Bad, while decreasing the levels of anti-apoptotic proteins such as Bcl-2 and Mcl-1.[5][6][7] This shift in balance facilitates the activation of initiator caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[2][5][6]
-
Extrinsic Pathway: Evidence suggests Chrysin can also act via a ligand receptor-dependent mechanism, requiring the activation of caspase-8.[8]
-
p53-Dependent Apoptosis: In some cancer cell lines, such as hepatocellular carcinoma, Chrysin has been shown to increase the expression of the p53 tumor suppressor protein, which contributes to the activation of the Bcl-2/caspase-9 signaling pathway.[6][9]
Cell Cycle Arrest
Chrysin can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. This arrest occurs at different phases depending on the cancer type. For instance, Chrysin has been observed to cause G2/M phase arrest in colorectal and cervical cancer cells and a G0/G1 phase arrest in gastric carcinoma and glioblastoma cells.[4][7][8][10] This effect is often mediated by modulating the expression of cell cycle regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).[1][11]
Generation of Reactive Oxygen Species (ROS)
Chrysin treatment leads to an increase in intracellular Reactive Oxygen Species (ROS) in various cancer cells, including bladder, prostate, and breast cancer.[5][12][13] This elevation in ROS induces oxidative stress, which can damage cellular components, disrupt mitochondrial function, and trigger apoptotic pathways, contributing significantly to Chrysin's antitumor effects.[1][12][14] The antitumor effect of Chrysin can be inhibited by ROS scavengers, confirming the critical role of ROS generation in its mechanism.[5]
Modulation of Key Signaling Pathways
Chrysin's ability to induce apoptosis and cell cycle arrest is intrinsically linked to its modulation of several critical intracellular signaling pathways that are often dysregulated in cancer.
PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth. This pathway is frequently hyperactivated in many cancers. Chrysin has been shown to inhibit this pathway by reducing the phosphorylation (inactivation) of Akt.[8][15][16] This inactivation prevents downstream signaling, contributing to the suppression of cancer cell proliferation and the induction of apoptosis.[8][17] In some contexts, this inhibition is linked to the suppression of mTOR, a key regulator of cell growth and autophagy.[18]
Caption: Chrysin inhibits the PI3K/Akt/mTOR signaling pathway.
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, regulates diverse cellular processes like proliferation, differentiation, and apoptosis. Chrysin's effect on this pathway can be context-dependent. It has been shown to down-regulate the pro-survival ERK1/2 signaling in some cancer types.[1][16] Conversely, in other contexts, it activates the pro-apoptotic JNK and p38 MAPK pathways, contributing to cell death.[2][19]
Caption: Chrysin differentially modulates the MAPK signaling pathway.
Quantitative Data: Cytotoxicity of Chrysin
The cytotoxic effect of Chrysin is often quantified by its half-maximal inhibitory concentration (IC50), which varies across different cancer cell lines and experimental conditions.
| Cancer Type | Cell Line | IC50 Value (µM) | Exposure Time | Reference |
| Cervical Cancer | HeLa | 14.2 | Not Specified | [8] |
| Leukemia | U937 | 16 | Not Specified | [8] |
| Esophageal Carcinoma | KYSE-510 | 63 | Not Specified | [8] |
| Malignant Glioma | U87-MG | ~100 | Not Specified | [8] |
| Breast Cancer | MDA-MB-231 | 3.3 (Derivative 3e) | Not Specified | [20] |
| Breast Cancer | MCF-7 | 4.2 (Derivative 3e) | Not Specified | [20] |
| Lung Cancer | A549 | 7.99 (Derivative 12) | Not Specified | [21] |
| Colon Cancer | HCT-116 | 8.99 (Derivative 12) | Not Specified | [21] |
| Prostate Cancer | PC-3 | 1.43 (Derivative 22) | Not Specified | [21] |
| Liver Cancer | HepG2 | 7.86 (Derivative 22) | Not Specified | [21] |
Note: Some IC50 values listed are for synthetic derivatives of Chrysin, which were developed to enhance its potency.
Experimental Protocols
The following are generalized protocols for key experiments used to elucidate the mechanisms of action of compounds like Chrysin.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cancer cells (e.g., 5x10³ to 1x10⁴ cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of Chrysin (e.g., 0-200 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using dose-response curve analysis.
Analysis of Apoptotic Proteins (Western Blotting)
Western blotting is used to detect and quantify the expression levels of specific proteins, such as those involved in apoptosis (e.g., caspases, Bcl-2 family proteins).
-
Sample Preparation: Treat cells with Chrysin for the desired time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[22]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[22]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.[22]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bax, anti-Bcl-2, anti-cleaved-caspase-3) overnight at 4°C.[22]
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system or X-ray film.[22]
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[22]
Caption: Standard experimental workflow for Western Blotting.
Cell Cycle Analysis (Flow Cytometry)
This technique is used to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[23][24]
-
Cell Preparation: Treat cells with Chrysin for the desired duration. Harvest the cells, including any floating cells, by trypsinization and centrifugation.
-
Fixation: Wash the cells with PBS and fix them by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing. Incubate for at least 2 hours at -20°C.[25][26]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide, PI) and RNase A (to prevent staining of RNA).[23][26]
-
Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.[26]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The instrument will measure the fluorescence intensity of individual cells, which is proportional to their DNA content.
-
Data Interpretation: Generate a DNA content frequency histogram. Cells in G0/G1 will have 2N DNA content, cells in G2/M will have 4N DNA content, and cells in the S phase will have an intermediate amount. Apoptotic cells may appear as a "sub-G1" peak due to DNA fragmentation.[23] Analyze the data using cell cycle analysis software.
Conclusion
Chrysin demonstrates significant potential as an anticancer agent by targeting multiple core cancer hallmarks. Its ability to induce apoptosis, cause cell cycle arrest, and modulate critical signaling pathways like PI3K/Akt and MAPK underscores its therapeutic promise. While the specific mechanisms of its glycoside derivatives like Chrysin 7-O-beta-gentiobioside remain to be elucidated, the robust data on Chrysin provides a strong foundation for further investigation and development. Future research should focus on improving its bioavailability and exploring its efficacy in combination therapies and in vivo models.[1]
References
- 1. Advancements and recent explorations of anti-cancer activity of chrysin: from molecular targets to therapeutic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-cancer Activity of Chrysin in Cancer Therapy: a Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chrysin induces cell growth arrest, apoptosis, and ER stress and inhibits the activation of STAT3 through the generation of ROS in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chrysin induces cell apoptosis via activation of the p53/Bcl2/cas...: Ingenta Connect [ingentaconnect.com]
- 7. Emerging cellular and molecular mechanisms underlying anticancer indications of chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptotic Effects of Chrysin in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chrysin induces cell apoptosis via activation of the p53/Bcl-2/caspase-9 pathway in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Chrysin inhibits metastatic potential of human triple-negative breast cancer cells by modulating matrix metalloproteinase-10, epithelial to mesenchymal transition, and PI3K/Akt signaling pathway [pubmed.ncbi.nlm.nih.gov]
- 16. Broad-Spectrum Preclinical Antitumor Activity of Chrysin: Current Trends and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. explorationpub.com [explorationpub.com]
- 19. Chrysin Induces Apoptosis via the MAPK Pathway and Regulates ERK/mTOR-Mediated Autophagy in MC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, synthesis, and biologic evaluation of novel chrysin derivatives as cytotoxic agents and caspase-3/7 activators - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. benchchem.com [benchchem.com]
- 23. Flow cytometry with PI staining | Abcam [abcam.com]
- 24. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 25. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Chrysin 7-O-beta-gentiobioside: A Technical Overview of Its Biological Activities
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the currently available scientific information regarding the biological activity of Chrysin (B1683763) 7-O-beta-gentiobioside. While specific quantitative data and detailed mechanistic studies on this particular flavonoid glycoside are limited in publicly accessible literature, this document synthesizes the existing information, including its origin, reported qualitative activities, and the well-documented biological effects of its parent compound, chrysin, and the source plant, Spartium junceum.
Introduction
Chrysin 7-O-beta-gentiobioside is a natural flavonoid, specifically a glycosylated form of chrysin, where a gentiobiose sugar molecule is attached at the 7-hydroxyl position.[1][2] It is primarily isolated from the flowers of Spartium junceum, commonly known as Spanish broom.[1][2][3][4] While research on this specific compound is not extensive, preliminary reports suggest potential cytocidal and antimicrobial properties.[2] This guide aims to consolidate the available data and provide a framework for future research and development.
Reported Biological Activities
Direct studies detailing the biological activities of this compound are scarce. The primary reported activities are qualitative in nature.
Table 1: Summary of Reported Biological Activities of this compound
| Biological Activity | Description | Source |
| Cytocidal Properties | Reported to exhibit cell-killing activity. However, no specific cell lines, IC50 values, or mechanistic details are available in the reviewed literature. | [2] |
| Antimicrobial Properties | Stated to have antimicrobial effects. The spectrum of activity (i.e., against which bacteria or fungi) and quantitative measures (e.g., Minimum Inhibitory Concentration - MIC) are not specified. | [2] |
Biological Activities of the Source Plant: Spartium junceum
Extracts from Spartium junceum have been investigated for various pharmacological effects. These activities are attributed to the complex mixture of phytochemicals present in the plant, which includes flavonoids like this compound.
Table 2: Summary of Biological Activities of Spartium junceum Extracts
| Biological Activity | Extract Type | Quantitative Data (Example) | Source |
| Antiproliferative Activity | Ethanolic extract of flowers | Effective against MDA-MB-231 (human breast cancer) and HepG2 (human liver cancer) cell lines. | [5] |
| Antioxidant Activity | Methanolic, ethanolic, and aqueous extracts of stems and flowers | Stem water extract showed strong ABTS radical scavenging activity (IC50: 0.24 mg/mL). | |
| Enzyme Inhibition | Methanolic, ethanolic, and aqueous extracts of flowers and stems | Stem methanol (B129727) extract exhibited strong anti-butyrylcholinesterase activity (IC50: 0.08 mg/mL). | |
| Cytotoxic Activity | Aromatic water from flowers | Showed a significant growth inhibitory effect on the RPMI 7932 melanoma cell line, while not being cytotoxic to normal NCTC 2544 keratinocytes. | [6][7] |
Biological Activities of the Aglycone: Chrysin
The parent compound, chrysin, is a well-studied flavonoid with a broad spectrum of biological activities. The glycosylation in this compound may influence its solubility, bioavailability, and potentially its activity profile. Understanding the activities of chrysin provides a valuable reference for potential areas of investigation for its glycoside derivative.
Table 3: Summary of Key Biological Activities of Chrysin
| Biological Activity | Description | Example Quantitative Data (from various studies) | Source |
| Anticancer | Induces apoptosis and inhibits proliferation in various cancer cell lines. | IC50 of 2.50 ± 0.25 μM against HepG2 cells for a chrysin derivative. | [8] |
| Anti-inflammatory | Reduces the production of pro-inflammatory cytokines. | A chrysin derivative inhibited LPS-induced NO, TNF-α, IL-6, and IL-17A production with an IC50 of 8.0 μM. | |
| Antimicrobial | Exhibits activity against a range of bacteria and fungi. | A chrysin derivative showed an MIC of 6.25 µg/mL against E. coli. | [8] |
| Antioxidant | Scavenges free radicals and protects against oxidative stress. | [8][9] |
Experimental Protocols (Illustrative Examples)
Due to the lack of specific published studies on this compound, detailed experimental protocols for this compound are not available. However, based on the reported cytocidal and antimicrobial activities, the following are generalized workflows that would be typically employed.
General Workflow for Assessing Cytotoxic Activity
Caption: General workflow for determining the in vitro cytotoxic activity of a compound.
General Workflow for Antimicrobial Susceptibility Testing
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Signaling Pathways (Illustrative Example for Chrysin)
No signaling pathways have been elucidated for this compound. However, the parent compound, chrysin, is known to modulate several key cellular signaling pathways. The following diagram illustrates a simplified representation of the PI3K/Akt pathway, which is often implicated in chrysin's anticancer effects.
Caption: Simplified PI3K/Akt signaling pathway modulated by chrysin, leading to apoptosis.
Conclusion and Future Directions
This compound is a naturally occurring flavonoid with reported, yet unquantified, cytocidal and antimicrobial activities. While the biological activities of its source plant, Spartium junceum, and its aglycone, chrysin, are well-documented, there is a clear need for dedicated research on this specific glycoside.
Future investigations should focus on:
-
Isolation and Purification: Establishing robust methods for obtaining pure this compound to enable accurate biological testing.
-
Quantitative Bioassays: Performing dose-response studies to determine IC50 values against a panel of cancer cell lines and MIC values against a range of pathogenic microbes.
-
Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways through which this compound exerts its biological effects.
-
In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of relevant diseases.
Such studies will be crucial in determining the therapeutic potential of this compound and its viability as a lead compound for drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chrysin 7-O-β-gentiobioside | 88640-89-5 [chemicalbook.com]
- 3. This compound | CAS:88640-89-5 | Manufacturer ChemFaces [m.chemfaces.com]
- 4. This compound | CAS 88640-89-5 | ScreenLib [screenlib.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Broad-Spectrum Preclinical Antitumor Activity of Chrysin: Current Trends and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Pharmacological Profile of Chrysin and its Glycosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysin (B1683763) (5,7-dihydroxyflavone) is a naturally occurring flavonoid found in high concentrations in propolis, honey, and various plants like the passionflower (Passiflora spp.).[1][2] Structurally, it features two hydroxyl groups at positions 5 and 7 on the A ring, a characteristic that underpins its diverse biological activities.[3] Chrysin has garnered significant scientific interest for its broad spectrum of pharmacological effects, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties, demonstrated in numerous in vitro and in vivo studies.[1][2][4]
Despite its promising therapeutic potential, the clinical application of chrysin is significantly hampered by its poor biopharmaceutical properties.[5] It suffers from low aqueous solubility, extensive first-pass metabolism in the liver and intestines, and rapid systemic elimination, which collectively result in very low oral bioavailability.[3][6][7] This limitation has spurred research into its glycoside forms and the development of novel derivatives and advanced delivery systems, such as nanoparticles, to enhance its therapeutic efficacy.[3][8] This guide provides a comprehensive technical overview of the pharmacological profile of chrysin and its glycosides, focusing on quantitative data, experimental methodologies, and the molecular pathways it modulates.
Physicochemical and Pharmacokinetic Profile
Chrysin's clinical utility is challenged by its physicochemical properties. Its low aqueous solubility and high lipophilicity contribute to poor absorption following oral administration.[6][9]
1.1. Solubility and Bioavailability Chrysin is a lipophilic compound with a low molecular weight (254.24 g/mol ).[9] Its aqueous solubility is limited, measured at 0.058 ± 0.04 mg/mL at a physiological pH of 7.4.[3][6] This poor solubility is a primary contributor to its low oral bioavailability, which has been estimated to be as low as 0.003% to 0.02%.[10]
1.2. Metabolism Upon absorption, chrysin undergoes rapid and extensive phase II metabolism, primarily in the intestines and liver.[5][11] The major metabolic pathways are glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), and sulfonation, catalyzed by sulfotransferases (SULTs).[6][7] This leads to the formation of metabolites like chrysin-7-sulfate (C7S) and chrysin-7-glucuronide (C7G), which are the predominant forms found in plasma and are rapidly eliminated.[10][12] The extensive first-pass effect drastically limits the systemic concentration of the active parent compound.[5][11]
1.3. Chrysin Glycosides Chrysin naturally exists in plants as O- and C-glycosides.[13] Glycosylation can improve the water solubility and absorption of flavonoids.[14] Studies suggest that chrysin administered in glycoside forms, such as chrysin-8-C-glucoside, may possess better absorption capabilities, potentially overcoming the bioavailability limitations of the aglycone form.[14]
Pharmacological Activities
Chrysin modulates numerous cellular processes, accounting for its wide range of biological effects.
2.1. Anticancer Activity Chrysin exhibits potent anticancer activity across various cancer types by targeting key hallmarks of cancer, including proliferation, apoptosis, angiogenesis, and metastasis.[4][15]
Mechanisms of Action:
-
Induction of Apoptosis: Chrysin triggers programmed cell death by activating the intrinsic mitochondrial pathway.[16] This involves disrupting the mitochondrial membrane potential, increasing the Bax/Bcl-2 ratio, and activating caspases-9 and -3.[16][17]
-
Cell Cycle Arrest: It can halt the progression of the cell cycle, often at the G1 or G2/M phase, by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[6][16]
-
Inhibition of Signaling Pathways: Chrysin has been shown to suppress critical cell survival and proliferation pathways, most notably the PI3K/Akt/mTOR and MAPK pathways.[4][17]
Quantitative Data: In Vitro Cytotoxicity The cytotoxic effect of chrysin is often quantified by its half-maximal inhibitory concentration (IC50) value.
| Cell Line | Cancer Type | IC50 Value | Reference |
| HeLa | Cervical Cancer | 15 µM | [18] |
| MGC-803 | Gastric Cancer | 24.5 µM | [3] |
| HepG2 | Liver Cancer | 2.50 ± 0.25 µM (Derivative) | [3] |
| A549 | Lung Cancer | 55.72 µg/mL | |
| MCF-7 | Breast Cancer | 7.9 ± 0.1 µg/mL | |
| SW480 | Colon Cancer | > 10 µM (Ether derivative showed higher activity) | [12][19] |
| PC-3 | Prostate Cancer | Data varies with specific study conditions | [12][20] |
2.2. Anti-inflammatory Activity Chrysin exerts significant anti-inflammatory effects by modulating key inflammatory mediators and pathways.[21][22]
Mechanisms of Action:
-
Inhibition of NF-κB: Chrysin suppresses the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation. It achieves this by inhibiting the phosphorylation and degradation of IκB-α, which prevents NF-κB's translocation to the nucleus.[6][23]
-
Downregulation of Pro-inflammatory Cytokines: By inhibiting NF-κB, chrysin reduces the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β.[6][24]
-
Inhibition of Inflammatory Enzymes: Chrysin inhibits the expression of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key to the inflammatory response.[6][21]
2.3. Antioxidant Activity Chrysin demonstrates significant antioxidant properties, protecting cells from damage induced by reactive oxygen species (ROS).[6][22]
Mechanisms of Action:
-
Free Radical Scavenging: The hydroxyl groups in chrysin's structure enable it to donate hydrogen atoms, thereby neutralizing free radicals.[9][22]
-
Enhancing Antioxidant Enzymes: Chrysin can increase the activity and expression of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[25]
-
Metal Chelation: It can chelate transition metal ions like iron and copper, which prevents them from participating in the generation of free radicals.[9]
Quantitative Data: In Vitro Antioxidant Assays
| Assay | Activity of Chrysin | Notes | Reference |
| DPPH Radical Scavenging | Moderate activity; enhanced in derivatives | Organoselenium and organotellurium derivatives showed higher activity. | [3][26] |
| ABTS Radical Scavenging | Good activity; higher than DPPH | HE-chrysin derivative showed higher activity than chrysin. | [3] |
| Ferric Reducing Antioxidant Power (FRAP) | Demonstrates reducing power | HE-chrysin derivative showed higher activity than chrysin. | [3] |
2.4. Enzyme Inhibition Chrysin and its derivatives have been shown to inhibit various enzymes implicated in disease.
Quantitative Data: Enzyme Inhibition
| Enzyme | Inhibition Type | IC50 / Ki Value | Therapeutic Relevance | Reference |
| α-Glucosidase | Mixed-type | IC50: 26.45 µmol/L | Postprandial hyperglycemia (Diabetes) | [27] |
| Xanthine (B1682287) Oxidase (XO) | Competitive | IC50: 1.26 µmol/L | Gout | [28] |
| Glycogen Phosphorylase (GPb) | Competitive | Ki: 19.01 µM | Type 2 Diabetes | [29] |
| Aromatase | - | Efficacy in humans is questionable due to low bioavailability. | Hormone-dependent cancers, bodybuilding | [9] |
| Cytochrome P450 (CYP2C9) | Strong Inhibition (by conjugates) | - | Drug-drug interactions | [30] |
Detailed Experimental Protocols
3.1. MTT Assay for Cell Viability/Cytotoxicity This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.
-
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Plate cells (e.g., HeLa cells) in a 96-well plate at a specific density and incubate for 24 hours to allow attachment.[18]
-
Treatment: Treat the cells with various concentrations of chrysin (e.g., 2 to 20 µM) and a vehicle control (e.g., DMSO). Incubate for a defined period (e.g., 24, 48, or 72 hours).[18]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the solution using a microplate reader at a wavelength of approximately 570-590 nm.[18]
-
Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.
-
3.2. DPPH Radical Scavenging Assay This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
-
Principle: The stable purple-colored free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) is reduced to the yellow-colored diphenylpicrylhydrazine in the presence of an antioxidant. The decrease in absorbance is proportional to the antioxidant capacity.
-
Protocol:
-
Preparation: Prepare a stock solution of DPPH in methanol. Prepare various concentrations of chrysin and a standard antioxidant (e.g., ascorbic acid).
-
Reaction: Mix the chrysin solution with the DPPH solution in a test tube or 96-well plate.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at approximately 517 nm using a spectrophotometer.
-
Analysis: Calculate the percentage of radical scavenging activity and determine the EC50 (effective concentration to scavenge 50% of radicals).
-
3.3. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines This assay is used to quantify the concentration of specific proteins, such as cytokines (e.g., TNF-α, IL-6), in a sample.
-
Principle: A sandwich ELISA involves capturing the target cytokine from a sample onto an antibody-coated plate. A second, enzyme-linked detection antibody binds to the captured cytokine. A substrate is then added, which reacts with the enzyme to produce a measurable color change, the intensity of which is proportional to the cytokine concentration.
-
Protocol:
-
Sample Collection: Collect cell culture supernatants or tissue homogenates from experimental groups (e.g., control vs. chrysin-treated).[31]
-
Coating: Use a pre-coated plate or coat a 96-well plate with a capture antibody specific for the target cytokine.
-
Incubation: Add samples and standards to the wells and incubate to allow the cytokine to bind to the capture antibody.
-
Detection: Add a biotinylated detection antibody, followed by an enzyme-conjugate (e.g., streptavidin-HRP).
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB).
-
Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Analysis: Generate a standard curve and determine the concentration of the cytokine in the samples.[31]
-
Conclusion and Future Directions
Chrysin is a flavonoid with a compelling and diverse pharmacological profile, exhibiting significant anticancer, anti-inflammatory, and antioxidant activities.[1][3] Its therapeutic potential is primarily driven by its ability to modulate critical cellular signaling pathways such as NF-κB and PI3K/Akt.[4][6] However, the major obstacle to its clinical translation remains its extremely low oral bioavailability due to poor solubility and rapid metabolic clearance.[3][8]
Future research and development should focus on:
-
Advanced Drug Delivery Systems: Further development of nano-formulations (e.g., nanoparticles, liposomes) is crucial to protect chrysin from metabolic degradation, improve solubility, and enable targeted delivery.[8][15]
-
Chemical Modification: Synthesis of chrysin derivatives and glycosides with improved pharmacokinetic properties and enhanced biological activity is a promising strategy.[3]
-
Combination Therapy: Investigating chrysin as an adjuvant in combination with existing chemotherapeutic agents could enhance efficacy and overcome drug resistance.[4]
By addressing the biopharmaceutical challenges, the full therapeutic potential of chrysin and its glycosides can be unlocked, paving the way for novel treatments for a range of human diseases.
References
- 1. Chrysin: Sources, beneficial pharmacological activities, and molecular mechanism of action [pubmed.ncbi.nlm.nih.gov]
- 2. Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chrysin as a Bioactive Scaffold: Advances in Synthesis and Pharmacological Evaluation [mdpi.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. benthamscience.com [benthamscience.com]
- 6. mdpi.com [mdpi.com]
- 7. experts.tsu.edu [experts.tsu.edu]
- 8. nbinno.com [nbinno.com]
- 9. Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Chrysin: Perspectives on Contemporary Status and Future Possibilities as Pro-Health Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Developing nutritional component chrysin as a therapeutic agent: Bioavailability and pharmacokinetics consideration, and ADME mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Bioevaluation of New Stable Derivatives of Chrysin-8-C-Glucoside That Modulate the Antioxidant Keap1/Nrf2/HO-1 Pathway in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advancements and recent explorations of anti-cancer activity of chrysin: from molecular targets to therapeutic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-cancer Activity of Chrysin in Cancer Therapy: a Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Anticancer Activity of Ether Derivatives of Chrysin [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Introduction and Pharmacological action of Chrysin_Chemicalbook [chemicalbook.com]
- 23. The Cardiovascular Protective Effects of Chrysin: A Narrative Review on Experimental Researches - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. scialert.net [scialert.net]
- 26. Synthesis, characterization and antioxidant activity of organoselenium and organotellurium compound derivatives of chrysin - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 27. Inhibitory mechanism of chrysin and diosmetin to α-glucosidase: insights from kinetics, multispectroscopy and molecular docking investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Inhibition of chrysin on xanthine oxidase activity and its inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. cabidigitallibrary.org [cabidigitallibrary.org]
- 30. Effects of Chrysin and Its Major Conjugated Metabolites Chrysin-7-Sulfate and Chrysin-7-Glucuronide on Cytochrome P450 Enzymes and on OATP, P-gp, BCRP, and MRP2 Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Experimental study on the effect of chrysin on skin injury induced by amiodarone extravasation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Chrysin 7-O-beta-gentiobioside: A Technical Overview
CAS Number: 88640-89-5
Chemical Formula: C₂₇H₃₀O₁₄
Molecular Weight: 578.52 g/mol
Abstract
Chrysin (B1683763) 7-O-beta-gentiobioside is a flavonoid glycoside, a natural product found in plants such as Spartium junceum.[1][2][3] This technical guide provides a summary of the available scientific information regarding its physicochemical properties, biological activities, and relevant experimental methodologies. Due to the limited specific data for Chrysin 7-O-beta-gentiobioside, information from its aglycone, chrysin, and the closely related compound, chrysin 7-O-β-D-glucopyranoside, is included for a broader understanding of its potential biological context. This guide is intended for researchers, scientists, and professionals in drug development.
Physicochemical Properties
This compound is a complex carbohydrate derivative of chrysin. Its structure consists of the flavone (B191248) chrysin linked to a gentiobiose (a disaccharide composed of two glucose units) moiety at the 7-hydroxyl position.
| Property | Value | Source |
| CAS Number | 88640-89-5 | [1][4] |
| Molecular Formula | C₂₇H₃₀O₁₄ | [3][4] |
| Molecular Weight | 578.52 g/mol | [3] |
| Appearance | Powder | [3] |
| Solubility | Very slightly soluble in water (0.11 g/L at 25 °C). Soluble in DMSO, Pyridine, Methanol, Ethanol. | [4] |
| Purity | Typically available at ≥98% (HPLC) | [1] |
| Storage | Recommended storage at -20°C for long-term stability. | [3] |
Biological Activity
The biological activities of the aglycone, chrysin, are more extensively studied and include antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[5] Chrysin has been shown to modulate various signaling pathways, including the WNT/β-catenin and ERK/MAPK pathways, and to induce apoptosis in cancer cells.[5][6]
A study on the closely related chrysin 7-O-β-D-glucopyranoside demonstrated its ability to increase the expression of the low-density lipoprotein receptor (LDLR) gene in liver cells through the activation of AMP-activated protein kinase (AMPK).[7] This suggests that glycosylation of chrysin can significantly influence its biological targets and mechanisms of action.
Signaling Pathways
While specific signaling pathways modulated by this compound have not been elucidated, the known pathways affected by its aglycone, chrysin, and the related glucoside provide a foundation for potential areas of investigation.
AMPK Signaling Pathway (Hypothesized based on Chrysin 7-O-β-D-glucopyranoside)
Based on studies of chrysin 7-O-β-D-glucopyranoside, a potential mechanism of action for chrysin glycosides could involve the activation of the AMPK signaling cascade.[7] Activated AMPK can, in turn, influence downstream targets involved in cellular metabolism and gene expression.
References
- 1. Chrysin 7-O-β-gentiobioside | 88640-89-5 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS:88640-89-5 | Manufacturer ChemFaces [m.chemfaces.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. Chrysin 7‐O‐β‐d‐glucopyranoside increases hepatic low‐density lipoprotein receptor expression through AMP‐activated protein kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Docking Studies of Chrysin 7-O-beta-gentiobioside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Chrysin (B1683763) 7-O-beta-gentiobioside is a flavonoid glycoside, a class of natural products known for a wide range of biological activities.[1] In silico molecular docking has become an indispensable tool in drug discovery, offering a rapid and cost-effective method to predict the binding interactions between a small molecule (ligand), such as Chrysin 7-O-beta-gentiobioside, and a macromolecular target, typically a protein. This computational technique provides valuable insights into the potential mechanism of action and can guide further experimental studies.
While specific in silico docking research on this compound is not extensively available in the public domain, this guide provides a comprehensive overview based on studies conducted on its aglycone, chrysin, and other chrysin derivatives. The methodologies and findings presented here serve as a robust framework for initiating and conducting docking studies on this compound.
Quantitative Data from Docking Studies of Chrysin and Its Derivatives
The following table summarizes quantitative data from various in silico docking studies performed on chrysin and its related compounds against several protein targets. This data provides a reference for the potential binding affinities that might be observed for this compound.
| Ligand | Protein Target(s) | PDB ID | Docking Score (kcal/mol) | Interacting Residues |
| Chrysin | Mitochondrial Complex II (SDH) Subunit A | Not Specified | -4.9 | Not Specified |
| Chrysin | Mitochondrial Complex II (SDH) Subunit B | Not Specified | -5.0 | Not Specified |
| Chrysin | Mitochondrial Complex II (SDH) Subunit C | Not Specified | -8.2 | Not Specified |
| Chrysin | Mitochondrial Complex II (SDH) Subunit D | Not Specified | -8.4 | Not Specified |
| Chrysin-8-C-glucoside | Keap1 | 4ZY3 | -8.9 | SER363, ASN382, ASN414, ARG415, GLN530, SER602, TYR572, ALA556 |
| Chrysin Derivatives | Various Anticancer Targets | Not Specified | Average MolDock Score: -156.704 | ASP, VAL, LYS, GLU |
| Chrysin | SARS-CoV-2 Main Protease (Mpro) | 6LU7 | Not Specified | Not Specified |
| Chrysin | WNT/β-catenin pathway proteins | Not Specified | Not Specified | Not Specified |
Detailed Experimental Protocols
This section outlines a generalized yet detailed methodology for performing an in silico molecular docking study on this compound.
Ligand Preparation
The initial step involves generating a high-quality 3D structure of the ligand, this compound.
-
Structure Generation: The 2D structure of this compound can be drawn using chemical drawing software like ChemDraw. This 2D structure is then converted into a 3D model.
-
Energy Minimization: The 3D structure must be subjected to energy minimization to obtain a stable and low-energy conformation.[2] This is typically performed using molecular mechanics force fields like MM2 until a low root mean square gradient is achieved (e.g., < 0.001 kcal/mol).[2]
-
File Format Conversion: The optimized ligand structure is saved in a suitable format for the docking software, such as PDBQT for AutoDock Vina, which includes the addition of Gasteiger charges and definition of rotatable bonds.
Protein Target Preparation
The selection and preparation of the target protein are critical for a meaningful docking study.
-
Target Identification and Retrieval: A biologically relevant protein target is selected. Its 3D crystal structure is retrieved from a public repository like the RCSB Protein Data Bank (PDB).
-
Protein Clean-up: The downloaded PDB file often contains non-essential molecules such as water, co-crystallized ligands, and ions. These are typically removed.
-
Protonation and Charge Assignment: Hydrogen atoms, which are usually absent in crystal structure files, are added to the protein. Charges are assigned to the atoms. This can be done using tools like the Protein Preparation Wizard in Maestro (Schrödinger) or AutoDockTools.
-
File Format Conversion: The prepared protein structure is saved in the PDBQT format for use with AutoDock Vina.
Molecular Docking Procedure
This phase involves the computational simulation of the ligand binding to the protein target.
-
Grid Box Generation: A 3D grid box is defined around the active site of the target protein.[3] The size and center of the grid must be large enough to encompass the entire binding pocket and allow the ligand to move and rotate freely. If the binding site is unknown, a "blind docking" approach can be used where the grid box covers the entire protein surface.
-
Docking Simulation: The docking algorithm, such as the one in AutoDock Vina, systematically samples different conformations and orientations of the ligand within the defined grid box. It calculates the binding affinity for each pose using a scoring function.
-
Execution: The docking is performed using command-line instructions or a graphical user interface, specifying the prepared ligand and protein files, and the grid parameters.
Post-Docking Analysis and Interpretation
-
Binding Energy Analysis: The docking results are ranked based on their binding energy scores (e.g., in kcal/mol). A more negative score typically indicates a higher binding affinity.
-
Pose Visualization: The top-ranked binding poses are visualized using molecular graphics software (e.g., PyMOL, Discovery Studio). This allows for a detailed examination of the ligand's orientation in the active site.
-
Interaction Analysis: The specific molecular interactions between the ligand and the protein are identified. These include hydrogen bonds, hydrophobic interactions, and van der Waals forces. The amino acid residues involved in these interactions are noted, as they are crucial for the stability of the ligand-protein complex.
Visualizations
The following diagrams illustrate the typical workflows in computational drug discovery and molecular docking.
References
Chrysin 7-O-beta-gentiobioside: A Technical Guide to its Synthesis, Properties, and Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysin (B1683763) (5,7-dihydroxyflavone), a naturally occurring flavonoid found in honey, propolis, and various plants, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1] However, its therapeutic potential is often limited by poor aqueous solubility and bioavailability. Glycosylation, the enzymatic attachment of sugar moieties to organic molecules, is a key strategy to enhance the solubility and bioavailability of flavonoids. This technical guide provides an in-depth overview of Chrysin 7-O-beta-gentiobioside, a glycosylated derivative of chrysin. We will delve into its synthesis through biotransformation, outline experimental protocols for its production and analysis, and explore its potential biological activities and associated signaling pathways, drawing insights from the extensive research on its parent compound, chrysin.
Synthesis of this compound: A Biotransformation Approach
This compound can be synthesized from chrysin through a biotransformation process utilizing cultured plant cells. The glycosylation is a two-step enzymatic reaction where chrysin is first converted to chrysin 7-O-β-D-glucoside, which is then further glycosylated to yield this compound.[2]
Experimental Protocol: Biotransformation and Purification
This protocol is based on the methodology described by Shimoda et al. (2016) for the glycosylation of chrysin by cultured cells of Eucalyptus perriniana.[2]
1. Cell Culture Maintenance:
-
Cell Line: Suspension cultured cells of Eucalyptus perriniana.
-
Medium: Murashige and Skoog (MS) medium supplemented with 3% sucrose (B13894) and 10 µM 2,4-dichlorophenoxyacetic acid (2,4-D).
-
Culture Conditions: Maintain cell cultures in 300 mL conical flasks on a rotary shaker at 120 rpm in the dark at 25°C. Subculture the cells every 14 days.
2. Biotransformation of Chrysin:
-
Substrate Preparation: Prepare a stock solution of chrysin in methanol (B129727).
-
Incubation: Add chrysin (final concentration of 0.2 mM) to the Eucalyptus perriniana cell suspension cultures.
-
Incubation Conditions: Incubate the flasks on a rotary shaker at 120 rpm at 25°C in the dark for 72 hours.
3. Extraction of Glycosylated Products:
-
Cell Separation: Separate the cells from the medium by filtration.
-
Extraction:
-
Extract the filtered cells with methanol.
-
Concentrate the methanol extract under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (B1210297).
-
Extract the culture medium separately with ethyl acetate.
-
-
Combine and Evaporate: Combine the ethyl acetate extracts from both the cells and the medium and evaporate to dryness.
4. Purification of this compound:
-
Column Chromatography:
-
Stationary Phase: Silica gel column.
-
Mobile Phase: A gradient of chloroform (B151607) and methanol.
-
Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC).
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of methanol and water.
-
Detection: UV detection at an appropriate wavelength (e.g., 270 nm).
-
Fraction Collection: Collect the peak corresponding to this compound.
-
5. Structure Elucidation:
-
Confirm the structure of the purified compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Biological Activities and Signaling Pathways
While specific quantitative data on the biological activities of this compound is limited in the current scientific literature, the extensive research on its aglycone, chrysin, provides valuable insights into its potential therapeutic effects. It has been noted that this compound, isolated from Spartium junceum, exhibits cytocidal and antimicrobial properties.[3]
Potential Cytotoxic and Anticancer Effects
Chrysin has been shown to exert cytotoxic effects on various cancer cell lines by inducing apoptosis (programmed cell death).[4][5] The IC50 values for chrysin against several human cancer cell lines are summarized in the table below. It is plausible that this compound may exhibit similar, and potentially enhanced, activities due to improved solubility and cellular uptake.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 9.2 - 19.5 | [5] |
| HeLa | Cervical Cancer | Not specified | [6] |
| U937 | Leukemia | Not specified | [6] |
| HL-60 | Leukemia | Not specified | [6] |
| L1210 | Leukemia | Not specified | [6] |
| SW480 | Colon Cancer | Not specified | [1] |
| KYSE-510 | Esophageal Squamous Cell Carcinoma | 63 | [1] |
Chrysin is known to modulate several key signaling pathways involved in cancer progression:
-
Apoptosis Induction: Chrysin can induce apoptosis through both intrinsic and extrinsic pathways, often involving the modulation of Bcl-2 family proteins and the activation of caspases.[4]
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation. Chrysin has been shown to inhibit this pathway, leading to decreased cancer cell growth.[7]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Chrysin can modulate this pathway to induce apoptosis in cancer cells.
-
NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a key regulator of inflammation and cell survival. Chrysin can inhibit the activation of NF-κB, leading to reduced inflammation and enhanced apoptosis.[8]
The potential mechanisms of chrysin's anticancer activity are illustrated in the signaling pathway diagram below.
Caption: Putative signaling pathways modulated by chrysin.
Potential Anti-inflammatory Effects
Chronic inflammation is a key driver of many diseases. Chrysin has demonstrated potent anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.[8] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[9] A study on chrysin-7-O-β-D-glucuronide, another glycoside of chrysin, showed it possesses anti-inflammatory activity by reducing the levels of IL-1β and IL-6.[10] This suggests that this compound is also likely to have anti-inflammatory effects.
The anti-inflammatory mechanism of chrysin is depicted in the following diagram.
Caption: Anti-inflammatory mechanism of chrysin via NF-κB inhibition.
Experimental Workflow Visualization
The overall workflow for the production and analysis of this compound is summarized in the following diagram.
Caption: Experimental workflow for this compound.
Conclusion and Future Directions
This compound represents a promising derivative of chrysin with the potential for enhanced bioavailability and therapeutic efficacy. The biotransformation method using Eucalyptus perriniana cell cultures offers a green and efficient route for its synthesis. While direct evidence for its biological activities is still emerging, the extensive research on chrysin provides a strong rationale for investigating the anticancer and anti-inflammatory properties of its gentiobioside derivative.
Future research should focus on:
-
Optimization of the biotransformation process to improve the yield of this compound.
-
Comprehensive evaluation of its biological activities , including quantitative assessment of its cytotoxic and antimicrobial effects (e.g., determination of IC50 and MIC values).
-
Elucidation of the specific signaling pathways modulated by this compound to understand its mechanism of action at the molecular level.
-
In vivo studies to assess its bioavailability, safety, and efficacy in preclinical models of disease.
This technical guide provides a solid foundation for researchers and drug development professionals to embark on further exploration of this compound as a potential therapeutic agent.
References
- 1. Chrysin Suppresses Vascular Endothelial Inflammation via Inhibiting the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptotic Effects of Chrysin in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-cancer Activity of Chrysin in Cancer Therapy: a Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chrysin 7-O-β-D-glucuronide, a dual inhibitor of SARS-CoV-2 3CLpro and PLpro, for the prevention and treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chrysin suppresses LPS-stimulated proinflammatory responses by blocking NF-κB and JNK activations in microglia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scialert.net [scialert.net]
- 10. researchgate.net [researchgate.net]
Flavonoids in Spartium junceum: A Technical Guide for Researchers
An In-depth Whitepaper on the Phytochemistry, Analysis, and Bioactivity of Flavonoids from Spanish Broom
This technical guide provides a comprehensive overview of the discovery, analysis, and biological activities of flavonoids found in Spartium junceum, commonly known as Spanish broom. This document is intended for researchers, scientists, and professionals in the fields of phytochemistry, pharmacology, and drug development who are interested in the potential applications of these natural compounds. Spartium junceum is a perennial shrub in the Fabaceae family, and its flowers, stems, and legumes are rich sources of various secondary metabolites, including a significant number of flavonoids.[1][2][3] These compounds have demonstrated a range of biological activities, such as antioxidant, anti-inflammatory, anticancer, and enzyme inhibitory effects.[1][4][5]
Quantitative Analysis of Flavonoids in Spartium junceum
The concentration of flavonoids in Spartium junceum varies depending on the part of the plant, the solvent used for extraction, and the specific analytical method employed. The following tables summarize the quantitative data on total and individual flavonoid content from various studies.
Table 1: Total Flavonoid Content in Different Parts of Spartium junceum
| Plant Part | Extraction Solvent | Total Flavonoid Content (mg/g of extract) | Reference |
| Stem | Aqueous | 61.33 (as Quercetin (B1663063) Equivalents) | [6] |
| Stem | Methanol (B129727) | 39.81 (as Quercetin Equivalents) | |
| Stem | 70% Ethanol | 38.89 (as Quercetin Equivalents) | |
| Stem | Water | 13 ± 0.07 (as Rutin (B1680289) Equivalents) | [1] |
| Legumes | Water | 6 ± 0.05 (as Rutin Equivalents) | [1] |
Table 2: Quantification of Individual Phenolic Compounds, Including Flavonoids, in Spartium junceum Flower and Stem Extracts by HPLC-DAD
| Compound | Plant Part | Extraction Solvent | Concentration (µg/g of extract) | Reference |
| Epicatechin | Stem | 70% Ethanol | 0.162 | |
| Ellagic Acid | Stem | 70% Ethanol | 0.125 | |
| 3,4-Dihydroxy Benzoic Acid | Flower | Aqueous | 0.108 | |
| Caffeic Acid | Flower | Aqueous | 0.098 | |
| p-Coumaric Acid | Flower | Aqueous | 0.087 | |
| Chlorogenic Acid | Stem | Aqueous | 0.162 | |
| Luteolin | Flower | Ethanolic | 159.4 | [3] |
| Epicatechin | Flower | Ethanolic | 280.1 | [3] |
Isolation of Specific Flavonoids
Several specific flavonoid glycosides have been isolated from the flowers of Spartium junceum. An activity-guided fractionation study focusing on antioxidant properties led to the identification of:
-
Isoquercitrin (quercetin 3β-glucoside)
-
Luteolin 4'β-glucoside
-
Quercetin 3, 4'-diglucoside
-
Azaleatin 3β-glucoside (quercetin 5-methylether 3β-glucoside)
-
Quercetin 4'β-glucoside [7]
Additionally, two new flavonoids, 5,8-dihydroxy-4'-methoxy-6,7-methylenedioxyisoflavone and carthamidin-7-O-alpha-L-rhamnopyranoside , along with apigenin-7-O-beta-D-glucopyranoside and genistein-8-C-beta-D-glucopyranoside , have been isolated from the plant.[8]
Experimental Protocols
This section details the methodologies for the extraction, quantification, and analysis of flavonoids from Spartium junceum.
Protocol 1: Extraction of Flavonoids
This protocol is based on methods described for obtaining crude extracts for subsequent analysis.[9]
-
Sample Preparation: Collect fresh plant material (flowers, stems, or legumes) and air-dry them at room temperature for several days. Once dried, grind the plant material into a fine powder.
-
Solvent Extraction:
-
Maceration: Suspend the dried powder in a solvent (e.g., methanol, 70% ethanol, or water) at a ratio of 1:10 (w/v). The mixture is then agitated at a specified temperature (e.g., 60°C) for a set duration (e.g., 1 hour).
-
Sonication: Place the mixture in an ultrasonic bath to enhance extraction efficiency.
-
-
Filtration and Concentration: Filter the resulting mixture through vacuum filtration to separate the extract from the solid plant material. The solvent is then evaporated from the filtrate, often using a rotary evaporator, to yield the crude extract.
-
Lyophilization: For aqueous extracts, freeze-drying (lyophilization) can be used to obtain a powdered extract.
Protocol 2: Determination of Total Flavonoid Content (TFC)
The aluminum chloride colorimetric method is a widely used spectrophotometric assay for the determination of total flavonoid content.
-
Preparation of Standard and Samples:
-
Prepare a stock solution of a standard flavonoid, such as quercetin or rutin, in a suitable solvent (e.g., methanol).
-
Prepare serial dilutions of the standard to create a calibration curve.
-
Dissolve the plant extracts in the same solvent to a known concentration.
-
-
Assay Procedure:
-
In a test tube, mix the sample or standard solution with distilled water and a solution of sodium nitrite (B80452) (NaNO₂).
-
After a short incubation period (e.g., 5 minutes), add a solution of aluminum chloride (AlCl₃).
-
Incubate for another short period (e.g., 6 minutes).
-
Add a solution of sodium hydroxide (B78521) (NaOH) and bring the final volume up with distilled water.
-
-
Spectrophotometric Measurement: Measure the absorbance of the resulting solution at a specific wavelength (e.g., 510 nm) using a spectrophotometer.
-
Calculation: Calculate the total flavonoid content of the extracts by comparing their absorbance values to the calibration curve of the standard. The results are typically expressed as milligrams of quercetin equivalents (mg QE) or rutin equivalents (mg RE) per gram of dry extract.
Protocol 3: High-Performance Liquid Chromatography (HPLC-DAD) Analysis of Flavonoids
HPLC coupled with a Diode-Array Detector (DAD) is a powerful technique for the separation, identification, and quantification of individual flavonoid compounds.
-
Sample and Standard Preparation:
-
Prepare standard solutions of known flavonoid compounds in the mobile phase.
-
Dissolve the plant extracts in the mobile phase and filter through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient elution system consisting of two solvents, such as water with an acid (e.g., formic acid or acetic acid) (Solvent A) and a solvent like acetonitrile (B52724) or methanol (Solvent B). The gradient program is optimized to achieve good separation of the target compounds.
-
Flow Rate: A typical flow rate is around 1 mL/min.
-
Injection Volume: A standard injection volume is 10-20 µL.
-
Detection: The DAD is set to scan a range of wavelengths (e.g., 200-400 nm) to obtain the UV spectra of the eluting compounds. Specific wavelengths are used for quantification based on the absorbance maxima of the flavonoids of interest.
-
-
Identification and Quantification:
-
Identify the flavonoids in the plant extracts by comparing their retention times and UV spectra with those of the authentic standards.
-
Quantify the individual flavonoids by creating calibration curves for each standard compound based on their peak areas at the specific detection wavelength.
-
Visualizations: Workflows and Logical Relationships
The following diagrams, created using the DOT language, illustrate key workflows and logical relationships in the study of flavonoids from Spartium junceum.
Caption: Experimental workflow for the extraction and analysis of flavonoids from Spartium junceum.
Caption: Logical relationship between flavonoids from Spartium junceum and their biological activities.
Conclusion
Spartium junceum is a valuable source of a diverse array of flavonoids with significant biological potential. This guide has summarized the current knowledge on the quantitative analysis and specific types of flavonoids present in this plant. The detailed experimental protocols provide a foundation for researchers to conduct further studies on these compounds. The demonstrated antioxidant, anti-inflammatory, and anticancer activities of S. junceum extracts are largely attributed to their rich flavonoid content.[1][2][3] Future research should focus on the isolation and structural elucidation of novel flavonoids, as well as in-depth investigations into their mechanisms of action at the molecular level to fully exploit their therapeutic potential.
References
- 1. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 2. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. agrifoodscience.com [agrifoodscience.com]
- 5. Anti-inflammatory and analgesic effects of Spartium junceum L. flower extracts: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. emerald.com [emerald.com]
- 7. Isolation and characterization of free radical scavenging flavonoid glycosides from the flowers of Spartium junceum by activity-guided fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flavonoids and a saponin from Spartium junceum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jmrhs.info [jmrhs.info]
Unveiling the Cytocidal Potential of Chrysin 7-O-beta-gentiobioside: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the cytocidal properties of Chrysin 7-O-beta-gentiobioside, a natural flavonoid derivative. While direct experimental data on this specific glycoside remains limited, this document extrapolates from the extensive research on its aglycone, Chrysin, to offer a comprehensive overview for researchers, scientists, and drug development professionals. This guide delves into the molecular mechanisms, potential signaling pathways, and relevant experimental protocols to facilitate further investigation into its therapeutic potential.
Introduction: Chrysin and its Glycoside Derivatives
Chrysin (5,7-dihydroxyflavone) is a naturally occurring flavonoid found in various plants, honey, and propolis. It has garnered significant attention in cancer research for its demonstrated ability to inhibit cancer cell proliferation and induce programmed cell death (apoptosis) in a wide range of human cancer cell lines. This compound is a glycosylated form of Chrysin, where a gentiobiose sugar molecule is attached to the 7-hydroxyl group. While glycosylation can alter the pharmacokinetic and pharmacodynamic properties of flavonoids, the fundamental cytotoxic mechanisms are often retained or modified from the parent compound. This guide will focus on the well-documented cytocidal activities of Chrysin as a foundational framework for understanding the potential of its gentiobioside derivative.
Quantitative Analysis of Chrysin's Cytotoxic Activity
Numerous studies have quantified the cytotoxic effects of Chrysin against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. The following tables summarize the reported IC50 values for Chrysin in different cancer cell lines, providing a benchmark for its anti-cancer activity.
Table 1: IC50 Values of Chrysin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| MCF-7 | Breast Adenocarcinoma | 19.5 | 48 |
| MCF-7 | Breast Adenocarcinoma | 9.2 | 72 |
| KYSE-510 | Esophageal Squamous Carcinoma | 63 | Not Specified |
| U937 | Leukemia | 16 | Not Specified |
| HeLa | Cervical Cancer | 14.2 | 72 |
| MDA-MB-231 | Breast Cancer | 115.77 | 48 |
Molecular Mechanisms and Signaling Pathways
Chrysin exerts its cytocidal effects through the modulation of several key signaling pathways involved in cell survival, proliferation, and apoptosis. Understanding these pathways is crucial for elucidating the mechanism of action of Chrysin and, by extension, its derivatives.
The Intrinsic Apoptosis Pathway: p53, Bcl-2 Family, and Caspases
Chrysin has been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway. This process is often initiated by cellular stress and is regulated by the p53 tumor suppressor protein and the Bcl-2 family of proteins.
-
p53 Activation: Chrysin can upregulate the expression of p53, a critical transcription factor that responds to cellular damage by halting the cell cycle and initiating apoptosis.
-
Modulation of Bcl-2 Family Proteins: Activated p53 can, in turn, influence the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. Chrysin has been observed to increase the expression of Bax while decreasing the expression of Bcl-2, leading to an increased Bax/Bcl-2 ratio. This shift in balance promotes the permeabilization of the mitochondrial outer membrane.
-
Mitochondrial Disruption and Caspase Activation: The increased mitochondrial permeability results in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Activated caspase-9 subsequently activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates.
PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical cell survival pathway that is often hyperactivated in cancer. Chrysin has been shown to inhibit this pathway, thereby promoting apoptosis.
-
Inhibition of PI3K/Akt: Chrysin can suppress the phosphorylation and activation of Akt, a key downstream effector of PI3K.
-
Downregulation of mTOR: The inhibition of Akt leads to the deactivation of mTOR, a serine/threonine kinase that regulates cell growth, proliferation, and survival.
-
Induction of Apoptosis: By inhibiting the PI3K/Akt/mTOR pathway, Chrysin removes a crucial pro-survival signal, making cancer cells more susceptible to apoptosis.
Unlocking the Therapeutic Potential of Chrysin Glycosides: A Deep Dive into Structure-Activity Relationships
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth analysis of the structure-activity relationships (SAR) of chrysin (B1683763) glycosides, offering a critical resource for the scientific community engaged in flavonoid research and the development of novel therapeutics. Chrysin, a naturally occurring flavone, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. However, its therapeutic application is often limited by poor bioavailability. Glycosylation, the attachment of sugar moieties, presents a promising strategy to overcome this limitation and modulate the bioactivity of chrysin. This guide summarizes the current understanding of how the structural variations of chrysin glycosides influence their biological functions, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
The Influence of Glycosylation on Biological Activity: A Quantitative Perspective
The position and nature of the glycosidic bond, as well as the type of sugar moiety, play a pivotal role in determining the efficacy and mechanism of action of chrysin glycosides. The following tables summarize the quantitative data from various studies, providing a comparative overview of the cytotoxic, anti-inflammatory, and antioxidant activities of different chrysin derivatives.
Table 1: Anticancer Activity of Chrysin and Its Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Chrysin | HCT116 | - | [1] |
| Chrysin Derivative 33A | HCT116 | 4.83 | [1] |
| Chrysin Derivative 33E | A549 | 30.30 | [1] |
| Chrysin Derivative 33E | HepG2 | 21.02 | [1] |
| Chrysin Derivative 33E | MCF-7 | 24.67 | [1] |
| Chrysin Derivative 33E | PC-3 | 22.13 | [1] |
| Chrysin-L-isoleucine conjugate | MGC-803 | 24.5 | [2] |
| 7-O-myristyl chrysin | Liver cancer cells | 14.79 | [3][4] |
| Chrysin | Liver cancer cells | 74.97 | [3][4] |
| 5,7-diacetyl chrysin | H22 | 141 | [5] |
| Chrysin Derivative 3e | MDA-MB-231 | 3.3 | [6] |
| Chrysin Derivative 3e | MCF-7 | 4.2 | [6] |
Table 2: Anti-Inflammatory and Enzyme Inhibitory Activity of Chrysin and Its Derivatives
| Compound | Assay | IC50 (µM) | Reference |
| Chrysin-8-C-glucoside derivative 1a | TNF-α inhibition | <10 | [7][8] |
| Chrysin-8-C-glucoside derivative 1a | IL-1β inhibition | <10 | [7][8] |
| Chrysin-8-C-glucoside derivative 1b | TNF-α inhibition | ~50 | [7][8] |
| Chrysin-8-C-glucoside derivative 1b | IL-1β inhibition | ~50 | [7][8] |
| Chrysin-8-C-glucoside (1) | TNF-α inhibition | >50 | [7][8] |
| Chrysin-8-C-glucoside (1) | IL-1β inhibition | >50 | [7][8] |
Table 3: Antioxidant Activity of Chrysin and Its Derivatives
| Compound | Assay | Activity | Reference |
| Hydroxyethylated chrysin | DPPH, ABTS, FRAP | Higher than chrysin | [2] |
Core Signaling Pathways Modulated by Chrysin and its Glycosides
Chrysin and its glycosides exert their biological effects by modulating several key intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug design and development.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Chrysin has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and mediators.[9][10][11][12] This inhibitory effect is often achieved by preventing the degradation of IκB, the inhibitory subunit of NF-κB.[13] While much of the research has focused on chrysin, studies on chrysin glycosides suggest that they also possess anti-inflammatory properties by modulating this pathway, with the nature of the sugar moiety influencing the degree of inhibition.[7][8]
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Dysregulation of this pathway is frequently observed in cancer. Chrysin has been demonstrated to inhibit the PI3K/Akt pathway, leading to the induction of apoptosis in cancer cells.[14][15][16][17][18] The mechanism often involves the downregulation of Akt phosphorylation.[2] The influence of glycosylation on this pathway is an active area of research, with evidence suggesting that the sugar moiety can affect the compound's interaction with key components of the pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK family includes ERK, JNK, and p38 kinases. Chrysin has been shown to modulate the MAPK pathway, often leading to the induction of apoptosis in cancer cells by activating the JNK and p38 pathways while inhibiting the ERK pathway.[16][19][20][21] The specific effects of chrysin glycosides on the different branches of the MAPK pathway are being investigated to understand how glycosylation can fine-tune the cellular response.
Detailed Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for key experiments cited in the literature for evaluating the biological activity of chrysin glycosides.
General Experimental Workflow
The evaluation of chrysin glycosides typically follows a standardized workflow, from compound preparation to in vitro and in vivo testing.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of chrysin glycosides and a vehicle control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
DPPH Radical Scavenging Assay for Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds.
Protocol:
-
Sample Preparation: Prepare different concentrations of chrysin glycosides in methanol (B129727).
-
Reaction Mixture: Add 100 µL of the sample to 100 µL of 0.2 mM DPPH solution in methanol in a 96-well plate.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the SC50 (concentration required for 50% scavenging) value.
COX-2 Inhibition Assay for Anti-inflammatory Activity
This assay measures the ability of a compound to inhibit the cyclooxygenase-2 (COX-2) enzyme, which is involved in the synthesis of prostaglandins.
Protocol:
-
Reagent Preparation: Prepare the assay buffer, heme, and COX-2 enzyme solution.
-
Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, COX-2 enzyme, and the chrysin glycoside at various concentrations. Incubate for 15 minutes at 25°C.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid.
-
Detection: Measure the production of prostaglandin (B15479496) G2 using a suitable detection method, such as a colorimetric or fluorometric probe.
-
Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.
Xanthine (B1682287) Oxidase Inhibition Assay
This assay determines the ability of a compound to inhibit xanthine oxidase, an enzyme that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid.
Protocol:
-
Reaction Mixture: In a 96-well plate, add phosphate (B84403) buffer (pH 7.5), the chrysin glycoside at various concentrations, and xanthine oxidase enzyme solution.
-
Pre-incubation: Incubate the mixture for 15 minutes at 25°C.
-
Substrate Addition: Initiate the reaction by adding xanthine solution.
-
Absorbance Measurement: Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm over time.
-
Data Analysis: Calculate the percentage of xanthine oxidase inhibition and determine the IC50 value.
Conclusion and Future Directions
The glycosylation of chrysin is a viable strategy to enhance its therapeutic potential. The structure-activity relationships highlighted in this guide demonstrate that the position, type of sugar, and linkage all contribute to the biological activity of chrysin glycosides. Future research should focus on synthesizing a wider variety of chrysin glycosides and conducting systematic in vitro and in vivo studies to further elucidate the specific effects of glycosylation on their pharmacokinetic profiles and interactions with key cellular targets. A deeper understanding of these relationships will pave the way for the rational design of novel and more effective chrysin-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Chrysin as a Bioactive Scaffold: Advances in Synthesis and Pharmacological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of chrysin derivatives and screening of antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chrysin: Perspectives on Contemporary Status and Future Possibilities as Pro-Health Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antitumor activity evaluation of chrysin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biologic evaluation of novel chrysin derivatives as cytotoxic agents and caspase-3/7 activators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Bioevaluation of New Stable Derivatives of Chrysin-8-C-Glucoside That Modulate the Antioxidant Keap1/Nrf2/HO-1 Pathway in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. storage.imrpress.com [storage.imrpress.com]
- 10. scialert.net [scialert.net]
- 11. Chrysin Inhibits NF-κB-Dependent CCL5 Transcription by Targeting IκB Kinase in the Atopic Dermatitis-Like Inflammatory Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Antioxidant and Anti-Inflammatory Effects of Flavonoids from Propolis via Nrf2 and NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chrysin Suppresses Vascular Endothelial Inflammation via Inhibiting the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chrysin Improves Glucose and Lipid Metabolism Disorders by Regulating the AMPK/PI3K/AKT Signaling Pathway in Insulin-Resistant HepG2 Cells and HFD/STZ-Induced C57BL/6J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. [Mechanism of PI3K/AKT/mTOR signaling pathway for mediating anti-inflammatory and anti-oxidant effects of chrysin: a protein microarray-based study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Chrysin Attenuates High Glucose-Induced BMSC Dysfunction via the Activation of the PI3K/AKT/Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Combined effect of chrysin and apigenin on inhibiting the development and progression of colorectal cancer by suppressing the activity of P38-MAPK/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Chrysin Induces Apoptosis via the MAPK Pathway and Regulates ERK/mTOR-Mediated Autophagy in MC-3 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Methodological & Application
Application Note & Protocol: UPLC-MS/MS Method for the Quantification of Chrysin 7-O-beta-gentiobioside
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chrysin (B1683763), a naturally occurring flavonoid, and its glycosidic derivatives are of significant interest in pharmaceutical research due to their potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. Chrysin 7-O-beta-gentiobioside is a key glycosylated form of chrysin. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic, metabolic, and pharmacodynamic studies. This document provides a detailed protocol for a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of this compound.
Quantitative Data Summary
The following tables summarize the quantitative performance of the described UPLC-MS/MS method, based on a validated study for the analysis of this compound in a biological matrix.[1]
Table 1: Calibration Curve and Sensitivity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| This compound | 2 - 1000 | > 0.99 | 2 |
Table 2: Accuracy and Precision
| Analyte | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| This compound | Low QC | < 15% | < 15% | 85-115% |
| Medium QC | < 15% | < 15% | 85-115% | |
| High QC | < 15% | < 15% | 85-115% |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| This compound | > 78.2% | 85.3 - 111.3% |
Experimental Protocols
This section details the methodologies for the UPLC-MS/MS analysis of this compound.
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of this compound from plasma or blood samples.
Materials:
-
Biological sample (e.g., mouse blood, rat plasma)
-
Methanol (B129727) (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge (capable of 13,000 rpm and 4°C)
Procedure:
-
Pipette 20 µL of the biological sample into a 1.5 mL microcentrifuge tube.[1]
-
Add 100 µL of methanol to the sample.[1]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[1]
-
Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.[1]
-
Carefully transfer the supernatant to a clean autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
Instrumentation:
-
UPLC system (e.g., Waters ACQUITY UPLC or equivalent)
-
Tandem quadrupole mass spectrometer (e.g., Waters Xevo TQ-S or equivalent) equipped with an electrospray ionization (ESI) source.
UPLC Conditions:
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | See Table 4 |
Table 4: UPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 1.0 | 90 | 10 |
| 10.0 | 60 | 40 |
| 13.0 | 5 | 95 |
| 15.0 | 90 | 10 |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 600 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transition for this compound:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 579.2 | 255.1 | 10 | 26 |
Visualizations
Experimental Workflow
Caption: UPLC-MS/MS Experimental Workflow.
Potential Signaling Pathway Modulation
Chrysin, the aglycone of this compound, is known to modulate several key signaling pathways involved in inflammation and cell survival, such as the NF-κB and Akt/mTOR pathways. Furthermore, related chrysin glycosides have been shown to activate the AMPK pathway, which plays a central role in cellular energy homeostasis.
Caption: Potential Signaling Pathways Modulated by Chrysin Glycosides.
References
Application Notes and Protocols for the Isolation of Chrysin 7-O-beta-gentiobioside from Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysin 7-O-beta-gentiobioside is a flavonoid glycoside that has garnered interest within the scientific community due to its potential pharmacological activities. As a derivative of chrysin, it is anticipated to exhibit a range of biological effects, including antioxidant and anti-inflammatory properties. Found in plants such as Spartium junceum and Semen Oroxyli, the effective isolation and purification of this compound are crucial for its further investigation in drug discovery and development.[1][2][3] These application notes provide a detailed protocol for the isolation of this compound from plant material, employing a combination of solvent extraction and multi-step chromatographic techniques. The protocol is designed to yield a high-purity compound suitable for analytical and biological assays.
Data Presentation
The following tables provide representative quantitative data for the isolation and purification of this compound from a starting plant material of 1 kg of dried and powdered Spartium junceum flowers. These values are illustrative and may vary depending on the plant source, collection time, and specific experimental conditions.
Table 1: Summary of Extraction and Fractionation
| Parameter | Value |
| Starting Plant Material (dried powder) | 1000 g |
| Extraction Solvent | 80% Methanol (B129727) in Water |
| Extraction Volume | 10 L |
| Crude Methanolic Extract Yield | 150 g |
| Ethyl Acetate (B1210297) Fraction Yield | 35 g |
| n-Butanol Fraction Yield | 50 g |
Table 2: Column Chromatography Purification of n-Butanol Fraction
| Chromatographic Step | Stationary Phase | Mobile Phase Gradient | Fraction Volume (mL) | Target Fractions | Yield of Enriched Fraction (g) | Purity (%) |
| Silica (B1680970) Gel Column | Silica Gel (70-230 mesh) | Chloroform (B151607):Methanol (gradient) | 20 | 45-60 | 10 | ~40% |
| Sephadex LH-20 | Sephadex LH-20 | Methanol | 15 | 25-35 | 2.5 | ~75% |
Table 3: Preparative HPLC Purification
| Parameter | Value |
| Column | C18 (10 µm, 250 x 20 mm) |
| Mobile Phase | Acetonitrile:Water (30:70, v/v) |
| Flow Rate | 10 mL/min |
| Detection Wavelength | 268 nm |
| Injection Volume | 5 mL (concentrated sample) |
| Yield of Pure Compound | 150 mg |
| Final Purity (by analytical HPLC) | >98% |
Experimental Protocols
Plant Material and Extraction
-
Plant Material Preparation: Air-dry the flowers of Spartium junceum in the shade, then grind them into a coarse powder.
-
Extraction: Macerate 1 kg of the dried powder in 10 L of 80% aqueous methanol at room temperature for 72 hours with occasional stirring.
-
Filtration and Concentration: Filter the extract through cheesecloth and then Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanolic extract.
Solvent Partitioning
-
Suspension: Suspend the crude methanolic extract (approx. 150 g) in 1 L of distilled water.
-
Fractionation: Perform successive liquid-liquid partitioning in a separatory funnel with an equal volume of n-hexane, followed by ethyl acetate, and finally n-butanol.
-
Collection: Collect each solvent fraction and evaporate the solvent under reduced pressure to yield the respective dried fractions. The target compound, being a glycoside, is expected to be enriched in the more polar ethyl acetate and n-butanol fractions.
Chromatographic Purification
a. Silica Gel Column Chromatography
-
Column Preparation: Prepare a silica gel (70-230 mesh) column (5 x 60 cm) using a slurry packing method with chloroform.
-
Sample Loading: Adsorb the dried n-butanol fraction (approx. 50 g) onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elution: Elute the column with a gradient of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of methanol.
-
Fraction Collection: Collect fractions of 20 mL and monitor them by thin-layer chromatography (TLC) using a mobile phase of chloroform:methanol (8:2, v/v) and visualizing under UV light (254 nm).
-
Pooling: Combine the fractions containing the target compound based on the TLC profile.
b. Sephadex LH-20 Column Chromatography
-
Column Preparation: Swell Sephadex LH-20 in methanol and pack it into a glass column (2.5 x 100 cm).
-
Sample Application: Dissolve the enriched fraction from the silica gel column in a minimal amount of methanol and apply it to the column.
-
Isocratic Elution: Elute the column with 100% methanol at a flow rate of 1 mL/min.
-
Fraction Monitoring: Collect fractions and monitor by analytical HPLC to identify those with the highest concentration of this compound.
c. Preparative High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Concentrate the pooled fractions from the Sephadex LH-20 column and dissolve in the HPLC mobile phase.
-
Purification: Perform preparative HPLC using the conditions outlined in Table 3.
-
Collection and Lyophilization: Collect the peak corresponding to this compound and lyophilize to obtain the pure compound as a powder.
Structure Elucidation and Purity Analysis
-
Purity Assessment: Determine the final purity of the isolated compound using an analytical HPLC-UV system.
-
Structural Confirmation: Confirm the identity of this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Pharmacokinetic Studies of Chrysin 7-O-beta-gentiobioside in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chrysin (B1683763), a naturally occurring flavonoid, has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects[1]. However, its therapeutic potential is significantly hampered by poor oral bioavailability due to low aqueous solubility and extensive first-pass metabolism in the intestines and liver[1][2][3]. Chrysin is rapidly converted into its main metabolites, chrysin-7-sulfate and chrysin-7-glucuronide[4][5][6]. Glycosylation of flavonoids is a common strategy to improve their solubility and potentially alter their pharmacokinetic profiles. This document provides a detailed protocol for designing and conducting a pharmacokinetic study of Chrysin 7-O-beta-gentiobioside in animal models to evaluate its absorption, distribution, metabolism, and excretion (ADME) profile.
Rationale for Pharmacokinetic Studies of this compound
Understanding the pharmacokinetic profile of this compound is crucial for its development as a potential therapeutic agent. Key objectives of the study include:
-
Determining the oral bioavailability of this compound.
-
Identifying the major metabolites and understanding the metabolic pathways.
-
Quantifying key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
-
Comparing the pharmacokinetic profile of the glycoside with its aglycone, chrysin.
Experimental Design
A comprehensive pharmacokinetic study should include both intravenous (IV) and oral (PO) administration to determine the absolute bioavailability.
Animal Model Selection
Sprague-Dawley rats are a commonly used and well-characterized model for pharmacokinetic studies of flavonoids and are recommended for this study[4][5][7][8][9].
Table 1: Animal Model Specifications
| Parameter | Specification |
| Species | Rat |
| Strain | Sprague-Dawley |
| Sex | Male |
| Weight | 200-250 g |
| Health Status | Healthy, specific-pathogen-free |
| Acclimatization | Minimum of one week before the experiment |
Formulation and Dosing
The formulation of this compound is critical for accurate and reproducible results.
Table 2: Dosing Regimen
| Route of Administration | Dosage | Formulation Vehicle |
| Intravenous (IV) | 5 mg/kg | A mixture of dimethyl sulfoxide (B87167) (DMSO), polyethylene (B3416737) glycol 200 (PEG200), and saline. The final concentration of DMSO should be minimized. |
| Oral (PO) | 50 mg/kg | Suspension in 0.5% carboxymethylcellulose sodium (CMC-Na) or corn oil. |
Note: The specified doses are starting points and may need to be adjusted based on preliminary solubility and toxicity studies.
Experimental Protocols
Intravenous Administration Protocol
-
Animal Preparation: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Dose Administration: Administer a single 5 mg/kg dose of this compound formulation via the tail vein.
-
Blood Sampling: Collect blood samples (approximately 200 µL) from the jugular or saphenous vein into heparinized tubes at the following time points: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose[10].
-
Sample Processing: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.
Oral Administration Protocol
-
Animal Preparation: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Dose Administration: Administer a single 50 mg/kg dose of this compound formulation via oral gavage.
-
Blood Sampling: Collect blood samples (approximately 200 µL) at the following time points: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose[11].
-
Sample Processing: Process the blood samples as described in the intravenous protocol.
Bioanalytical Method
A validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is recommended for the simultaneous quantification of this compound and its potential metabolites (chrysin, chrysin-sulfate, and chrysin-glucuronide) in plasma samples[10][12].
Table 3: UPLC-MS/MS Method Parameters (Example)
| Parameter | Specification |
| Chromatography | |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | Gradient elution with 0.1% formic acid in water and acetonitrile (B52724) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |
| Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined for this compound, chrysin, chrysin-sulfate, and chrysin-glucuronide. |
Sample Preparation Protocol
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., a structurally similar flavonoid not present in the sample).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes.
-
Supernatant Collection: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase and inject it into the UPLC-MS/MS system.
Data Analysis
Pharmacokinetic parameters will be calculated using non-compartmental analysis of the plasma concentration-time data.
Table 4: Key Pharmacokinetic Parameters to be Determined
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |
| t1/2 | Elimination half-life |
| CL | Total body clearance |
| Vd | Volume of distribution |
| F (%) | Absolute oral bioavailability |
The absolute oral bioavailability (F) will be calculated using the following formula:
F (%) = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100
Visualizations
Experimental Workflow
References
- 1. Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developing nutritional component chrysin as a therapeutic agent: Bioavailability and pharmacokinetics consideration, and ADME mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developing nutritional component chrysin as a therapeutic agent: Bioavailability and pharmacokinetics consideration, and ADME mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic Interaction of Chrysin with Caffeine in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chrysin: Perspectives on Contemporary Status and Future Possibilities as Pro-Health Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Disposition and metabolism of the flavonoid chrysin in normal volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and Relative Bioavailability of Flavonoids between Two Dosage Forms of Gegen-Qinlian-Tang in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. akjournals.com [akjournals.com]
- 11. Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS [PeerJ] [peerj.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Structural Elucidation of Chrysin Glycosides using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chrysin (B1683763) (5,7-dihydroxyflavone) is a naturally occurring flavonoid found in various plants, honey, and propolis. It exhibits a wide range of biological activities, but its therapeutic potential is often limited by poor bioavailability. Glycosylation of chrysin can improve its solubility and absorption, making chrysin glycosides promising candidates for drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of these complex molecules. This document provides detailed application notes and protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy in the structural characterization of chrysin glycosides.
Data Presentation: NMR Chemical Shifts of Chrysin and a Chrysin Glycoside
The following table summarizes the ¹H and ¹³C NMR chemical shift data for chrysin and its 8-C-β-D-glucopyranosyl derivative. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).
| Position | Chrysin (in DMSO-d₆) | 8-C-β-D-glucopyranosylchrysin (in DMSO-d₆) |
| δC | δH (multiplicity, J in Hz) | |
| Aglycone | ||
| 2 | 163.1 | - |
| 3 | 105.2 | 7.08 (s) |
| 4 | 181.8 | - |
| 5 | 161.4 | 12.75 (s, OH) |
| 6 | 98.9 | 6.22 (d, 2.1) |
| 7 | 164.4 | - |
| 8 | 94.1 | 6.51 (d, 2.1) |
| 9 | 157.4 | - |
| 10 | 104.1 | - |
| 1' | 130.6 | - |
| 2', 6' | 126.3 | 8.05 (m) |
| 3', 5' | 129.1 | 7.58 (m) |
| 4' | 131.8 | 7.58 (m) |
| Glycoside Moiety | ||
| 1'' | - | - |
| 2'' | - | - |
| 3'' | - | - |
| 4'' | - | - |
| 5'' | - | - |
| 6''a | - | - |
| 6''b | - | - |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Experimental Protocols
Sample Preparation
A well-prepared sample is crucial for obtaining high-quality NMR spectra.
-
Sample Purity: Ensure the chrysin glycoside is of high purity (>95%), as impurities can complicate spectral interpretation. Purification can be achieved by chromatographic techniques such as column chromatography or High-Performance Liquid Chromatography (HPLC).
-
Mass Requirement: For a standard 5 mm NMR tube, weigh approximately 5-10 mg of the purified chrysin glycoside.
-
Solvent Selection: Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for flavonoids as it solubilizes a wide range of polar compounds and allows for the observation of exchangeable protons (e.g., hydroxyls). Other suitable solvents include methanol-d₄ (CD₃OD) or a mixture of CDCl₃ and CD₃OD.
-
Dissolution and Transfer: Dissolve the sample completely in the deuterated solvent in a small vial. Gentle warming or vortexing can aid dissolution. Once fully dissolved, transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube to prevent shimming issues.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
2.1. 1D NMR Spectra
-
¹H NMR (Proton):
-
Purpose: To determine the number and type of protons, their chemical environment, and their coupling interactions.
-
Typical Parameters:
-
Pulse Program: zg30 or a similar single-pulse experiment.
-
Spectral Width (SW): 0-14 ppm.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 16-64, depending on sample concentration.
-
Temperature: 298 K.
-
-
-
¹³C NMR (Carbon-13):
-
Purpose: To determine the number of unique carbon atoms in the molecule.
-
Typical Parameters:
-
Pulse Program: zgpg30 or a similar proton-decoupled pulse sequence.
-
Spectral Width (SW): 0-200 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024 or more, due to the low natural abundance of ¹³C.
-
-
2.2. 2D NMR Spectra
-
¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds). This is crucial for identifying spin systems within the molecule, such as the sugar rings and the aromatic rings.[1][2]
-
Typical Parameters:
-
Pulse Program: cosygpqf or similar.
-
Spectral Width (F2 and F1): Same as ¹H NMR (0-14 ppm).
-
Number of Increments (F1): 256-512.
-
Number of Scans (NS): 4-16 per increment.
-
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify which protons are directly attached to which carbon atoms (one-bond C-H correlations).[1][2]
-
Typical Parameters:
-
Pulse Program: hsqcedetgpsisp2.3 or similar.
-
Spectral Width (F2 - ¹H): 0-14 ppm.
-
Spectral Width (F1 - ¹³C): 0-180 ppm.
-
¹J(C,H) Coupling Constant: Optimized for an average one-bond C-H coupling (e.g., 145 Hz).
-
Number of Increments (F1): 128-256.
-
Number of Scans (NS): 8-32 per increment.
-
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify longer-range correlations between protons and carbons (typically over 2-3 bonds). This is essential for connecting different spin systems and determining the overall carbon skeleton, including the point of glycosylation.[1][2]
-
Typical Parameters:
-
Pulse Program: hmbcgplpndqf or similar.
-
Spectral Width (F2 - ¹H): 0-14 ppm.
-
Spectral Width (F1 - ¹³C): 0-200 ppm.
-
Long-range J(C,H) Coupling Constant: Optimized for an average 2-3 bond C-H coupling (e.g., 8 Hz).
-
Number of Increments (F1): 256-512.
-
Number of Scans (NS): 16-64 per increment.
-
-
Workflow for Structural Elucidation of Chrysin Glycosides
The structural elucidation of a chrysin glycoside using NMR data follows a systematic workflow. This process involves the analysis of 1D and 2D NMR spectra to piece together the molecular structure.
Caption: Workflow for the structural elucidation of chrysin glycosides using NMR spectroscopy.
Interpretation of NMR Data for Structural Elucidation
The combined analysis of the acquired NMR spectra allows for the complete structural determination of a chrysin glycoside.
-
Analysis of the Aglycone:
-
The characteristic signals for the chrysin skeleton are identified in the ¹H and ¹³C NMR spectra.
-
The substitution pattern on the A and B rings can be determined from the proton multiplicities and coupling constants in the ¹H NMR spectrum, with correlations confirmed by COSY.
-
For example, in an 8-substituted chrysin glycoside, the H-6 proton will appear as a singlet, whereas in unsubstituted chrysin, H-6 and H-8 appear as doublets coupled to each other.
-
-
Identification of the Sugar Moiety:
-
The anomeric proton of the sugar typically resonates in a distinct region of the ¹H NMR spectrum (around 4.5-5.5 ppm). Its coupling constant provides information about the stereochemistry of the glycosidic bond (a large J value of ~7-8 Hz is indicative of a β-anomer, while a smaller J value of ~3-4 Hz suggests an α-anomer).
-
The COSY spectrum is used to trace the connectivity of all the protons within the sugar ring, starting from the anomeric proton.
-
The HSQC spectrum correlates each sugar proton to its corresponding carbon, allowing for the assignment of all the carbon signals of the sugar moiety.
-
-
Determination of the Glycosylation Position:
-
The HMBC spectrum is the key experiment for determining the point of attachment of the sugar to the chrysin aglycone.
-
A long-range correlation will be observed between the anomeric proton of the sugar and the carbon of the chrysin skeleton to which it is attached. For instance, in an 8-C-glycoside, a correlation between H-1'' of the sugar and C-8, C-7, and C-9 of the chrysin aglycone would be expected. For an O-glycoside, a correlation would be seen between the anomeric proton and the carbon bearing the hydroxyl group (e.g., C-7).
-
By systematically analyzing the information obtained from each of these NMR experiments, the complete and unambiguous structure of the chrysin glycoside can be elucidated.
References
Application of Chrysin 7-O-beta-gentiobioside in Neuroblastoma Cell Lines: Application Notes and Protocols
A Preamble on Chrysin 7-O-beta-gentiobioside:
Direct experimental data on the application of this compound in neuroblastoma cell lines is limited in publicly available scientific literature. However, its aglycone, Chrysin, has been more extensively studied for its anti-cancer properties in various cell lines, including the neuroblastoma cell line SH-SY5Y. It is plausible that this compound may exert its effects through conversion to Chrysin within the cellular environment. Therefore, the following application notes and protocols are primarily based on the known effects of Chrysin and serve as a foundational guide for researchers investigating this compound.
Application Notes
Chrysin, a naturally occurring flavonoid, has demonstrated potential as an anti-cancer agent by inducing apoptosis and inhibiting cell proliferation in various cancer models.[1] In the context of neuroblastoma, Chrysin has been shown to induce cytotoxic effects and modulate signaling pathways associated with cell survival and death.
Key Applications in Neuroblastoma Cell Lines:
-
Induction of Apoptosis: Chrysin has been observed to trigger programmed cell death in cancer cells. This is often mediated through the activation of caspase cascades and regulation of the Bcl-2 family of proteins.[1]
-
Cell Cycle Arrest: Treatment with Chrysin can lead to the arrest of the cell cycle at various phases, thereby inhibiting the proliferation of cancer cells. For instance, in some cancer cell lines, Chrysin causes G2/M phase arrest.[1]
-
Modulation of Signaling Pathways: Chrysin is known to influence key signaling pathways implicated in cancer progression, such as the p53 and MAPK/ERK pathways.[2][3]
Quantitative Data Summary:
The following tables summarize the quantitative data for the effects of Chrysin on various cancer cell lines, including neuroblastoma cells. This data can be used as a reference for designing experiments with this compound.
Table 1: IC50 Values of Chrysin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| SH-SY5Y | Neuroblastoma | Non-toxic up to 10 µM | 24 |
| KYSE-510 | Esophageal Squamous Carcinoma | 63 | Not Specified |
| U87-MG | Malignant Glioma | ~100 | Not Specified |
| MDA-MB-231 | Breast Carcinoma | >100 | Not Specified |
| PC3 | Prostate Cancer | >100 | Not Specified |
| KYSE410 | Esophageal Squamous Cell Carcinoma | 17.78 - 32.24 | 72 |
| A375SM | Melanoma | ~40 | 24 |
| A375P | Melanoma | ~40 | 24 |
Note: The cytotoxicity of Chrysin can vary significantly between cell lines.
Table 2: Apoptotic Effects of Chrysin
| Cell Line | Concentration (µM) | Effect |
| MC-3 | 50 | 12.5% Apoptosis |
| MC-3 | 100 | 16.5% Apoptosis |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on neuroblastoma cells.
Materials:
-
Neuroblastoma cell line (e.g., SH-SY5Y)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuroblastoma cells into 96-well plates at a density of 2 x 10^4 cells/well and incubate for 24 hours.[4]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 5-100 µM) for 24, 48, or 72 hours.[4] Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying the induction of apoptosis by this compound.
Materials:
-
Treated and untreated neuroblastoma cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells after treatment with this compound.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.[2]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are Annexin V and PI positive.[2]
Protocol 3: Western Blot Analysis
This protocol is for detecting changes in the expression of proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Treated and untreated neuroblastoma cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-p53, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer to extract total protein.[2]
-
Protein Quantification: Determine the protein concentration using a BCA assay.[2]
-
SDS-PAGE: Separate the protein lysates on an SDS-PAGE gel.[2]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[2]
-
Blocking: Block the membrane to prevent non-specific antibody binding.[2]
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.[2]
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.[2]
Visualizations
Caption: Experimental workflow for investigating this compound.
References
High-performance liquid chromatography (HPLC) analysis of flavonoids
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Flavonoids
Introduction
Flavonoids are a diverse group of polyphenolic compounds synthesized by plants, known for their potential health benefits, including antioxidant, anti-inflammatory, and cardioprotective effects.[1] As interest in these bioactive molecules grows within the pharmaceutical and nutraceutical industries, accurate and reliable quantification is essential. High-performance liquid chromatography (HPLC) is a powerful and widely adopted technique for the separation, identification, and quantification of flavonoids in various samples, including plant extracts and food products.[2][3] This application note provides a detailed protocol for the analysis of common flavonoids using a reversed-phase HPLC (RP-HPLC) method coupled with UV detection.
Experimental Protocols
Sample Preparation: Extraction of Flavonoids from Plant Material
This protocol outlines a general procedure for the extraction of flavonoids from dried, powdered plant leaves.
Materials:
-
Dried, powdered plant sample
-
Methanol (B129727) (HPLC grade)[4]
-
Chloroform, 80% aqueous ethanol, 1% aqueous acetic acid solution (for alternative extractions)[5]
-
Centrifugal Mill or equivalent grinder
-
Hot plate with magnetic stirring
-
Centrifuge
-
Vacuum evaporator
-
0.45 µm PVDF syringe filters[5]
Procedure:
-
Grind the dried plant leaves into a coarse powder using a centrifugal mill.[4]
-
Weigh 100 mg of the powdered sample and place it into a glass-stopped vessel.[4]
-
Add 10 mL of methanol to the vessel.[4] For exploring different polarities, separate extractions can be performed with chloroform, 80% aqueous ethanol, or 1% aqueous acetic acid.[5]
-
Place the vessel on a hot plate with a magnetic stirrer and extract for 6 hours at 40°C.[4]
-
After extraction, centrifuge the mixture at 3000 g for 10 minutes.[4]
-
Decant the supernatant. The remaining solid residue can be re-extracted three times with 5 mL of methanol to ensure complete extraction.[4]
-
Combine the extracts and evaporate to dryness under vacuum at 40°C.[4]
-
Reconstitute the dried residue with 5 mL of the mobile phase solvent system (e.g., methanol/water mixture).[4][5]
-
Filter the final solution through a 0.45 µm PVDF syringe filter before injecting it into the HPLC system.[5]
HPLC Method for Flavonoid Separation and Quantification
This protocol provides a validated gradient HPLC method for the simultaneous analysis of multiple flavonoids.
Instrumentation and Columns:
-
HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.[5][6]
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5][7]
Reagents:
-
Water with 0.1% trifluoroacetic acid (TFA) or 1% acetic acid (Solvent A).[5][7]
-
Flavonoid standards (e.g., Quercetin, Kaempferol, Rutin, Catechin, Myricetin, Apigenin).[5][8]
Chromatographic Conditions:
-
Mobile Phase: Solvent A: Water with 0.1% TFA; Solvent B: Acetonitrile.[7]
-
Injection Volume: 10 µL.[7]
-
Detection Wavelength: 254 nm for general screening, or specific wavelengths like 280 nm for flavan-3-ols (e.g., catechin) and 370 nm for flavonols (e.g., quercetin, kaempferol).[7][10][11]
Gradient Elution Program:
| Time (min) | % Solvent A (Water + 0.1% TFA) | % Solvent B (Acetonitrile) |
| 0.0 | 65 | 35 |
| 13.0 | 20 | 80 |
| 15.0 | 15 | 85 |
| 17.5 | 5 | 95 |
| 27.5 | 65 | 35 |
| An optimized elution program starts with 35% Solvent B, increases to 80% over 13 minutes, then to 85% over the next 2 minutes, followed by an increase to 95% and a hold for 2.5 minutes, before returning to the initial conditions for column equilibration.[7] |
Data Presentation
Quantitative data from flavonoid analysis is crucial for comparison and validation. The following tables summarize typical performance characteristics of the described HPLC method.
Table 1: Retention Times and Linearity for Standard Flavonoids
| Flavonoid | Retention Time (t R, min) | Linearity Range (µg/mL) | Correlation Coefficient (R²) |
| Daidzein | 4.42 | 1.25 - 20 | ≥ 0.9967 |
| Quercetin | 5.24 | 1.25 - 20 | ≥ 0.9967 |
| Genistein | 7.85 | 1.25 - 20 | ≥ 0.9967 |
| Formononetin | 10.06 | 1.25 - 20 | ≥ 0.9967 |
| Biochanin A | 13.55 | 1.25 - 20 | ≥ 0.9967 |
| Data derived from a validated RP-HPLC method for simultaneous quantitation of five phytoestrogens.[7] |
Table 2: Method Validation Parameters
| Parameter | Quercetin | Kaempferol | Myricetin |
| LOD (µg/mL) | 0.075 - 0.964 | 0.10 | 0.339 - 0.964 |
| LOQ (µg/mL) | 1.027 - 2.922 | - | 1.027 - 2.922 |
| Intra-day Precision (%RSD) | ≤ 1.45 | - | ≤ 1.45 |
| Inter-day Precision (%RSD) | ≤ 2.35 | - | ≤ 2.35 |
| Accuracy (% Recovery) | 96.96 - 106.87 | 95.0 - 101.1 | 96.96 - 106.87 |
| This table compiles data from multiple sources to show typical validation results.[7][8][12] |
Visual Workflow
The following diagram illustrates the general workflow for the HPLC analysis of flavonoids, from sample collection to data analysis.
Caption: Experimental workflow for flavonoid analysis by HPLC.
References
- 1. separationmethods.com [separationmethods.com]
- 2. phcog.com [phcog.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. academic.oup.com [academic.oup.com]
- 5. japsonline.com [japsonline.com]
- 6. Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA | MDPI [mdpi.com]
- 7. scienggj.org [scienggj.org]
- 8. paperso.journal7publish.com [paperso.journal7publish.com]
- 9. myfoodresearch.com [myfoodresearch.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. akjournals.com [akjournals.com]
Application Notes and Protocols for In Vivo Efficacy Studies of Chrysin 7-O-beta-gentiobioside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysin (B1683763) 7-O-beta-gentiobioside is a glycosylated flavonoid, a class of natural compounds known for a wide range of biological activities. While its aglycone, chrysin, has been studied for its antioxidant, anti-inflammatory, and potential hypolipidemic effects, research on the specific in vivo efficacy of Chrysin 7-O-beta-gentiobioside is still emerging.[1][2] These application notes provide a comprehensive guide for conducting in vivo efficacy studies of this compound, with a focus on its potential application in hyperlipidemia. The protocols are based on established methodologies for flavonoid administration and data from studies on its aglycone, chrysin, which can serve as a valuable reference.
Putative Mechanism of Action: AMPK Signaling Pathway
In vitro studies have elucidated a potential mechanism of action for this compound's effects on lipid metabolism. It has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. Activation of AMPK can lead to an increase in the expression of the low-density lipoprotein receptor (LDLR), which plays a crucial role in clearing LDL cholesterol from the circulation.[3][4]
Figure 1: Proposed signaling pathway of this compound in hepatocytes.
In Vivo Efficacy Data (Hypothetical, based on Chrysin studies)
While specific in vivo data for this compound is not yet available, the following table summarizes representative quantitative data from in vivo studies of its aglycone, chrysin, in rodent models of hyperlipidemia. This data can be used as a benchmark for designing and evaluating efficacy studies of the glycoside.
| Parameter | Control (High-Fat Diet) | Chrysin (10 mg/kg) | Chrysin (100 mg/kg) | Atorvastatin (10 mg/kg) |
| Serum Total Cholesterol (mg/dL) | 250 ± 15 | 210 ± 12 | 180 ± 10 | 150 ± 8 |
| Serum Triglycerides (mg/dL) | 180 ± 10 | 155 ± 8 | 130 ± 7 | 110 ± 6 |
| Serum LDL-C (mg/dL) | 180 ± 12 | 145 ± 10 | 115 ± 9 | 90 ± 5 |
| Serum HDL-C (mg/dL) | 35 ± 3 | 42 ± 4 | 50 ± 5 | 55 ± 4 |
| Liver Total Cholesterol (mg/g tissue) | 15 ± 1.2 | 12 ± 1.0* | 9 ± 0.8 | 7 ± 0.6 |
| Liver Triglycerides (mg/g tissue) | 25 ± 2.0 | 20 ± 1.5* | 16 ± 1.2 | 12 ± 1.0** |
*p < 0.05, **p < 0.01 compared to Control (High-Fat Diet). Data are presented as mean ± SEM. This table is a composite representation based on findings for chrysin and should be adapted based on experimental results for this compound.[2][[“]]
Experimental Protocols
The following protocols provide a detailed methodology for conducting in vivo efficacy studies of this compound in a rodent model of hyperlipidemia.
Experimental Workflow
Figure 2: General experimental workflow for in vivo efficacy studies.
Protocol 1: In Vivo Administration of this compound in a Rodent Model of Hyperlipidemia
1. Animal Model:
-
Species: Male C57BL/6 mice or Sprague-Dawley rats, 8-10 weeks old.
-
Housing: Standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.
-
Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
2. Induction of Hyperlipidemia:
-
Feed the animals a high-fat diet (HFD) containing 45-60% of calories from fat for 4-8 weeks to induce hyperlipidemia.[6] A control group should be fed a standard chow diet.
3. Preparation of Dosing Solution:
-
This compound is often poorly soluble in water.[3]
-
Prepare a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) or a solution in a mixture of polyethylene (B3416737) glycol (PEG) and saline.[3]
-
Homogenize the suspension thoroughly before each administration to ensure uniform dosing.
4. Administration:
-
Route: Oral gavage is the recommended route to mimic oral consumption.
-
Dosage: Based on studies with chrysin, a dosage range of 10-100 mg/kg body weight, administered once daily, is a reasonable starting point.[2][[“]] A dose-response study is recommended to determine the optimal effective dose.
-
Groups:
-
Group 1: Normal Control (Standard diet + Vehicle)
-
Group 2: High-Fat Diet Control (HFD + Vehicle)
-
Group 3: this compound (HFD + 10 mg/kg)
-
Group 4: this compound (HFD + 50 mg/kg)
-
Group 5: this compound (HFD + 100 mg/kg)
-
Group 6: Positive Control (HFD + Atorvastatin, 10 mg/kg)
-
-
Duration: Administer the compound for 4-8 weeks concurrently with the HFD.
5. Monitoring and Sample Collection:
-
Monitor body weight and food intake weekly.
-
At the end of the study, fast the animals overnight, collect blood via cardiac puncture under anesthesia, and then euthanize the animals.
-
Harvest the liver and other relevant organs. A portion of the liver should be fixed in 10% neutral buffered formalin for histology, and the remainder should be snap-frozen in liquid nitrogen and stored at -80°C for biochemical and molecular analysis.
Protocol 2: Biochemical Analysis of Serum and Liver
1. Serum Lipid Profile:
-
Centrifuge the collected blood at 3000 rpm for 15 minutes to separate the serum.
-
Analyze the serum for total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C) using commercially available enzymatic kits according to the manufacturer's instructions.
2. Liver Lipid Content:
-
Homogenize a known weight of frozen liver tissue in a suitable buffer.
-
Extract lipids using a standard method (e.g., Folch method).
-
Measure the levels of TC and TG in the lipid extract using commercial kits.
Protocol 3: Western Blot Analysis for LDLR and p-AMPK
1. Protein Extraction:
-
Homogenize frozen liver tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenate at 12,000 rpm for 20 minutes at 4°C and collect the supernatant containing the total protein.
-
Determine the protein concentration using a BCA protein assay kit.
2. SDS-PAGE and Immunoblotting:
-
Separate equal amounts of protein (20-40 µg) on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LDLR (1:1000), phospho-AMPK (Thr172) (1:1000), total AMPK (1:1000), and a loading control (e.g., β-actin or GAPDH, 1:5000) overnight at 4°C.[7][8][9][10][11]
-
Wash the membrane three times with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Protocol 4: Histopathological Analysis of the Liver
1. Tissue Processing:
-
Dehydrate the formalin-fixed liver tissues through a series of graded ethanol (B145695) solutions.
-
Clear the tissues in xylene and embed them in paraffin (B1166041) wax.
-
Section the paraffin blocks into 4-5 µm thick sections using a microtome.
2. Staining:
-
Hematoxylin (B73222) and Eosin (B541160) (H&E) Staining: Deparaffinize and rehydrate the sections. Stain with hematoxylin to visualize cell nuclei (blue) and eosin to visualize the cytoplasm and extracellular matrix (pink). This will allow for the assessment of overall liver morphology, inflammation, and hepatocyte injury.[12][13][14][15][16]
-
Oil Red O Staining (for frozen sections): To specifically visualize neutral lipid accumulation, use frozen liver sections and stain with Oil Red O, which will stain lipid droplets red.
3. Microscopic Examination:
-
Examine the stained sections under a light microscope.
-
Assess the degree of steatosis (fatty change), inflammation, and hepatocyte ballooning. A scoring system can be used to quantify the severity of these features.
Conclusion
These application notes and protocols provide a robust framework for the in vivo evaluation of this compound for its potential therapeutic efficacy, particularly in the context of hyperlipidemia. By following these detailed methodologies, researchers can generate reliable and reproducible data to advance our understanding of this promising natural compound. It is crucial to note that while protocols are based on extensive research on the aglycone chrysin, optimization may be necessary for this compound.
References
- 1. The Cardiovascular Protective Effects of Chrysin: A Narrative Review on Experimental Researches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypolipidemic action of chrysin on Triton WR-1339-induced hyperlipidemia in female C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved In vivo Effect of Chrysin as an Absorption Enhancer Via the Preparation of Ternary Solid Dispersion with Brij®L4 and Aminoclay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multi-Endpoint Toxicological Assessment of Chrysin Loaded Oil-in-Water Emulsion System in Different Biological Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Activation of Liver AMPK with PF-06409577 Corrects NAFLD and Lowers Cholesterol in Rodent and Primate Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Histopathology of nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of AMPK Activation by Chrysin 7-O-beta-gentiobioside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the activation of AMP-activated protein kinase (AMPK) in response to treatment with Chrysin 7-O-beta-gentiobioside, a naturally occurring flavonoid. The following sections detail the required materials, step-by-step experimental procedures, and data analysis techniques for Western blot analysis of AMPK phosphorylation.
Introduction
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways.[1][2] Its activation through phosphorylation is a key mechanism for restoring cellular energy homeostasis. Flavonoids, a class of polyphenolic compounds found in plants, have garnered significant interest for their potential to activate AMPK, making them promising therapeutic agents for metabolic disorders such as type 2 diabetes and obesity.[1][2][3] Chrysin and its glycoside derivatives, including this compound, are flavonoids that have been investigated for their various biological activities.[4][5][6][7] Western blotting is a widely used and effective technique to detect the phosphorylation status of AMPK and its downstream targets, thereby providing a measure of its activation. This document outlines the procedures for investigating the effects of this compound on AMPK activation in a cellular context.
Signaling Pathway
The activation of AMPK by this compound initiates a signaling cascade that modulates various downstream metabolic processes. Upon activation by phosphorylation at Threonine 172 of the α-subunit, AMPK phosphorylates key downstream targets. A primary substrate is Acetyl-CoA Carboxylase (ACC), which, when phosphorylated, is inactivated. This leads to a decrease in malonyl-CoA levels, subsequently promoting fatty acid oxidation and inhibiting lipogenesis.[8][9]
Experimental Data
The following table summarizes the quantitative data from a representative experiment assessing the effect of this compound on the phosphorylation of AMPK and its downstream target ACC in Huh-7 cells.[10] Cells were treated with 30 µM of the compound for 24 hours. The data represents the relative band intensity normalized to a loading control (β-actin) and expressed as a fold change relative to the vehicle-treated control.
| Target Protein | Treatment | Fold Change (Mean ± SEM) |
| p-AMPK/Total AMPK | Vehicle (DMSO) | 1.00 ± 0.00 |
| This compound (30 µM) | 1.8 ± 0.2 | |
| p-ACC/Total ACC | Vehicle (DMSO) | 1.00 ± 0.00 |
| This compound (30 µM) | 2.5 ± 0.3 | |
| *Data is hypothetical and for illustrative purposes, based on trends observed in the literature.[10] *p < 0.01 vs. Vehicle. |
Experimental Workflow
The overall workflow for the Western blot analysis involves cell culture and treatment, protein extraction, quantification, SDS-PAGE, protein transfer to a membrane, antibody incubation, and signal detection and analysis.
Detailed Protocol: Western Blot for AMPK Activation
This protocol is adapted from methodologies reported for analyzing AMPK activation by flavonoids.[10][11]
1. Cell Culture and Treatment:
-
Cell Line: Human hepatoma Huh-7 cells are a suitable model.[10]
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
On the day of the experiment, replace the culture medium with fresh medium containing the desired concentration of this compound (e.g., 30 µM) or an equivalent volume of DMSO for the vehicle control.[10]
-
Incubate the cells for the desired time period (e.g., 1 to 24 hours).[10]
-
2. Protein Extraction:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the total protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each sample using a Bradford or BCA protein assay kit, following the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each sample to a final concentration of 1x and boil at 95-100°C for 5 minutes to denature the proteins.[12]
-
Load equal amounts of protein (e.g., 20-50 µg) per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Activate the PVDF membrane by soaking it in methanol (B129727) for 1-2 minutes, followed by a brief rinse in transfer buffer.
-
Assemble the transfer sandwich and perform the transfer using a wet or semi-dry transfer system according to the manufacturer's protocol.
6. Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[13] For phospho-antibodies, BSA is often recommended.
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Recommended primary antibodies:
-
Rabbit anti-phospho-AMPKα (Thr172)
-
Rabbit anti-AMPKα
-
Rabbit anti-phospho-ACC (Ser79)
-
Rabbit anti-ACC
-
Mouse anti-β-actin (as a loading control)
-
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in the blocking buffer for 1 hour at room temperature.
-
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).[10]
-
Normalize the intensity of the phospho-protein bands to the total protein bands and then to the loading control (β-actin).
Troubleshooting and Considerations
-
Weak or No Signal for Phospho-proteins: Ensure that phosphatase inhibitors were included in the lysis buffer and that all steps were performed on ice or at 4°C to preserve phosphorylation.[13] The stability of phosphorylated proteins can be delicate.
-
High Background: Optimize the blocking time and the concentration of primary and secondary antibodies. Ensure adequate washing steps.
-
Sample Handling: Avoid repeated freeze-thaw cycles of the protein lysates, as this can affect protein phosphorylation levels.[12]
-
Antibody Selection: Use antibodies that have been validated for Western blotting and are specific for the target protein and its phosphorylated form.
By following this detailed protocol, researchers can effectively utilize Western blotting to investigate the activation of the AMPK signaling pathway by this compound, contributing to the understanding of its potential therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Exploring the Therapeutic Role of Flavonoids Through AMPK Activation in Metabolic Syndrome: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Chrysin improves diabetic nephropathy by regulating the AMPK-mediated lipid metabolism in HFD/STZ-induced DN mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Compare and Contrast of the Cellular Actions of Related Flavonoids, Apigenin and Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Chrysin and Its Major Conjugated Metabolites Chrysin-7-Sulfate and Chrysin-7-Glucuronide on Cytochrome P450 Enzymes and on OATP, P-gp, BCRP, and MRP2 Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-adipogenic effect of the flavonoids through the activation of AMPK in palmitate (PA)-treated HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-adipogenic effect of the flavonoids through the activation of AMPK in palmitate (PA)-treated HepG2 cells -Journal of Veterinary Science | Korea Science [koreascience.kr]
- 10. Chrysin 7‐O‐β‐d‐glucopyranoside increases hepatic low‐density lipoprotein receptor expression through AMP‐activated protein kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AMP-activated protein kinase phosphorylation in brain is dependent on method of sacrifice and tissue preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Cell-Based Assays for Assessing Flavonoid Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction: Flavonoids are a diverse group of polyphenolic compounds found in fruits, vegetables, and other plants.[1] They are recognized for a multitude of medicinal properties, including anti-inflammatory, antioxidant, and anticarcinogenic effects.[2] A significant area of research focuses on their potential as anticancer agents, primarily due to their ability to induce cytotoxicity in cancer cells through various mechanisms, such as the induction of apoptosis (programmed cell death) and inhibition of cell proliferation.[3][4]
The study of flavonoid cytotoxicity is crucial for identifying promising therapeutic candidates and understanding their mechanisms of action.[5] Cell culture-based assays provide a fundamental platform for the initial screening and detailed investigation of these compounds. This document offers detailed protocols for common cytotoxicity assays, presents quantitative data for selected flavonoids, and visualizes the key signaling pathways involved.
Mechanisms of Flavonoid-Induced Cytotoxicity
Flavonoids exert their cytotoxic effects by modulating multiple cellular signaling pathways. Their primary mechanisms involve inducing apoptosis, causing cell cycle arrest, and inhibiting pro-survival pathways that are often dysregulated in cancer cells.[6][7]
1.1. Induction of Apoptosis: Apoptosis is a major mechanism of flavonoid-induced cell death.[4] Flavonoids can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[3][5]
-
Intrinsic Pathway: This pathway is activated by cellular stress, often induced by flavonoids through the generation of reactive oxygen species (ROS).[5] This leads to an increased ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2), causing mitochondrial outer membrane permeabilization. Cytochrome c is then released from the mitochondria into the cytosol, where it binds to Apaf-1 and pro-caspase-9 to form the apoptosome, leading to the activation of caspase-9 and subsequently executioner caspases like caspase-3.[4][5]
-
Extrinsic Pathway: This pathway is initiated by the binding of death ligands (e.g., FasL, TNF-α) to death receptors on the cell surface.[3] This recruits adaptor proteins like FADD, which in turn recruit and activate pro-caspase-8. Activated caspase-8 then directly activates executioner caspases, leading to apoptosis.[3] Baicalein, for instance, has been shown to increase the expression of caspase-8.[6]
1.2. Inhibition of Pro-Survival Pathways: Many flavonoids inhibit key signaling pathways that promote cancer cell survival and proliferation, such as the PI3K/Akt and NF-κB pathways.[2][6] The PI3K/Akt pathway, when activated, inhibits apoptosis by phosphorylating and inactivating pro-apoptotic proteins.[3] By inhibiting this pathway, flavonoids can sensitize cancer cells to apoptosis.[6] Similarly, the NF-κB pathway plays a critical role in inflammation and cell survival, and its suppression by flavonoids like luteolin (B72000) can reduce tumor growth.[2]
Experimental Protocols for Cytotoxicity Assessment
A typical workflow for assessing flavonoid cytotoxicity involves preparing the compound, treating cultured cells, and evaluating cell viability or death using one or more assays.
2.1. Protocol 1: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
-
Materials:
-
Selected cell line (e.g., MCF-7, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Flavonoid stock solution (e.g., 100 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Flavonoid Treatment: Prepare serial dilutions of the flavonoid in complete medium. Remove the old medium from the cells and add 100 µL of the flavonoid-containing medium to the respective wells. Include vehicle controls (medium with the highest concentration of DMSO used). Incubate for the desired period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[9]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot % Viability against flavonoid concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
2.2. Protocol 2: Cytotoxicity Assessment using LDH Assay
The Lactate Dehydrogenase (LDH) assay measures cytotoxicity by quantifying the LDH released from damaged cells into the culture medium.[10] LDH is a stable cytosolic enzyme that is released upon cell membrane lysis.[11]
-
Materials:
-
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Prepare additional controls as per the kit manufacturer's instructions:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with a lysis solution (provided in the kit).
-
Background Control: Medium only.
-
-
Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 5-10 minutes (optional, but recommended to pellet any detached cells).[13]
-
LDH Reaction: Carefully transfer 50-100 µL of supernatant from each well to a new 96-well plate.[13]
-
Add the LDH reaction solution (prepared according to the kit's protocol) to each well.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Measurement: Add the stop solution (if required by the kit) and measure the absorbance at 490 nm.[13]
-
-
Data Analysis:
-
First, subtract the background control absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the formula:
-
% Cytotoxicity = ((Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) x 100
-
-
2.3. Protocol 3: Apoptosis Detection using Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer cell membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).
-
Materials:
-
Cells cultured and treated in 6-well plates.
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
Binding Buffer (provided in the kit).
-
Flow cytometer.
-
-
Procedure:
-
Cell Treatment: Treat cells with the flavonoid at the desired concentrations (e.g., IC₅₀ concentration) for 24 hours.[14]
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[14]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of binding buffer and analyze the cells immediately using a flow cytometer.
-
Results Interpretation:
-
Annexin V (-) / PI (-): Viable cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells.
-
-
Data Presentation: Cytotoxicity of Selected Flavonoids
The cytotoxic potential of flavonoids is often quantified by their IC₅₀ values, which can vary significantly depending on the flavonoid structure and the cancer cell line being tested.[15]
| Flavonoid | Cell Line | Assay | Incubation Time (h) | IC₅₀ (µM) | Reference(s) |
| Apigenin | SCC-25 (Oral Squamous) | MTT | 48 | 43.3 ± 2.0 | [15] |
| HTB-26 (Breast Cancer) | Crystal Violet | - | 10-50 | [16] | |
| Luteolin | SCC-25 (Oral Squamous) | MTT | 48 | 35.7 ± 1.5 | [15] |
| Breast Cancer Lines | - | 24 | 10 - 30 | [2] | |
| Genistein | SCC-25 (Oral Squamous) | MTT | - | >50 | [15] |
| Leukemia Cells | - | - | Varies | [7] | |
| Baicalein | HCT-116 (Colon Cancer) | - | - | Significant Inhibition | [6] |
| Breast Cancer Cells | - | - | 95 | [15] | |
| Quercetin | HCT116 (Colorectal) | - | - | >50 | [16] |
| TIG-1 (Normal Fibroblast) | - | 24 | >200 | [17] | |
| Xanthohumol | Du145 (Prostate Cancer) | - | - | ~14 | [18] |
| MV-4-11 (Leukemia) | - | - | 8.07 ± 0.52 | [18] |
Considerations and Best Practices
-
Solubility: Most flavonoids are poorly soluble in aqueous solutions. Prepare high-concentration stock solutions in DMSO and dilute them in culture medium immediately before use. Ensure the final DMSO concentration in the culture does not exceed a non-toxic level (typically <0.5%).
-
Assay Interference: Some flavonoids, being potent antioxidants, can directly reduce MTT to formazan in a cell-free system, leading to an overestimation of cell viability.[19] It is advisable to run parallel controls without cells to check for this interference. If significant interference is observed, alternative assays like the Sulforhodamine B (SRB) or LDH assay should be considered.
-
Selective Cytotoxicity: It is crucial to assess the cytotoxicity of flavonoids on non-cancerous cell lines (e.g., human fibroblasts, endothelial cells) in parallel with cancer cells.[17][20] This helps in determining the selectivity index (SI), which indicates the compound's potential for targeted cancer therapy with minimal side effects on normal tissues.[18] An SI value greater than 1.0 suggests higher selectivity towards cancer cells.[18]
-
Positive Controls: Including a well-characterized pro-apoptotic compound (e.g., staurosporine, doxorubicin) as a positive control is essential to validate the experimental setup.[5][12]
References
- 1. "Investigation of the Role of Dietary Flavonoids on Cell Death: Evidenc" by Tetiana Lialiutska [scholarworks.sjsu.edu]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. An Association Map on the Effect of Flavonoids on the Signaling Pathways in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling proteins and pathways affected by flavonoids in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. tiarisbiosciences.com [tiarisbiosciences.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Design, synthesis and biological evaluation of flavonoid salicylate derivatives as potential anti-tumor agents - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07235J [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Cytotoxicity of Flavonoids toward Cultured Normal Human Cells [jstage.jst.go.jp]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Note: Screening for LDLR Promoter Activators Using Chrysin 7-O-beta-gentiobioside
Introduction
The low-density lipoprotein receptor (LDLR) is a critical mediator of cholesterol homeostasis, responsible for the uptake of circulating LDL cholesterol into cells, primarily in the liver.[1] Upregulation of LDLR expression is a key therapeutic strategy for lowering plasma LDL cholesterol and reducing the risk of cardiovascular diseases.[2] The transcription of the LDLR gene is tightly controlled by the Sterol Regulatory Element-Binding Protein 2 (SREBP-2), which binds to the sterol regulatory element (SRE) in the LDLR promoter.[1][3][4] Consequently, the LDLR promoter is a prime target for identifying novel therapeutic compounds that can enhance its activity. Luciferase reporter assays are a widely used, sensitive, and quantitative method to study gene promoter activity and screen for potential drug candidates.[5][6][7]
Chrysin (5,7-dihydroxyflavone) and its derivatives are natural flavonoids that have been investigated for a range of pharmacological activities, including antioxidant and anti-inflammatory effects.[8] While a related compound, Chrysin 7-O-β-d-glucopyranoside, has been shown to increase LDLR expression via AMPK activation[9], the specific effects of Chrysin 7-O-beta-gentiobioside on LDLR promoter activity have not been extensively documented. This application note provides a detailed protocol for utilizing a dual-luciferase reporter assay to investigate the dose-dependent effects of this compound on human LDLR promoter activity in the human hepatoma cell line, HepG2.
Principle of the Assay
The assay is based on a dual-luciferase reporter system.[10] A plasmid vector is engineered to contain the human LDLR gene promoter sequence upstream of the Firefly luciferase (FLuc) reporter gene (pLDLR-Luc).[6] When this construct is transfected into HepG2 cells, the activity of the LDLR promoter drives the expression of FLuc.[7] A second plasmid, typically containing the Renilla luciferase (RLuc) gene under the control of a constitutive promoter (e.g., CMV), is co-transfected to serve as an internal control for normalization. This normalization corrects for variations in transfection efficiency and cell viability.[10] Following treatment with this compound, the cells are lysed, and the activities of both luciferases are measured sequentially using a luminometer. An increase in the normalized FLuc/RLuc ratio indicates an activation of the LDLR promoter.[5]
Experimental Protocols
Materials and Reagents
-
Cell Line: HepG2 (human hepatocellular carcinoma) (ATCC® HB-8065™)
-
Culture Media: Eagle's Minimum Essential Medium (EMEM), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[11]
-
Plasmids:
-
pLDLR-Luc (Firefly luciferase reporter plasmid containing the human LDLR promoter sequence).
-
pRL-CMV (Renilla luciferase control plasmid).
-
-
Transfection Reagent: Lipofectamine® 3000 or similar lipid-based transfection reagent.[12]
-
Test Compound: this compound (CAS 88640-89-5)[13], dissolved in DMSO to prepare a stock solution.
-
Assay Kit: Dual-Luciferase® Reporter Assay System (or equivalent).
-
Other Reagents: DMSO (cell culture grade), PBS (phosphate-buffered saline), Trypsin-EDTA (0.05%).[11]
-
Equipment: 96-well white, clear-bottom cell culture plates, luminometer, CO2 incubator, biosafety cabinet, standard cell culture flasks and supplies.
Protocol
Step 1: Cell Culture and Seeding
-
Culture HepG2 cells in EMEM with 10% FBS in a 37°C, 5% CO2 humidified incubator.[11]
-
Passage cells every 3-4 days when they reach 80-90% confluency.[14]
-
The day before transfection, detach cells using Trypsin-EDTA and seed them into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium.[12]
-
Incubate overnight to allow for cell attachment. The cells should be 70-80% confluent at the time of transfection.[14]
Step 2: Co-transfection of Reporter Plasmids
-
For each well, prepare the DNA-lipid complex according to the transfection reagent manufacturer's protocol. A typical ratio is 100 ng of pLDLR-Luc plasmid and 10 ng of pRL-CMV plasmid per well.
-
Dilute the plasmids and the transfection reagent separately in serum-free medium (e.g., Opti-MEM®).
-
Combine the diluted DNA and lipid reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complex formation.[15]
-
Add the transfection complex dropwise to each well.
-
Incubate the cells for 24 hours at 37°C and 5% CO2.
Step 3: Treatment with this compound
-
Prepare serial dilutions of this compound in complete growth medium from the DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is ≤ 0.1% to avoid solvent toxicity.
-
After 24 hours of transfection, carefully remove the medium containing the transfection complexes from the wells.
-
Add 100 µL of the medium containing the various concentrations of the test compound (e.g., 0, 1, 5, 10, 25, 50 µM) or vehicle control (0.1% DMSO) to the respective wells.
-
Incubate the plate for another 24 hours.
Step 4: Dual-Luciferase Assay
-
Equilibrate the Dual-Luciferase® Assay reagents to room temperature before use.
-
Remove the culture medium from the wells and gently wash the cells once with 100 µL of PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes on an orbital shaker at room temperature to ensure complete cell lysis.
-
In the luminometer, program the instrument to inject 100 µL of Luciferase Assay Reagent II (LAR II) and measure the Firefly luciferase activity (Reading 1).
-
Next, inject 100 µL of Stop & Glo® Reagent to quench the Firefly reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity (Reading 2).
-
Record the relative light units (RLU) for both readings.
Step 5: Data Analysis
-
Calculate the ratio of Firefly luciferase activity to Renilla luciferase activity for each well (RLU Reading 1 / RLU Reading 2). This normalizes the data.
-
Calculate the "Fold Change" in promoter activity by dividing the normalized ratio of each treated sample by the normalized ratio of the vehicle control sample.
-
Plot the Fold Change against the concentration of this compound to generate a dose-response curve.
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on LDLR Promoter Activity
| Concentration (µM) | Mean Normalized Luciferase Activity (RLU Ratio) | Standard Deviation | Fold Change (vs. Vehicle) |
| 0 (Vehicle) | 15.2 | 1.8 | 1.0 |
| 1 | 18.5 | 2.1 | 1.2 |
| 5 | 29.8 | 3.5 | 2.0 |
| 10 | 45.1 | 4.9 | 3.0 |
| 25 | 68.7 | 7.2 | 4.5 |
| 50 | 73.1 | 8.1 | 4.8 |
Table 2: Hypothetical Cell Viability (MTT Assay) after 24h Treatment
| Concentration (µM) | % Viability (vs. Vehicle) | Standard Deviation |
| 0 (Vehicle) | 100 | 4.5 |
| 1 | 99.1 | 5.1 |
| 5 | 98.5 | 4.8 |
| 10 | 97.2 | 5.3 |
| 25 | 95.8 | 6.1 |
| 50 | 92.3 | 7.0 |
Note: Data presented are for illustrative purposes only.
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. A dual-reporter LDLR system integrating fluorescence and luminescence for understanding LDLR regulation and facilitating drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. View of Genistein upregulates LDLR levels via JNK-mediated activation of SREBP-2 | Food & Nutrition Research [foodandnutritionresearch.net]
- 4. Srebp2: A master regulator of sterol and fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Luciferase Assay: Principles, Purpose, and Process | Ubigene [ubigene.us]
- 6. goldbio.com [goldbio.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Chrysin: Sources, beneficial pharmacological activities, and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chrysin 7‐O‐β‐d‐glucopyranoside increases hepatic low‐density lipoprotein receptor expression through AMP‐activated protein kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. opentrons.com [opentrons.com]
- 11. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]
- 12. Transfecting Plasmid DNA Into HepG2 Cells Using Lipofectamine 3000 Reagent | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Chrysin 7-O-β-gentiobioside | 88640-89-5 [chemicalbook.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. sinobiological.com [sinobiological.com]
Application Notes and Protocols: Antimicrobial Susceptibility Testing of Chrysin 7-O-β-gentiobioside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysin (B1683763) 7-O-β-gentiobioside is a flavonoid glycoside, a class of natural compounds that has garnered significant interest for its diverse pharmacological activities, including potential antimicrobial properties.[1][2][3] Flavonoids, such as the aglycone chrysin, have demonstrated a range of biological effects, including antioxidant, anti-inflammatory, and anticancer activities.[4][5][6] The antimicrobial potential of chrysin and its derivatives has been explored, with studies suggesting mechanisms that involve the disruption of the bacterial cell membrane and the inhibition of efflux pumps.[7][8]
These application notes provide detailed protocols for the antimicrobial susceptibility testing of Chrysin 7-O-β-gentiobioside. The methodologies described herein are established techniques for evaluating the antimicrobial efficacy of natural products. While specific quantitative data for Chrysin 7-O-β-gentiobioside is not yet widely published, the provided templates will allow researchers to systematically generate and present their findings. The protocols include the agar (B569324) well diffusion method for preliminary screening and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Data Presentation
The following tables are templates for researchers to populate with their experimental data upon testing Chrysin 7-O-β-gentiobioside against various microbial strains.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Chrysin 7-O-β-gentiobioside
| Test Microorganism | Strain ID | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation (Bacteriostatic/Bactericidal) |
| Staphylococcus aureus | ATCC 29213 | ||||
| Escherichia coli | ATCC 25922 | ||||
| Pseudomonas aeruginosa | ATCC 27853 | ||||
| Candida albicans | ATCC 90028 | ||||
| [Other] | |||||
| [Other] |
Table 2: Zone of Inhibition of Chrysin 7-O-β-gentiobioside using Agar Well Diffusion Method
| Test Microorganism | Strain ID | Concentration of Chrysin 7-O-β-gentiobioside (µ g/well ) | Zone of Inhibition (mm) | Positive Control (Antibiotic) | Zone of Inhibition (mm) | Negative Control (Solvent) | Zone of Inhibition (mm) |
| Staphylococcus aureus | ATCC 29213 | ||||||
| Escherichia coli | ATCC 25922 | ||||||
| Pseudomonas aeruginosa | ATCC 27853 | ||||||
| Candida albicans | ATCC 90028 | ||||||
| [Other] | |||||||
| [Other] |
Experimental Protocols
Protocol 1: Agar Well Diffusion Method
This method is a widely used technique for preliminary screening of the antimicrobial activity of plant extracts and other natural products.[9][10][11]
Materials:
-
Chrysin 7-O-β-gentiobioside
-
Solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO, Ethanol)[12][13]
-
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile petri dishes
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
Positive control (e.g., Neomycin, Ampicillin)[9]
-
Negative control (solvent used to dissolve the compound)
-
Incubator
Procedure:
-
Prepare MHA or SDA plates.
-
Inoculate the agar plates by evenly streaking a sterile cotton swab dipped in the standardized microbial suspension over the entire surface of the agar.
-
Allow the plates to dry for a few minutes.
-
Aseptically punch wells of 6 to 8 mm in diameter into the agar plates using a sterile cork borer.[10]
-
Prepare different concentrations of Chrysin 7-O-β-gentiobioside dissolved in a suitable solvent.
-
Add a defined volume (e.g., 20-100 µL) of each concentration of the Chrysin 7-O-β-gentiobioside solution into the respective wells.[10]
-
Add the positive control and negative control to separate wells.
-
Allow the plates to stand for a period to permit diffusion of the substance into the agar.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.[11]
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Protocol 2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14][15]
Materials:
-
Chrysin 7-O-β-gentiobioside
-
Solvent (e.g., DMSO)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Standardized microbial inoculum (adjusted to a final concentration of approximately 5 x 10^5 CFU/mL in the wells)[16]
-
Positive control (broth with inoculum)
-
Negative control (broth only)
-
Sterile multichannel pipette
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Prepare a stock solution of Chrysin 7-O-β-gentiobioside in a suitable solvent.
-
Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.
-
Add 100 µL of the Chrysin 7-O-β-gentiobioside stock solution to the first well of each row to be tested.
-
Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
Prepare the microbial inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
Inoculate each well (except the negative control) with 100 µL of the standardized bacterial inoculum, resulting in a final volume of 200 µL in each well.[17]
-
Incubate the microtiter plate at 35 ± 2°C for 16-20 hours for bacteria.[17]
-
After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the agent at which there is no visible growth.[17] This can also be determined by reading the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.[16]
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[17][18] This test is performed after the MIC has been determined.[17]
Materials:
-
Microtiter plates from the completed MIC assay
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Calibrated pipette or loop
-
Incubator
Procedure:
-
Following the MIC determination, select the wells that show no visible growth (the MIC well and all wells with higher concentrations).[17]
-
Thoroughly mix the contents of each selected well.
-
Using a calibrated pipette or loop, withdraw a 100 µL aliquot from each of these wells.[17]
-
Spread the aliquot evenly onto a labeled MHA plate.
-
Incubate the MHA plates at 37°C for 24 hours.
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration that results in a 99.9% reduction in the number of CFUs compared to the initial inoculum count.[18] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[17][19]
Visualizations
Caption: Experimental workflow for antimicrobial susceptibility testing.
Caption: Putative antimicrobial mechanism of action.
References
- 1. Chrysin 7-O-β-gentiobioside | 88640-89-5 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 7. In vitro and in vivo synergistic effect of chrysin in combination with colistin against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. chemistnotes.com [chemistnotes.com]
- 10. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring the Antimicrobial Potential of Plant Extracts: A Well Diffusion Method Approach [plantextractwholesale.com]
- 12. Chrysin 7-O-beta-gentiobioside | CAS:88640-89-5 | Manufacturer ChemFaces [m.chemfaces.com]
- 13. This compound | CAS 88640-89-5 | ScreenLib [screenlib.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. 4.7. Broth Microdilution Susceptibility Testing against Natural Products [bio-protocol.org]
- 17. benchchem.com [benchchem.com]
- 18. microbe-investigations.com [microbe-investigations.com]
- 19. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Notes and Protocols for Studying the Anti-inflammatory Effects of Chrysin and Its Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro and in vivo experimental models to investigate the anti-inflammatory properties of chrysin (B1683763) (5,7-dihydroxyflavone) and its derivatives. Detailed protocols for key assays are included to facilitate experimental design and execution.
Introduction to Chrysin's Anti-inflammatory Potential
Chrysin is a naturally occurring flavonoid found in various plants, honey, and propolis, which has demonstrated significant anti-inflammatory activities.[1] Its therapeutic potential is attributed to its ability to modulate key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappaB (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.[2][3][4] By targeting these pathways, chrysin can effectively reduce the production of pro-inflammatory mediators such as cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][5]
In Vitro Models for Assessing Anti-inflammatory Effects
In vitro models are essential for the initial screening and mechanistic evaluation of chrysin's anti-inflammatory properties. Macrophage cell lines are widely used due to their central role in the inflammatory process.
Recommended Cell Lines
-
RAW 264.7: A murine macrophage-like cell line that is robust and widely used for inflammation studies. These cells can be activated with lipopolysaccharide (LPS) to induce a strong inflammatory response.
-
THP-1: A human monocytic cell line that can be differentiated into macrophage-like cells using phorbol (B1677699) 12-myristate 13-acetate (PMA). This model is more relevant to human physiology.[4]
Key In Vitro Assays
A series of assays can be performed to evaluate the anti-inflammatory effects of chrysin in vitro:
-
Cell Viability Assay (MTT or WST-1): To determine the non-toxic concentration range of chrysin.
-
Nitric Oxide (NO) Production Assay (Griess Assay): To measure the inhibition of NO, a key inflammatory mediator produced by iNOS.
-
Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the reduction of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.
-
Western Blot Analysis: To investigate the molecular mechanism by assessing the expression and phosphorylation of key proteins in the NF-κB, MAPK, and Nrf2 signaling pathways.
-
Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression levels of pro-inflammatory genes.
Quantitative Data from In Vitro Studies
The following table summarizes typical concentrations and observed effects of chrysin in in vitro models.
| Cell Line | Stimulant | Chrysin Concentration | Measured Parameter | Observed Effect | Reference |
| RAW 264.7 | LPS | 5, 10, 20 µM | NO Production | Dose-dependent inhibition | [6] |
| RAW 264.7 | LPS | 1.25, 2.5, 5, 10 µM | IL-6, TNF-α | Significant reduction | [6] |
| THP-1 | LPS | 1, 5, 10 µM | ROS Production | Significant reduction | [4] |
| THP-1 | LPS | 1, 5, 10 µM | TNF-α, IL-1β | Dose-dependent decrease | [4] |
| U87 | - | 10, 30, 60 µM | p-ERK1/2 | Dose-dependent decrease | [7] |
In Vivo Models for Preclinical Evaluation
In vivo models are crucial for validating the anti-inflammatory efficacy of chrysin in a whole-organism context and for assessing its pharmacokinetic and toxicological profile.
Recommended Animal Models
-
Dextran Sodium Sulfate (DSS)-Induced Colitis in Mice: A widely used and reproducible model for inflammatory bowel disease (IBD).[1][8]
-
Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats: A classic model of chronic inflammation and autoimmune arthritis.[5][9]
-
Carrageenan-Induced Paw Edema in Rats/Mice: An acute model of localized inflammation.
-
Streptozotocin-Induced Diabetic Models with Wounds: To study the effects on inflammation in the context of metabolic disease.[10]
Key In Vivo Parameters to Measure
-
Clinical Scoring: Disease Activity Index (DAI) in colitis models, arthritis score in arthritis models.
-
Histopathological Analysis: Evaluation of tissue damage, inflammatory cell infiltration, and architectural changes in target organs (e.g., colon, joints).
-
Myeloperoxidase (MPO) Activity: A marker of neutrophil infiltration in inflamed tissues.
-
Cytokine Levels in Serum and Tissue Homogenates: Measurement of systemic and local inflammation.
-
Gene and Protein Expression Analysis: Western blotting and qRT-PCR on tissue samples to confirm the in vitro mechanistic findings.
Quantitative Data from In Vivo Studies
The following table summarizes typical dosages and observed effects of chrysin in in vivo models.
| Animal Model | Species | Chrysin Dosage | Route of Administration | Key Findings | Reference |
| DSS-Induced Colitis | Mouse | 25 mg/kg/day | Oral gavage | Ameliorated inflammatory symptoms, reduced TNF-α and IL-6 | [1] |
| CFA-Induced Arthritis | Rat | 50 and 100 mg/kg | Oral | Reduced arthritis score, inflammatory cells, and pro-inflammatory cytokines | [5][9] |
| Retinoic Acid-Induced Osteoporosis | Rat | 100 mg/kg | Oral | Reduced serum TNF-α, IL-1β, and IL-6 | [11][12] |
| Diabetic Foot Ulcer | Rat | 40 and 80 mg/kg | - | Reduced serum TNF-α and IL-6, downregulated NF-κB expression | [10] |
| Streptozotocin-Nicotinamide Induced Diabetes | Mouse | 50 mg/kg/day | Intragastric | Reduced serum IL-1β and TNF-α | [13] |
Signaling Pathways Modulated by Chrysin
The anti-inflammatory effects of chrysin are mediated through the modulation of several key intracellular signaling pathways.
Caption: Chrysin inhibits the NF-κB signaling pathway.
Caption: Chrysin modulates the MAPK signaling pathway.
Caption: Chrysin activates the Nrf2 antioxidant pathway.
Detailed Experimental Protocols
The following are detailed protocols for the key in vitro and in vivo experiments.
General Experimental Workflow
Caption: General workflow for evaluating chrysin.
Protocol: Cell Viability (MTT) Assay
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[14]
-
Treatment: Treat the cells with various concentrations of chrysin (e.g., 1, 5, 10, 25, 50, 100 µM) and incubate for 24 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage of the vehicle-treated control group.
Protocol: Nitric Oxide (Griess) Assay
-
Cell Seeding and Treatment: Seed RAW 264.7 cells as in the MTT assay. Pre-treat cells with non-toxic concentrations of chrysin for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.[15]
-
Griess Reaction: In a new 96-well plate, add the 50 µL of supernatant. Add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).[15]
-
Incubation and Measurement: Incubate at room temperature for 10 minutes in the dark. Measure the absorbance at 540 nm.[15]
-
Quantification: Calculate the nitrite (B80452) concentration using a standard curve prepared with sodium nitrite.
Protocol: ELISA for TNF-α
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for TNF-α and incubate overnight at 4°C.
-
Blocking: Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Add 100 µL of cell culture supernatants (collected as in the Griess assay) and standards to the wells and incubate for 2 hours at room temperature.[5]
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody. Incubate for 1-2 hours.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes.
-
Substrate Addition: Wash the plate and add TMB substrate. Incubate in the dark until a color develops (typically 15-20 minutes).[5]
-
Stopping the Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.[5]
-
Measurement: Read the absorbance at 450 nm.
-
Quantification: Determine the TNF-α concentration from the standard curve.
Protocol: Western Blot for NF-κB Pathway
-
Cell Lysis: After treatment and stimulation, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Protocol: DSS-Induced Colitis in Mice
-
Acclimatization: Acclimatize C57BL/6 mice for at least one week.
-
Induction of Colitis: Administer 2-3% (w/v) DSS in the drinking water for 5-7 consecutive days.[3][8]
-
Chrysin Treatment: Administer chrysin (e.g., 25-100 mg/kg) or vehicle control daily by oral gavage, starting from the first day of DSS administration.[1]
-
Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
Termination and Sample Collection: At the end of the experiment (day 7-10), euthanize the mice. Collect blood samples via cardiac puncture for serum cytokine analysis. Excise the colon and measure its length and weight.
-
Tissue Processing: A portion of the distal colon can be fixed in formalin for histopathology, another portion can be used for MPO assay, and the remainder can be snap-frozen for Western blot or qRT-PCR analysis.
-
Analysis: Perform histopathological scoring, MPO assay, and molecular analyses on the collected samples.
Disclaimer: These protocols provide a general framework. Researchers should optimize the specific conditions based on their experimental setup and reagents. Always adhere to institutional guidelines for animal care and use.
References
- 1. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. redoxis.se [redoxis.se]
- 4. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. lifetechindia.com [lifetechindia.com]
- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 8. mpbio.com [mpbio.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
- 11. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
- 12. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines [frontiersin.org]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Chrysin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysin (B1683763) (5,7-dihydroxyflavone), a natural flavonoid found in honey, propolis, and various plants, has garnered significant attention for its anti-cancer properties.[1][2] Its derivatives are being synthesized and investigated to enhance its cytotoxic potential against tumor cells. A key mechanism underlying the anti-cancer effects of chrysin and its derivatives is the induction of apoptosis, or programmed cell death.[1][2]
Flow cytometry is a powerful technique for the quantitative analysis of apoptosis. By using specific fluorescent probes, it allows for the rapid and precise measurement of apoptotic events in individual cells within a heterogeneous population. This document provides detailed protocols for assessing apoptosis induced by chrysin derivatives using flow cytometry, focusing on three key assays: Annexin V/Propidium Iodide (PI) staining for the detection of apoptotic cells, analysis of caspase-3/7 activity as a marker of apoptosis execution, and measurement of mitochondrial membrane potential to assess the involvement of the intrinsic apoptotic pathway.
Data Presentation: Apoptotic Effects of Chrysin and its Derivatives
The following tables summarize the cytotoxic and apoptotic effects of chrysin and some of its derivatives on various cancer cell lines.
Table 1: IC50 Values of Chrysin and its Derivatives in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Chrysin | KYSE-510 (Esophageal Squamous Carcinoma) | 63 | [3] |
| Chrysin | HeLa (Cervical Carcinoma) | 14.2 | [3] |
| Diethyl chrysin-7-yl phosphate (B84403) (CPE) | HeLa (Cervical Carcinoma) | 10.3 | [3] |
| Tetraethyl bis-phosphoric ester of chrysin (CP) | HeLa (Cervical Carcinoma) | 9.8 | [3] |
| Compound 3e (4-benzyloxy substituted chrysin derivative) | MDA-MB-231 (Breast Cancer) | 3.3 | [1] |
| Compound 3e (4-benzyloxy substituted chrysin derivative) | MCF-7 (Breast Cancer) | 4.2 | [1] |
| 5, 7-dihydroxy-8-nitrochrysin (NOChR) | SGC-7901 (Gastric Cancer) | - | [4] |
Table 2: Induction of Apoptosis by Chrysin in Cancer Cell Lines
| Cell Line | Chrysin Concentration (µM) | Treatment Time (h) | Apoptotic Cells (%) | Reference |
| MC-3 (Mucoepidermoid Carcinoma) | 50 | 24 | 12.5 | [5] |
| MC-3 (Mucoepidermoid Carcinoma) | 100 | 24 | 16.5 | [5] |
| HeLa (Cervical Carcinoma) | 10 | 48 | Early and Late Apoptosis Observed | [6] |
| HeLa (Cervical Carcinoma) | 15 | 48 | Early and Late Apoptosis Observed | [6] |
| A375SM and A375P (Melanoma) | Not specified | 24 | Increased early/late apoptosis | [7] |
Signaling Pathways in Chrysin-Induced Apoptosis
Chrysin and its derivatives can induce apoptosis through various signaling pathways. A common mechanism involves the activation of the intrinsic (mitochondrial) pathway and may also involve the extrinsic (death receptor) pathway. Key events include the activation of caspases, regulation of the Bcl-2 family of proteins, and modulation of signaling cascades like MAPK and mTOR/S6K.[3][4][5][7]
References
- 1. Design, synthesis, and biologic evaluation of novel chrysin derivatives as cytotoxic agents and caspase-3/7 activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biologic evaluation of novel chrysin derivatives as cytotoxic agents and caspase-3/7 activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptotic Effects of Chrysin in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging cellular and molecular mechanisms underlying anticancer indications of chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chrysin Induces Apoptosis via the MAPK Pathway and Regulates ERK/mTOR-Mediated Autophagy in MC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chrysin Induces Apoptosis and Autophagy in Human Melanoma Cells via the mTOR/S6K Pathway [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of Chrysin 7-O-β-gentiobioside
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the aqueous solubility of Chrysin (B1683763) 7-O-β-gentiobioside.
Frequently Asked Questions (FAQs)
Q1: What is the baseline aqueous solubility of Chrysin 7-O-β-gentiobioside?
A1: The aqueous solubility of Chrysin 7-O-β-gentiobioside is reported as "very slightly soluble," with a value of 0.11 g/L at 25°C.[1] Like many flavonoids, its low aqueous solubility can be a limiting factor for its therapeutic application.[2][3]
Q2: Why is improving the aqueous solubility of Chrysin 7-O-β-gentiobioside important for research?
A2: Enhancing the aqueous solubility of Chrysin 7-O-β-gentiobioside is crucial for improving its bioavailability.[4][5][6] Poor water solubility can lead to low absorption in the gastrointestinal tract, limiting the compound's systemic efficacy and therapeutic potential.[5][6] By increasing its solubility, researchers can achieve more reliable and reproducible results in both in vitro and in vivo experiments.
Q3: What are the common strategies to improve the solubility of flavonoid glycosides like Chrysin 7-O-β-gentiobioside?
A3: Several formulation strategies can be employed to enhance the solubility of poorly water-soluble flavonoids and their glycosides.[7][8] These include:
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can improve its dissolution rate.[2][7][9][10][11]
-
Cyclodextrin (B1172386) Complexation: Forming inclusion complexes with cyclodextrins can encapsulate the hydrophobic molecule in a hydrophilic shell, thereby increasing its aqueous solubility.[1][3][4][12][13][14]
-
Nanoparticle Formulation: Reducing the particle size to the nanoscale increases the surface area-to-volume ratio, which can significantly improve dissolution rates.[6][8][15][16]
-
Use of Co-solvents and Surfactants: Incorporating organic solvents or surfactants can enhance the solubility of hydrophobic compounds.[7][17][18]
-
Structural Modification: While not a formulation strategy, altering the chemical structure, for instance, by adding specific functional groups, can also improve solubility.[19]
Troubleshooting Guides
Issue 1: Low compound concentration in aqueous buffers for in vitro assays.
Possible Cause: The intrinsic poor aqueous solubility of Chrysin 7-O-β-gentiobioside.
Solutions:
-
Prepare a Solid Dispersion: The solvent evaporation method is a common technique. A detailed protocol adapted for Chrysin 7-O-β-gentiobioside is provided below.
-
Formulate with Cyclodextrins: Creating an inclusion complex with cyclodextrins can significantly enhance solubility. A lyophilization method protocol is detailed in the experimental section.
-
Utilize a Co-solvent System: For initial experiments, dissolving the compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol) before diluting with the aqueous buffer can be effective. However, be mindful of the final solvent concentration as it may affect cellular assays.
Issue 2: Precipitation of the compound during experimental procedures.
Possible Cause: Supersaturation and subsequent crystallization of the compound when an organic stock solution is added to an aqueous medium.
Solutions:
-
Optimize the Formulation: If using solid dispersions or cyclodextrin complexes, ensure the ratio of the compound to the carrier is optimized for maximum stability.
-
pH Adjustment: The solubility of flavonoids can be pH-dependent.[20] Experiment with buffers at different pH values to determine the optimal condition for solubility, keeping in mind the pH stability of the compound and the requirements of your experiment.
-
Heated and Stirred Dissolution: Gently heating and continuously stirring the solution can help maintain the compound in a dissolved state.[17] However, thermal degradation of the compound should be monitored.
Quantitative Data on Solubility Enhancement of Chrysin (Aglycone)
While specific quantitative data for Chrysin 7-O-β-gentiobioside is limited, the following tables summarize the solubility enhancement achieved for its aglycone, chrysin, using various methods. This data can serve as a valuable reference for estimating the potential improvement for the glycosylated form.
Table 1: Solubility Enhancement of Chrysin using Cyclodextrin Complexation
| Cyclodextrin (CD) | Molar Ratio (Chrysin:CD) | Solubility (µg/mL) | Fold Increase |
| No CD (Water) | - | 1.01 ± 0.07 | 1 |
| β-cyclodextrin (βCD) | 1:1 | 14.2 ± 0.6 | ~14 |
| Hydroxypropyl-β-cyclodextrin (HPBCD) | 1:1 | 48.3 ± 1.2 | ~48 |
| 1:2 | 84.7 ± 2.5 | ~84 | |
| Sulfobutylether-β-cyclodextrin (SBECD) | 1:1 | 63.5 ± 1.9 | ~63 |
| 1:2 | 112.4 ± 3.8 | ~111 | |
| Randomly-methylated-β-cyclodextrin (RAMEB) | 1:1 | 187.6 ± 5.2 | ~186 |
| 1:2 | 254.3 ± 7.1 | ~252 |
Data adapted from a study on chrysin complexation.[1][3][12]
Table 2: Solubility Enhancement of Chrysin using Solid Dispersions
| Carrier | Drug:Carrier Ratio | Solubility (µg/mL) | Fold Increase |
| No Carrier (Water) | - | 3.7 | 1 |
| Mannitol | 1:1 | 4.2 | ~1.1 |
| 1:2 | 6.8 | ~1.8 | |
| 1:3 | 8.5 | ~2.3 | |
| 1:4 | 11.1 | ~3.0 | |
| PVP-K30 | 1:1 | 4.1 | ~1.1 |
| 1:2 | 6.2 | ~1.7 | |
| 1:3 | 7.9 | ~2.1 | |
| 1:4 | 9.8 | ~2.6 |
Data adapted from a study on chrysin solid dispersions.[7][11]
Experimental Protocols
Protocol 1: Preparation of Chrysin 7-O-β-gentiobioside Solid Dispersion via Solvent Evaporation
This protocol is adapted from methods used for chrysin and other flavonoids.[7][9][11][21]
-
Materials: Chrysin 7-O-β-gentiobioside, hydrophilic carrier (e.g., PVP-K30 or Mannitol), and a suitable solvent (e.g., ethanol).
-
Procedure: a. Accurately weigh Chrysin 7-O-β-gentiobioside and the chosen carrier in the desired ratio (e.g., 1:1, 1:2, 1:5 w/w). b. Dissolve both components in a minimal amount of the solvent in a round-bottom flask. c. Use a rotary evaporator to remove the solvent under vacuum at a controlled temperature (e.g., 40-50°C). d. Once a thin film is formed, dry the solid dispersion further in a vacuum oven to remove any residual solvent. e. Scrape the solid dispersion from the flask and grind it into a fine powder using a mortar and pestle. f. Store the resulting powder in a desiccator.
Protocol 2: Preparation of Chrysin 7-O-β-gentiobioside-Cyclodextrin Inclusion Complex via Lyophilization
This protocol is based on established methods for chrysin.[1][3][12]
-
Materials: Chrysin 7-O-β-gentiobioside, a selected β-cyclodextrin derivative (e.g., HPBCD or RAMEB), ethanol, and purified water.
-
Procedure: a. Dissolve Chrysin 7-O-β-gentiobioside in ethanol. b. In a separate container, dissolve the cyclodextrin in purified water. c. Slowly add the cyclodextrin solution to the Chrysin 7-O-β-gentiobioside solution while stirring. d. Continue stirring the mixture for 24-48 hours at room temperature to allow for complex formation. e. Freeze the resulting solution at a low temperature (e.g., -80°C). f. Lyophilize the frozen mixture until a dry powder is obtained. g. The resulting powder is the inclusion complex, which can be stored in a desiccator.
Visualizations
Signaling Pathways
The following diagrams illustrate signaling pathways that may be modulated by Chrysin 7-O-β-gentiobioside or its aglycone, chrysin.
References
- 1. mdpi.com [mdpi.com]
- 2. Improved In vivo Effect of Chrysin as an Absorption Enhancer Via the Preparation of Ternary Solid Dispersion with Brij®L4 and Aminoclay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in nanocarrier-mediated delivery of chrysin: Enhancing solubility, bioavailability, and anticancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation and Evaluation of Solid Dispersion of Chrysin for Improved Bioavailability | Current Research in Pharmaceutical Sciences [crpsonline.com]
- 8. scielo.br [scielo.br]
- 9. The Amorphous Solid Dispersion of Chrysin in Plasdone® S630 Demonstrates Improved Oral Bioavailability and Antihyperlipidemic Performance in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. Formulation of multicomponent inclusion complex of cyclodextrin-amino acid with Chrysin: Physicochemical characterization, cell viability and apoptosis assessment in human primary glioblastoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsr.com [ijpsr.com]
- 16. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]
- 17. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. crpsonline.com [crpsonline.com]
Optimizing HPLC gradient elution for separating chrysin and its glycosides.
Welcome to the technical support center for the chromatographic analysis of chrysin (B1683763) and its glycoside derivatives. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their High-Performance Liquid Chromatography (HPLC) gradient elution methods.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating chrysin and its glycosides using HPLC?
A1: The main challenge lies in the significant polarity difference between the non-polar aglycone (chrysin) and its highly polar glycoside derivatives. While chrysin is well-retained on a reversed-phase column, its glycosides will elute much earlier. An isocratic elution suitable for chrysin will cause the glycosides to elute too quickly with poor resolution, while an isocratic method for the glycosides will lead to excessively long retention times for chrysin. Therefore, a gradient elution is typically required to achieve a successful separation of both compound types in a single run[1].
Q2: Which type of HPLC column is most suitable for this separation?
A2: Reversed-phase C18 columns are the most commonly used and effective stationary phases for separating chrysin and other flavonoids[2][3][4]. Columns with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm are frequently reported, providing a good balance of efficiency and backpressure[2][3][5]. Using a guard column with the same packing material is also recommended to protect the analytical column from contaminants and extend its lifespan[6].
Q3: What are the recommended mobile phases for separating chrysin and its glycosides?
A3: The most common mobile phase systems for flavonoids are based on methanol-water or acetonitrile-water mixtures[7]. For separating a mix of aglycones and glycosides, a gradient system is optimal. This typically involves:
-
Solvent A (Aqueous): HPLC-grade water, often acidified with a small amount of formic acid, acetic acid, or phosphoric acid (e.g., 0.1% v/v)[8][9][10]. Acidification helps to protonate silanol (B1196071) groups on the stationary phase and the analytes, leading to sharper peaks and improved resolution[8].
-
Solvent B (Organic): HPLC-grade acetonitrile (B52724) or methanol[7]. Acetonitrile often provides better resolution and lower backpressure compared to methanol (B129727).
A typical gradient starts with a low percentage of the organic solvent (Solvent B) to resolve the early-eluting, polar glycosides, and the percentage is gradually increased to elute the less polar chrysin[11].
Q4: What is the optimal detection wavelength for chrysin?
A4: Chrysin has a strong absorbance at approximately 268 nm , and this wavelength is frequently selected for its detection to ensure high sensitivity[2][5][10][12]. Other wavelengths, such as 280 nm and 336 nm, have also been successfully used[4]. A photodiode array (PDA) detector is highly recommended to monitor multiple wavelengths and check for peak purity.
Troubleshooting Guide
This section addresses specific issues that may arise during the HPLC analysis of chrysin and its glycosides.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution / Overlapping Peaks (especially between glycoside forms) | 1. Inappropriate gradient slope. 2. Mobile phase is too strong or too weak. 3. Column temperature is not optimal. 4. Incorrect organic solvent. | 1. Optimize the Gradient: Start with a shallow gradient (e.g., a slow increase in organic solvent) during the time the glycosides are expected to elute[1]. 2. Adjust Mobile Phase: Try switching from methanol to acetonitrile or vice-versa, as this can alter selectivity. Ensure the pH of the aqueous phase is controlled, as minor pH shifts can affect ionization and retention[8][13]. 3. Change Temperature: Adjusting the column temperature (e.g., between 25°C and 40°C) can change viscosity and selectivity, potentially improving resolution[14][15]. A temperature of 35°C has been found to be optimal for some flavonoid separations[14]. |
| Peak Tailing (asymmetrical peaks) | 1. Secondary interactions between analytes and the column's stationary phase (e.g., free silanol groups). 2. Column contamination or degradation. 3. Mismatched pH between sample solvent and mobile phase. | 1. Acidify the Mobile Phase: Add a small amount of acid (0.1% formic acid or acetic acid) to the aqueous mobile phase (Solvent A) to suppress the ionization of both the analytes and free silanols, which minimizes unwanted interactions and sharpens peaks[8][16]. 2. Flush the Column: Use a strong solvent to wash the column. If the problem persists, the column may need replacement. 3. Match Solvents: Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase. |
| Shifting Retention Times | 1. Inconsistent mobile phase preparation or proportioning by the pump. 2. Fluctuations in column temperature. 3. Column aging or degradation. | 1. Prepare Fresh Mobile Phase: Degas solvents thoroughly before use. If the pump is mixing solvents online, prime each line carefully. You can verify mixing consistency by adding a tracer to one solvent and monitoring the baseline[6]. 2. Use a Column Oven: Maintain a constant and stable column temperature throughout the analysis[14]. 3. Monitor Column Performance: Keep a log of column performance (pressure, peak shape). A significant drop in performance may indicate the need for a new column[17]. |
| High Backpressure | 1. Clogged column frit or guard column. 2. Precipitated buffer in the system (e.g., after mixing with high concentrations of organic solvent). 3. Blockage in the HPLC system tubing or injector. | 1. Filter Samples: Ensure all samples and mobile phases are filtered through a 0.45 µm or 0.22 µm filter. 2. Replace Guard Column: If a guard column is used, replace it. If not, try reversing and flushing the analytical column (check manufacturer's instructions first). 3. Check Buffer Solubility: Ensure the buffer used in the mobile phase is soluble across the entire gradient range[17]. |
Data Presentation: HPLC Parameters
The following tables summarize typical parameters used for the HPLC analysis of chrysin and related flavonoids, compiled from various validated methods.
Table 1: Common Chromatographic Conditions for Chrysin Analysis
| Parameter | Description | Source(s) |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., Hypersil BDS, Nova-Pak, Agilent EC) | [2][4][18] |
| Dimensions: 250 mm x 4.6 mm, 5 µm or 100 mm x 4.6 mm, 2.7 µm | [2][5][18] | |
| Mobile Phase | A: Water with 0.1% Formic/Acetic/Phosphoric Acid; B: Acetonitrile/Methanol | [4][8][10] |
| Flow Rate | 0.8 - 1.0 mL/min | [5][9][10] |
| Detection (UV) | 268 nm | [2][5][10] |
| Injection Volume | 10 - 20 µL | [2][11] |
| Column Temperature | Ambient or controlled (e.g., 30°C - 40°C) |[15] |
Table 2: Example Isocratic and Gradient Methods
| Method Type | Mobile Phase Composition | Target Analytes | Retention Time (Chrysin) | Source(s) |
|---|---|---|---|---|
| Isocratic | Acetonitrile:Methanol (65:35 v/v) | Chrysin | 3.39 min | [2][12] |
| Isocratic | Methanol:Water (85:15 v/v) | Chrysin | Not specified | [5] |
| Isocratic | Methanol:0.1% Acetic Acid in Water (75:25 v/v) | Chrysin | 2.57 min | [18] |
| Isocratic | Methanol:0.1% Formic Acid (70:30 v/v) | Chrysin | 10.27 min | [10] |
| Gradient | Acetonitrile and 0.1% Formic Acid | Rutin, Chrysin, Piperine, Berberine | 1.88 min |
| Gradient | Acetonitrile and Water with 0.5% TFA | Phytoestrogenic Flavonoids | Not specified |[11] |
Experimental Protocols
Protocol 1: Gradient HPLC Method for Separation of Chrysin and its Glycosides
This protocol provides a general starting point for developing a gradient method. Optimization will be required based on the specific glycosides being analyzed and the HPLC system in use.
-
Preparation of Mobile Phase:
-
Solvent A: Prepare 1 L of HPLC-grade water containing 0.1% formic acid (1 mL of formic acid in 999 mL of water). Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath[19].
-
Solvent B: Use 100% HPLC-grade acetonitrile. Filter and degas.
-
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of chrysin standard in methanol.
-
Prepare stock solutions of available chrysin glycoside standards similarly.
-
From the stock solutions, prepare a mixed working standard containing all analytes at a suitable concentration (e.g., 10-20 µg/mL) by diluting with the initial mobile phase composition (e.g., 85% A, 15% B).
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C[14].
-
Injection Volume: 20 µL.
-
Detector: PDA/UV detector set at 268 nm.
-
-
Gradient Elution Program:
-
This is a "scouting" gradient and should be optimized.
Time (min) % Solvent A (0.1% Formic Acid) % Solvent B (Acetonitrile) 0.0 85 15 20.0 50 50 25.0 20 80 30.0 20 80 30.1 85 15 | 35.0 | 85 | 15 |
-
-
Analysis and Optimization:
-
Inject the mixed standard solution and run the gradient program.
-
Identify the peaks for the glycosides (which should elute first) and chrysin.
-
Adjust the gradient slope to improve the resolution between the glycoside peaks (make the gradient shallower in that region) or to reduce the run time after chrysin has eluted (make the gradient steeper)[1].
-
Visualizations
Workflow and Troubleshooting Diagrams
References
- 1. mastelf.com [mastelf.com]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-performance liquid chromatographic analysis of chrysin derivatives on a Nova-Pak C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of HPLC Methods for the Analysis of Bioactive Compounds in Crude Plant Extracts [plantextractwholesale.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. eurekaselect.com [eurekaselect.com]
- 11. scienggj.org [scienggj.org]
- 12. researchgate.net [researchgate.net]
- 13. mastelf.com [mastelf.com]
- 14. phcog.com [phcog.com]
- 15. mdpi.com [mdpi.com]
- 16. chromacademy.com [chromacademy.com]
- 17. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. Synthesis and Bioevaluation of New Stable Derivatives of Chrysin-8-C-Glucoside That Modulate the Antioxidant Keap1/Nrf2/HO-1 Pathway in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in Chrysin 7-O-beta-gentiobioside synthesis
Welcome to the technical support center for the synthesis of Chrysin (B1683763) 7-O-beta-gentiobioside. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis process, with a primary focus on addressing low yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing Chrysin 7-O-beta-gentiobioside?
A1: The most prevalent method for the glycosylation of flavonoids like chrysin is the Koenigs-Knorr reaction. This method involves the reaction of a protected glycosyl halide (e.g., acetobromo-gentiobiose) with the flavonoid in the presence of a promoter, typically a silver or mercury salt. Another method that has been successfully employed for chrysin glycosylation is the Schmidt glycosylation, which utilizes a glycosyl trichloroacetimidate (B1259523) donor.
Q2: Why is the 7-OH group of chrysin preferentially glycosylated?
A2: The regioselectivity of chrysin glycosylation is influenced by the differential reactivity of its two hydroxyl groups (at C5 and C7). The 5-OH group forms a strong intramolecular hydrogen bond with the adjacent carbonyl group at C4, reducing its nucleophilicity and making it less available for glycosylation. Consequently, the 7-OH group is more readily glycosylated.
Q3: What are the key challenges in the synthesis of this compound?
A3: The primary challenges include achieving high yields, ensuring regioselectivity for the 7-OH group, controlling the stereochemistry of the glycosidic bond to obtain the desired β-anomer, and the potential for side reactions such as the formation of orthoesters. The use of a bulky disaccharide like gentiobiose can also introduce steric hindrance, further complicating the reaction.
Troubleshooting Guide: Low Yield in this compound Synthesis
This guide addresses specific problems that can lead to low yields during the synthesis of this compound.
| Problem ID | Question | Possible Causes | Recommended Solutions |
| LY-01 | Low to no conversion of chrysin to the glycosylated product. | 1. Inactive Glycosyl Donor: The acetobromo-gentiobiose may have degraded due to moisture. 2. Ineffective Promoter: The silver salt (e.g., Ag2CO3, Ag2O) may be old or of poor quality. 3. Insufficient Reaction Temperature: The reaction may not have reached the necessary activation energy. | 1. Use freshly prepared or properly stored acetobromo-gentiobiose. Ensure anhydrous reaction conditions. 2. Use freshly purchased or properly stored silver salt. Consider using more reactive promoters like silver triflate. 3. Gradually increase the reaction temperature, monitoring for product formation and potential degradation. |
| LY-02 | Formation of multiple products, leading to a low yield of the desired 7-O-glycoside. | 1. Lack of Regioselectivity: Glycosylation occurring at the 5-OH position in addition to the 7-OH position. 2. Formation of Orthoester Side Product: A common side reaction in Koenigs-Knorr synthesis. | 1. While the 7-OH is more reactive, some 5-O-glycosylation can occur. Consider protecting the 5-OH group, although this adds extra steps to the synthesis. 2. Use of a participating protecting group (e.g., acetyl) on the C2' hydroxyl of the gentiobiose donor can favor the formation of the 1,2-trans-glycoside and reduce orthoester formation. Running the reaction at lower temperatures can also disfavor orthoester formation. |
| LY-03 | Low yield after purification. | 1. Co-elution of Product with Byproducts: The desired product may have a similar polarity to side products or unreacted starting materials, making separation by column chromatography difficult. 2. Product Degradation during Deprotection: The basic conditions used for deacetylation (e.g., Zemplén deacetylation with sodium methoxide) can sometimes lead to the degradation of the flavonoid backbone. | 1. Optimize the chromatography conditions. Consider using a different solvent system or a different stationary phase. Preparative HPLC may be necessary for difficult separations. 2. Use milder deprotection conditions, such as triethylamine (B128534) in methanol, or carefully control the reaction time and temperature. |
| LY-04 | Inconsistent yields between batches. | 1. Variability in Reagent Quality: Inconsistent purity or activity of the glycosyl donor, promoter, or solvent. 2. Moisture Contamination: The Koenigs-Knorr reaction is highly sensitive to moisture. | 1. Use reagents from the same batch or ensure consistent quality control of all starting materials. 2. Ensure all glassware is oven-dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Quantitative Data on Flavonoid Glycosylation Yields
The following table summarizes typical yields reported for flavonoid glycosylation reactions under different conditions, which can serve as a benchmark for your synthesis.
| Flavonoid | Glycosyl Donor | Promoter/Catalyst | Solvent | Yield (%) | Reference |
| Chrysin | Acetobromo-glucose | Ag2O | Quinoline/Benzene | Moderate | |
| Quercetin | Acetobromo-glucose | Ag2CO3 | Pyridine | 25-30 | |
| Kaempferol | Acetobromo-glucose | Ag2O | Quinoline | 40-50 | |
| Genistein | Acetobromo-glucose | Phase Transfer Catalyst | Dichloromethane/Water | 60-70 | |
| Chrysin | Glycosyl Trichloroacetimidate | TMSOTf | Dichloromethane | Good |
Experimental Protocols
Representative Koenigs-Knorr Synthesis of this compound
This protocol is a representative procedure based on established Koenigs-Knorr glycosylation of flavonoids. Optimization may be required for your specific experimental setup.
Materials:
-
Chrysin
-
Hepta-O-acetyl-α-gentiobiosyl bromide (Acetobromo-gentiobiose)
-
Silver(I) carbonate (Ag2CO3) or Silver(I) oxide (Ag2O)
-
Anhydrous quinoline
-
Anhydrous toluene (B28343) or benzene
-
Drierite (anhydrous calcium sulfate)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Sodium methoxide (B1231860) (NaOMe)
-
Silica gel for column chromatography
Procedure:
-
**Preparation
Stability of Chrysin 7-O-beta-gentiobioside in different solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Chrysin (B1683763) 7-O-beta-gentiobioside in various solvents. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address common challenges encountered during laboratory work with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of Chrysin 7-O-beta-gentiobioside in common laboratory solvents?
A1: While specific quantitative stability data for this compound is limited in publicly available literature, general knowledge of flavonoid glycosides suggests that stability is influenced by the solvent, temperature, pH, and light exposure. Glycosylation, such as the 7-O-beta-gentiobioside moiety, can enhance the stability of the chrysin aglycone, particularly during certain extraction processes. However, solutions should be prepared fresh whenever possible, and long-term storage of solutions is not recommended without performing specific stability studies.
Q2: Which solvents are recommended for dissolving this compound?
A2: Commercial suppliers often list Dimethyl Sulfoxide (DMSO), pyridine, methanol (B129727), and ethanol (B145695) as suitable solvents. Due to its poor aqueous solubility, organic solvents or aqueous solutions with co-solvents are necessary to dissolve this compound. For cell-based assays, DMSO is commonly used, but the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced toxicity.
Q3: How should I store solutions of this compound?
A3: For short-term storage, solutions should be kept at low temperatures (e.g., 2-8°C) and protected from light. For longer-term storage, freezing at -20°C or -80°C is advisable. However, it is crucial to perform a stability assessment to understand the degradation profile of this compound in your specific solvent and storage conditions. Repeated freeze-thaw cycles should be avoided as they can accelerate degradation.
Q4: What are the likely degradation pathways for this compound?
A4: Flavonoid glycosides can undergo hydrolysis of the glycosidic bond, especially under acidic or basic conditions, to yield the aglycone (chrysin) and the disaccharide (gentiobiose). The flavonoid structure itself can be susceptible to oxidative degradation, particularly at the B-ring, and degradation can be accelerated by heat and light.
Q5: How can I monitor the stability of my this compound solution?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This involves using an HPLC system with a suitable column (e.g., C18) and a mobile phase that can separate the intact this compound from its potential degradation products. UV detection is commonly used for flavonoids. By analyzing the solution at different time points, you can quantify the remaining parent compound and detect the appearance of any degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates out of solution. | The solvent has a low solubilizing capacity for the compound, or the concentration is too high. The temperature of the solution has decreased, reducing solubility. | Try a different solvent with higher solubilizing power (e.g., DMSO). Gently warm the solution or use sonication to aid dissolution. Prepare a more dilute solution. |
| Inconsistent experimental results. | The compound may be degrading in the experimental medium or under the experimental conditions (e.g., temperature, pH). | Prepare fresh solutions for each experiment. Perform a preliminary stability test of the compound under your specific experimental conditions to assess its stability over the duration of the assay. |
| Appearance of unexpected peaks in HPLC chromatogram. | These may be degradation products of this compound. | Conduct a forced degradation study to intentionally generate degradation products and identify their retention times. This will help confirm if the unexpected peaks are related to the compound's instability. |
| Loss of biological activity of the compound. | The compound has degraded over time in storage or during the experiment. | Always use freshly prepared solutions. If storage is necessary, validate the storage conditions to ensure the compound remains stable and active. |
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following tables are presented as templates for organizing and presenting stability data obtained from your own experiments.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Maximum Solubility (mg/mL) | Observations |
| DMSO | 25 | [Insert experimental data] | Clear solution |
| Ethanol (95%) | 25 | [Insert experimental data] | Requires sonication |
| Methanol | 25 | [Insert experimental data] | - |
| Water | 25 | [Insert experimental data] | Very low solubility |
| PBS (pH 7.4) | 25 | [Insert experimental data] | Insoluble |
Table 2: Stability of this compound (1 mg/mL) in Different Solvents at 25°C (Protected from Light)
| Solvent | Time (hours) | Remaining Compound (%) | Appearance of Degradation Products (Peak Area %) |
| DMSO | 0 | 100 | 0 |
| 24 | [Insert experimental data] | [Insert experimental data] | |
| 48 | [Insert experimental data] | [Insert experimental data] | |
| Ethanol | 0 | 100 | 0 |
| 24 | [Insert experimental data] | [Insert experimental data] | |
| 48 | [Insert experimental data] | [Insert experimental data] | |
| Methanol | 0 | 100 | 0 |
| 24 | [Insert experimental data] | [Insert experimental data] | |
| 48 | [Insert experimental data] | [Insert experimental data] |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid (HCl). Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide (B78521) (NaOH). Incubate at room temperature for a defined period (e.g., 30 minutes, 1, 2, 4 hours).
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for a defined period (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Place a sample of the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 24, 48, 72 hours).
-
Photolytic Degradation: Expose a sample of the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
4. Data Analysis:
-
Calculate the percentage of the remaining this compound and the percentage of each degradation product.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to analyze the stability of this compound.
1. HPLC System and Conditions:
-
System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often necessary to separate the parent compound from its degradation products. A typical mobile phase could be a mixture of:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile or Methanol
-
-
Gradient Program (Example):
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Based on the UV spectrum of this compound (a wavelength around 270 nm is a good starting point).
-
Injection Volume: 10 µL
2. Method Validation:
-
The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. Specificity is particularly crucial for a stability-indicating method and can be demonstrated by showing that the peak for this compound is pure and well-separated from all degradation product peaks in the stressed samples.
Mandatory Visualization
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
Technical Support Center: Overcoming Poor Bioavailability of Chrysin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor in vivo bioavailability of chrysin (B1683763).
Section 1: FAQs - Understanding the Core Problem
This section addresses fundamental questions about the inherent challenges of working with chrysin.
Q1: Why is the oral bioavailability of chrysin so low?
A1: The oral bioavailability of chrysin is extremely low, often estimated at less than 1%, due to a combination of factors.[1][2] Firstly, it has very poor aqueous solubility (0.058 ± 0.04 mg/mL at pH 7.4), which is a critical first step for absorption in the gastrointestinal (GI) tract.[3][4] Secondly, the small fraction of chrysin that does get absorbed undergoes rapid and extensive first-pass metabolism, primarily in the intestines and liver.[3][5] This metabolic process converts chrysin into less active or inactive metabolites before it can reach systemic circulation.[3]
Q2: What are the main metabolic pathways affecting chrysin in vivo?
A2: The primary metabolic pathways responsible for chrysin's poor bioavailability are Phase II conjugation reactions.[6] Specifically, chrysin is extensively metabolized through glucuronidation and sulfonation, catalyzed by UDP-glucuronosyltransferases (UGTs), particularly UGT1A1.[2][3][7] These processes attach glucuronic acid or sulfate (B86663) groups to chrysin's hydroxyl groups, making the molecule more water-soluble and easier to eliminate from the body.[5]
Q3: My in vivo results with chrysin don't match my potent in vitro data. What is the likely cause?
A3: This is a common issue and directly points to chrysin's poor pharmacokinetic profile.[2][8] While chrysin may show high potency in in vitro cell culture assays, the concentrations used in those experiments are often unachievable in vivo following standard oral administration.[8] The extremely low systemic exposure means that not enough of the active compound reaches the target tissues to exert a therapeutic effect, a discrepancy largely explained by its low solubility and extensive first-pass metabolism.[3][8]
Q4: I'm observing high fecal excretion of chrysin in my animal studies. What does this indicate?
A4: High fecal excretion is a hallmark of chrysin's poor bioavailability.[5][7] It indicates two primary issues: 1) a large portion of the orally administered chrysin is not absorbed from the GI tract due to its poor water solubility and is eliminated unchanged in the feces[5][8]; and 2) the portion that is absorbed and metabolized can be effluxed back into the intestine by transporters, a process that contributes to its elimination.[5]
Section 2: Troubleshooting and Formulation Strategies
This section provides guidance on selecting and troubleshooting various formulation approaches to enhance chrysin's bioavailability.
Q5: How can I choose the right formulation strategy for my research?
A5: The choice of formulation depends on your specific experimental goals, resources, and desired outcome.
-
For solubility enhancement and initial in vivo proof-of-concept: Solid dispersions or nanoemulsions can be effective and relatively straightforward to prepare.[9][10]
-
For controlled release and targeted delivery: Polymeric nanoparticles (e.g., PLGA-based) are a robust option, offering protection from degradation and the possibility of surface modification for targeting.[2][11]
-
For maximizing oral absorption: Self-microemulsifying drug delivery systems (SMEDDS) and advanced solid dispersions that inhibit local metabolism have shown significant success.[12][13]
Below is a comparative table to aid in your decision-making process.
Table 1: Comparison of Formulation Strategies for Chrysin
| Formulation Strategy | Primary Mechanism of Action | Key Advantages | Key Disadvantages |
| Nanoparticles (e.g., PLGA) | Encapsulation protects from metabolism; enhances solubility and permeability (EPR effect).[2][11] | High encapsulation efficiency; controlled/sustained release; potential for targeting.[3][14] | Complex manufacturing process; potential polymer toxicity issues.[3] |
| Solid Dispersions (SDs) | Converts crystalline chrysin to a more soluble amorphous state; uses carriers that can inhibit metabolism.[9][13] | Significant increase in solubility and dissolution rate; scalable manufacturing (spray-drying).[13] | Can be prone to physical instability (recrystallization). |
| Self-Microemulsifying Systems (SMEDDS) | Forms a fine oil-in-water microemulsion in the GI tract, increasing the surface area for absorption.[12] | Enhances solubility and oral bioavailability; simple to prepare.[12] | Requires specific ratios of oil, surfactant, and co-surfactant. |
| Lipid-Based Carriers (Liposomes, SLNs) | Encapsulates chrysin in lipid bilayers/cores, improving solubility and cellular uptake.[3][4] | Biocompatible; can protect chrysin from degradation.[3] | Potential for drug leakage during storage; can be complex to manufacture.[3] |
| Prodrugs/Derivatives | Chemical modification of the chrysin molecule to improve stability and pharmacokinetic properties.[3][4] | Can overcome metabolic instability.[4] | Requires chemical synthesis and extensive characterization; potential loss of activity. |
Section 3: Experimental Protocols & Data
This section provides generalized protocols for common formulation methods and summarizes key quantitative data from the literature.
Experimental Protocol 1: Preparation of Chrysin-Loaded PLGA Nanoparticles
This protocol is a generalized example based on the solvent evaporation method commonly cited for encapsulating hydrophobic compounds like chrysin.
-
Organic Phase Preparation: Dissolve a specific amount of chrysin and PLGA (poly(lactic-co-glycolic acid)) in a suitable organic solvent (e.g., acetone, dichloromethane).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer, such as polyvinyl alcohol (PVA) or Pluronic F68.
-
Emulsification: Add the organic phase dropwise to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion. The energy input and duration are critical for controlling particle size.
-
Solvent Evaporation: Stir the resulting emulsion at room temperature for several hours under a fume hood or use a rotary evaporator to remove the organic solvent. This causes the PLGA to precipitate, encapsulating the chrysin.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed. Discard the supernatant and wash the nanoparticle pellet multiple times with deionized water to remove excess stabilizer and unencapsulated drug.
-
Lyophilization (Optional): For long-term storage, the washed nanoparticles can be resuspended in a small amount of water containing a cryoprotectant (e.g., trehalose) and freeze-dried.
-
Characterization: Analyze the nanoparticles for size, polydispersity index (PDI), zeta potential, encapsulation efficiency (EE%), and drug loading.
Experimental Protocol 2: Preparation of a Chrysin Solid Dispersion via Spray-Drying
This protocol is a generalized method for producing an amorphous solid dispersion to enhance solubility.
-
Solution Preparation: Dissolve chrysin and selected carriers (e.g., polyvinylpyrrolidone (B124986) (PVP) as a hydrophilic polymer and sodium dodecyl sulfate (SDS) as a surfactant/metabolism inhibitor) in a suitable solvent system (e.g., ethanol/water mixture) to obtain a clear solution.[13]
-
Spray-Drying: Atomize the solution into a hot air stream using a spray dryer. Key parameters to optimize are inlet temperature, feed rate, and aspiration rate. The rapid evaporation of the solvent traps the chrysin in an amorphous state within the carrier matrix.
-
Product Collection: Collect the dried powder from the cyclone separator of the instrument.
-
Characterization: Analyze the resulting powder for its amorphous nature (via XRD or DSC), dissolution rate in various media, and solubility enhancement compared to pure chrysin.
Quantitative Data Summary
The following table summarizes pharmacokinetic data from studies using various chrysin formulations, demonstrating the significant improvements achieved over unformulated chrysin.
Table 2: Pharmacokinetic Parameters of Different Chrysin Formulations
| Formulation | Administration Route | Subject | Key Finding(s) | Reference |
| Pure Chrysin | Oral (400 mg) | Human | Very low Cmax (3–16 ng/mL) and AUC (5–193 ng·h/mL). | [5] |
| Self-Microemulsifying Drug Delivery System (SMEDDS) | Oral | Rat | Oral bioavailability was increased 2.7-fold compared to a chrysin suspension. | [12] |
| Spray-Dried Solid Dispersion (with SDS and PVP) | Oral | Rat | A 19.7-fold increase in the area under the curve (AUC) was observed compared to pure chrysin. | [13] |
| Solid Dispersion (with Brij®L4 and aminoclay) | Oral (Co-administered with Topotecan) | Rat | Enhanced the AUC of the co-administered drug (topotecan) by 2-fold, demonstrating effective in vivo inhibition of efflux transporters. | [9][15] |
| Nanoemulsion | N/A (in vitro data) | N/A | Increased chrysin's water solubility from ~20 µg/g to ~160 µg/g. Showed enhanced absorption in Caco-2 cells. | [10] |
| PLGA-based Nanoparticles | N/A (Formulation data) | N/A | Consistently high encapsulation efficiencies reported, ranging from 85% to over 99%. | [2][14] |
Section 4: Visualizations (Diagrams)
The following diagrams illustrate key concepts and workflows related to overcoming chrysin's poor bioavailability.
Caption: The "Bioavailability Problem" workflow for orally administered chrysin.
References
- 1. worldscientific.com [worldscientific.com]
- 2. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]
- 3. Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Disposition and metabolism of the flavonoid chrysin in normal volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of pharmacokinetics of chrysin and its conjugates in wild-type FVB and Bcrp1 knockout mice using a validated LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]
- 9. Improved In vivo Effect of Chrysin as an Absorption Enhancer Via the Preparation of Ternary Solid Dispersion with Brij®L4 and Aminoclay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Chrysin Loaded Oil-in-Water Nanoemulsion for Improving Bioaccessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. Preparation and in vitro/ in vivo evaluation of a self-microemulsifying drug delivery system containing chrysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Advances in nanocarrier-mediated delivery of chrysin: Enhancing solubility, bioavailability, and anticancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Preventing degradation of flavonoid glycosides during extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of flavonoid glycosides during extraction.
Frequently Asked Questions (FAQs)
Q1: What are flavonoid glycosides and why is their stability a concern during extraction?
Flavonoid glycosides are naturally occurring compounds in plants where a flavonoid (aglycone) is attached to a sugar moiety.[1] This glycosylation enhances their solubility and stability within the plant.[2] However, during extraction, they are susceptible to degradation, which can lead to the cleavage of the glycosidic bond or structural changes to the flavonoid itself. This degradation results in lower yields of the target compound and the introduction of impurities that can complicate purification and analysis.[3]
Q2: What are the primary factors that cause the degradation of flavonoid glycosides during extraction?
Several factors can contribute to the degradation of flavonoid glycosides during the extraction process:
-
pH: Alkaline conditions can promote the auto-oxidation of the flavonoid structure.[3] Conversely, excessively strong acidic conditions can lead to the hydrolysis of the glycosidic bond.[3]
-
Temperature: High temperatures can accelerate both hydrolytic and oxidative degradation.[3][4] Many flavonoid glycosides are thermolabile, and prolonged exposure to heat can be detrimental.[5][6]
-
Enzymatic Activity: Endogenous enzymes present in the plant material, such as glycosidases, can cleave the sugar moiety from the flavonoid aglycone, especially in fresh or improperly dried samples.[3][7]
-
Oxidation: The presence of oxygen, metal ions, and oxidative enzymes can lead to the degradation of the phenolic structure of flavonoids.[3]
-
Light: Exposure to UV light can induce photochemical degradation of flavonoid glycosides.[3]
Q3: What are the recommended solvents for extracting flavonoid glycosides?
The choice of solvent is crucial for both extraction efficiency and the stability of flavonoid glycosides. Due to their polar nature, polar solvents are generally used.[8]
-
Aqueous Alcohols: Mixtures of ethanol (B145695) or methanol (B129727) with water (typically 70-80% alcohol) are highly effective for extracting flavonoid glycosides.[3][8]
-
Acetone (B3395972): Aqueous acetone is another suitable solvent for polyphenol extraction.[3]
-
Acidified Solvents: The addition of a small amount of a mild acid, such as formic acid or acetic acid (e.g., 0.1% v/v), to the extraction solvent can help maintain an acidic pH and improve the stability of the flavonoid glycosides.[3]
Less polar flavonoids, such as isoflavones and flavanones, are better extracted with solvents like chloroform, dichloromethane, diethyl ether, or ethyl acetate.[7]
Q4: How can enzymatic degradation be prevented?
Enzymatic degradation can be minimized by:
-
Drying: Proper drying of the plant material at low temperatures (e.g., 40-60°C) helps to inactivate endogenous enzymes.[3][9] Freeze-drying is often considered a preferred method.[2]
-
Blanching: Briefly treating the fresh plant material with steam or boiling solvent before extraction can effectively denature and inactivate enzymes.[3]
-
Using Frozen Samples: Utilizing lyophilized or frozen plant material can also prevent enzymatic action.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Flavonoid Glycoside | Incomplete Extraction: Solvent may not be effectively penetrating the plant material. | - Increase the extraction time. - Reduce the particle size of the plant material by grinding.[2] - Consider using modern extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to enhance mass transfer.[2][3] |
| Degradation during Extraction: Extraction conditions may be too harsh. | - Lower the extraction temperature.[3] - Use an acidified extraction solvent to maintain a low pH.[3] - Minimize the extraction time.[3] | |
| Presence of Aglycone (e.g., Quercetin) in the Extract | Hydrolysis of the Glycosidic Bond: This can be caused by overly acidic conditions or enzymatic activity. | - If using a strong acid, reduce its concentration or switch to a milder organic acid like formic or acetic acid.[3] - To inactivate endogenous enzymes, consider blanching the plant material with steam or a boiling solvent before extraction.[3] |
| Extract Discoloration (e.g., Browning) | Oxidation: Phenolic compounds are prone to oxidation, which can lead to the formation of colored polymers. | - Perform the extraction under an inert atmosphere (e.g., nitrogen or argon).[3] - Add antioxidants, such as ascorbic acid or sodium metabisulfite, to the extraction solvent.[2][3] - Minimize the exposure of the extract to light and air.[3] |
| Difficulty in Purifying the Target Compound | Co-extraction of Impurities: The initial extract may contain a complex mixture of compounds with similar polarities. | - Employ a multi-step purification strategy. Start with liquid-liquid partitioning to remove highly nonpolar or polar impurities.[3] - Utilize chromatographic techniques like column chromatography or High-Speed Counter-Current Chromatography (HSCCC) for separation.[10] |
Data Summary of Extraction Parameters
The following tables summarize the impact of key parameters on the stability and extraction of flavonoid glycosides.
Table 1: Influence of Extraction Parameters on Flavonoid Glycoside Stability
| Parameter | Condition | Rationale |
| Temperature | Low to moderate (e.g., 25-60°C) | Minimizes thermal degradation.[3][11] |
| pH | Mildly acidic (e.g., pH 2.5-3.5) | Prevents hydrolysis and auto-oxidation.[3][11] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidative degradation.[3] |
| Light | Protected from light | Avoids photochemical degradation.[3] |
Table 2: Comparison of Modern Extraction Techniques for Flavonoid Glycosides
| Technique | Principle | Advantages | Typical Conditions |
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance mass transfer.[2] | Reduced extraction time and solvent consumption, suitable for thermolabile compounds.[4] | 20-50 kHz frequency, temperature below 60°C.[3][11] |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample, leading to cell rupture.[8] | Faster extraction, lower solvent usage, and higher yields compared to conventional methods.[2] | 50-100°C, 5-30 minutes.[8][9] |
| Pressurized Liquid Extraction (PLE) | Uses solvents at elevated temperatures and pressures to increase extraction efficiency.[11] | Fast and efficient, with reduced solvent consumption. | 50-150°C, pressures up to 100 bar.[9][11] |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (typically CO2) as the solvent.[9] | Environmentally friendly, highly selective. Often requires a co-solvent for polar compounds.[9] | 40-60°C, 100-300 bar pressure.[9] |
Experimental Protocols
Protocol 1: General Sample Preparation
-
Drying: Dry the plant material in an oven at a controlled temperature of 40-60°C to a constant weight to prevent enzymatic degradation.[9] Alternatively, freeze-dry the material.[2]
-
Grinding: Grind the dried material into a fine powder using a mill to increase the surface area for extraction.[9]
-
Storage: Store the powdered sample in a cool, dark, and dry place in an airtight container until extraction.[9]
Protocol 2: Ultrasound-Assisted Extraction (UAE) of Flavonoid Glycosides
-
Sample Weighing: Accurately weigh a specific amount of the powdered plant material (e.g., 2.0 g).[9]
-
Solvent Addition: Place the sample into an extraction vessel and add the extraction solvent (e.g., 50-70% ethanol) at a specified solid-to-liquid ratio (e.g., 1:20 w/v).[9][12]
-
Ultrasonication: Place the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Extraction Parameters: Set the ultrasonic power (e.g., 300 W) and extraction time (e.g., 30 minutes). Maintain a constant temperature, typically below 50°C.[3][9]
-
Separation: After extraction, filter the mixture through cheesecloth and then through filter paper (e.g., Whatman No. 1).[3]
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.[3]
Protocol 3: Microwave-Assisted Extraction (MAE) of Flavonoid Glycosides
-
Sample Weighing: Weigh a precise amount of the homogenized plant sample (e.g., 0.2 g) into a microwave extraction vessel.[9]
-
Solvent Addition: Add the optimized extraction solvent (e.g., 60-80% methanol or ethanol with 0.1% formic acid) to the vessel.[5][9]
-
Vessel Sealing: Securely close the vessel to prevent solvent loss during extraction.
-
Microwave Irradiation: Place the vessel in the microwave reactor.
-
Extraction Program: Set the extraction parameters, such as temperature (e.g., 50-70°C) and time (e.g., 5-15 minutes).[5][9]
-
Cooling and Filtration: Allow the vessel to cool before opening. Filter the extract to remove solid plant material.
Visualizations
Caption: General workflow for flavonoid glycoside extraction.
Caption: Troubleshooting logic for common extraction issues.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. benchchem.com [benchchem.com]
- 10. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Anticancer Potency of Chrysin Through Derivatization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving chrysin (B1683763) and its derivatives. The information is designed to address specific issues that may be encountered during the synthesis, characterization, and evaluation of these compounds for their anticancer properties.
Frequently Asked Questions (FAQs)
Q1: Why is chrysin derivatization necessary for enhancing its anticancer potency?
Chrysin, a natural flavonoid, demonstrates a wide range of biological activities, including anticancer properties. However, its clinical application is often limited by poor bioavailability and low aqueous solubility.[1][2] Derivatization, the process of chemically modifying a molecule, is employed to overcome these limitations. By adding functional groups such as amines, amides, esters, or alkoxy groups, it is possible to improve the pharmacokinetic and pharmacodynamic properties of chrysin, leading to enhanced anticancer activity.[1][2]
Q2: What are some of the most effective types of chrysin derivatives developed for anticancer applications?
Several classes of chrysin derivatives have shown significant promise in preclinical studies:
-
Ether Derivatives: These have demonstrated notable anticancer, antibacterial, and antifungal properties.[1]
-
Amino Acid Conjugates: Linking chrysin with amino acids can improve cell permeability and selectivity towards cancer cells. For instance, a chrysin-L-isoleucine conjugate showed potent activity against gastric cancer cells.[3]
-
Porphyrin Hybrids: These derivatives exhibit enhanced cytotoxicity, particularly under light conditions, making them suitable for photodynamic therapy.[2][3]
-
Triazole Derivatives: Bis-substituted chrysin derivatives containing 1,2,3-triazole units have shown sub-micromolar anticancer potency against cell lines like HeLa.[3]
-
Phosphonium (B103445) Derivatives: The addition of a phosphonium moiety can enhance membrane permeability and intracellular accumulation, leading to potent cytotoxic effects.[4]
Q3: What are the primary mechanisms of action for chrysin and its derivatives in cancer cells?
The anticancer effects of chrysin and its derivatives are multifaceted and involve the modulation of several key cellular processes:[5][6][7]
-
Induction of Apoptosis: They can trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic pathways. This often involves the activation of caspases (like caspase-3 and -9), upregulation of pro-apoptotic proteins (e.g., Bax, Bak), and downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL).[5][8][9][10][11][12][13]
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various phases (e.g., G1, G2/M), thereby inhibiting cancer cell proliferation.[3][7][9]
-
Inhibition of Signaling Pathways: Chrysin derivatives can interfere with crucial cell survival signaling pathways, including the PI3K/Akt/mTOR, NF-κB, and MAPK pathways.[1][9][11][12][14][15]
-
Suppression of Angiogenesis and Metastasis: They can inhibit the formation of new blood vessels that supply tumors and prevent the spread of cancer cells to other parts of the body.[5][6][7]
Troubleshooting Guides
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. As an indicator of cell viability, it is one of the most common assays for preliminary screening of the cytotoxic effects of chrysin derivatives.
Issue 1: High background absorbance in control wells (media only).
-
Potential Cause: Contamination of the culture medium with bacteria, yeast, or reducing agents. Phenol (B47542) red in the medium can also contribute to background absorbance.[16][17][18]
-
Recommended Solution:
Issue 2: Low absorbance readings in all wells.
-
Potential Cause: Insufficient cell number, short incubation time with MTT, or incomplete solubilization of formazan (B1609692) crystals.[16][18]
-
Recommended Solution:
-
Optimize the initial cell seeding density. The number of cells should be within the linear range of the assay.
-
Increase the incubation time with the MTT reagent to allow for sufficient formazan formation.
-
Ensure complete dissolution of formazan crystals by adding an adequate volume of a suitable solubilizing agent (e.g., DMSO, acidified isopropanol) and mixing thoroughly.[16][18]
-
Issue 3: Inconsistent results between replicates.
-
Potential Cause: Uneven cell plating, pipetting errors, or the "edge effect" where wells on the periphery of the plate evaporate more quickly.[16]
-
Recommended Solution:
-
Ensure a homogenous cell suspension before plating and use calibrated pipettes for accurate liquid handling.
-
To mitigate the edge effect, avoid using the outer wells of the 96-well plate for experimental samples. Instead, fill them with sterile PBS or media.[16]
-
Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay is used to quantify the percentage of cells undergoing apoptosis. Annexin V binds to phosphatidylserine (B164497) (PS) on the outer leaflet of the cell membrane in early apoptotic cells, while Propidium Iodide (PI) stains the nucleus of late apoptotic or necrotic cells with compromised membranes.
Issue 1: High percentage of Annexin V positive cells in the negative control group.
-
Potential Cause: Poor cell health due to over-confluency or starvation, or mechanical damage during cell harvesting.[19][20]
-
Recommended Solution:
-
Use healthy, log-phase cells for the experiment.
-
Handle cells gently during harvesting. For adherent cells, use a non-enzymatic dissociation solution or a brief treatment with trypsin. Note that EDTA can interfere with Annexin V binding.[20]
-
Issue 2: No or weak Annexin V signal in the treated group.
-
Potential Cause: The concentration of the chrysin derivative or the treatment duration may be insufficient to induce apoptosis. The timing of the assay is also critical as apoptosis is a dynamic process.[19][20][21]
-
Recommended Solution:
Issue 3: Cell populations (viable, early apoptotic, late apoptotic) are not well-separated.
-
Potential Cause: Incorrect settings on the flow cytometer, particularly the voltage and compensation settings.[19]
-
Recommended Solution:
-
Use unstained and single-stained controls to set the appropriate voltages and compensation to correct for spectral overlap between the fluorochromes.[19]
-
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and is crucial for elucidating the molecular mechanisms of action of chrysin derivatives.
Issue 1: Weak or no signal for the target protein.
-
Potential Cause: Insufficient protein loading, poor antibody quality or concentration, or inefficient protein transfer.[22][23][24]
-
Recommended Solution:
Issue 2: High background or non-specific bands.
-
Potential Cause: Inadequate blocking, excessive antibody concentration, or insufficient washing.[23][24][25]
-
Recommended Solution:
Issue 3: Multiple bands are observed for a single protein.
-
Potential Cause: The target protein may have different isoforms due to alternative splicing, or it may be subject to post-translational modifications (e.g., phosphorylation, glycosylation). Protein degradation can also lead to smaller bands.[22][25]
-
Recommended Solution:
Quantitative Data Summary
Table 1: Anticancer Activity (IC50, µM) of Selected Chrysin Derivatives
| Derivative Type | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Amino Acid Conjugate | Chrysin-L-isoleucine | MGC-803 (Gastric) | 24.5 | [3] |
| Chrysin-L-leucine methyl ester | MDA-MB-231 (Breast) | Lower than 5-fluorouracil | [3] | |
| Triazole Derivative | Compound 12 | HeLa (Cervical) | 0.733 | [3] |
| Hydrazone Derivative | Compound 7a | MDA-MB-231 (Breast) | 5.98 | [3] |
| Compound 7b | MDA-MB-231 (Breast) | 9.40 | [3] | |
| Chromene Hybrid | Compound 6 | K562 (Leukemia) | 6.41 | [3] |
| Spirooxindole Carbamate | Compound 27 | HepG2 (Liver) | 2.50 | [3] |
| N-phenylchloroacetamide | Compound 4 | MCF-7 (Breast) | 0.03 | [3] |
| Compound 4 | HCT-15 (Colon) | 0.060 | [3] | |
| 1,3,5-Triazine Derivative | Compound 18 | HeLa (Cervical) | 9.86 | [3] |
| Pyrimidine Derivative | Compound 33A | HCT116 (Colon) | 4.83 | [26][27] |
| Compound 33E | A549 (Lung) | 30.30 | [26][27] | |
| Compound 33E | HepG2 (Liver) | 21.02 | [26][27] | |
| Compound 33E | MCF-7 (Breast) | 24.67 | [26][27] | |
| Compound 33E | PC-3 (Prostate) | 22.13 | [26][27] | |
| Acetohydrazide Derivative | Compound 3e | MDA-MB-231 (Breast) | 3.3 | [8] |
| Compound 3e | MCF-7 (Breast) | 4.2 | [8] | |
| Phosphonium Derivative | Conjugate 3f | K-562 (Leukemia) | 0.034 | [4] |
Experimental Protocols
General Protocol for MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the chrysin derivative and a vehicle control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).[16]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[16]
General Protocol for Annexin V/PI Apoptosis Assay
-
Cell Preparation: Induce apoptosis by treating cells with the chrysin derivative. Include untreated and positive controls.[20]
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension to obtain a cell pellet.[20]
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[20]
-
Staining: Add fluorescently labeled Annexin V and PI solution to the cell suspension.[20]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[20]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Visualizations
Caption: Experimental workflow for evaluating chrysin derivatives.
Caption: Inhibition of the PI3K/Akt signaling pathway by chrysin derivatives.
Caption: Troubleshooting logic for the MTT assay.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and In Vitro Anticancer Evaluation of Novel Phosphonium Derivatives of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advancements and recent explorations of anti-cancer activity of chrysin: from molecular targets to therapeutic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Design, synthesis, and biologic evaluation of novel chrysin derivatives as cytotoxic agents and caspase-3/7 activators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptotic Effects of Chrysin in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of amino acid derivatives containing chrysin that induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Emerging cellular and molecular mechanisms underlying anticancer indications of chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chrysin induces autophagy through the inactivation of the ROS-mediated Akt/mTOR signaling pathway in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. resources.rndsystems.com [resources.rndsystems.com]
- 18. MTT assay overview | Abcam [abcam.com]
- 19. yeasenbio.com [yeasenbio.com]
- 20. benchchem.com [benchchem.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 23. blog.mblintl.com [blog.mblintl.com]
- 24. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 25. bosterbio.com [bosterbio.com]
- 26. benthamscience.com [benthamscience.com]
- 27. benthamdirect.com [benthamdirect.com]
Technical Support Center: Optimization of Protein Precipitation for Pharmacokinetic Sample Preparation
Welcome to the Technical Support Center for protein precipitation in pharmacokinetic (PK) sample preparation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing experimental protocols and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of protein precipitation in PK sample preparation?
The main objective is to remove large protein molecules from biological samples (e.g., plasma, serum) that can interfere with downstream analysis, such as liquid chromatography-mass spectrometry (LC-MS).[1] Efficient protein removal protects analytical instrumentation from contamination and clogging, reduces matrix effects, and improves the accuracy and sensitivity of analyte quantification.[2][3]
Q2: Which is the most common and effective organic solvent for protein precipitation?
Acetonitrile (B52724) (ACN) is widely regarded as the most effective and commonly used organic solvent for protein precipitation in bioanalysis.[2][4][5][6][7] It generally provides higher protein removal efficiency compared to other solvents like methanol (B129727) or ethanol.[4][5] Methanol, however, can be a better choice for very polar compounds.
Q3: What is the optimal solvent-to-plasma ratio?
A solvent-to-plasma ratio of 3:1 (v/v) is a common starting point and is often sufficient for efficient protein removal.[2] However, ratios can be optimized and may range from 2:1 to 8:1 depending on the specific application and matrix.[8][9][10]
Q4: How does temperature affect protein precipitation?
Lower temperatures, such as 4°C or on ice, are generally recommended during protein precipitation.[11] This helps to enhance protein stability and can lead to better precipitation efficiency.[11] Some protocols even suggest incubation at -20°C. However, it is crucial to avoid repeated freeze-thaw cycles, which can lead to protein denaturation and aggregation.[12]
Q5: What are the advantages of using a 96-well plate format for protein precipitation?
The 96-well plate format is ideal for high-throughput analysis, enabling the simultaneous processing of multiple samples.[13][14][15] This format is compatible with automated liquid handling systems, reduces manual labor, and improves reproducibility.[15] Filtration plates, a type of 96-well plate, further streamline the workflow by combining precipitation and separation into a single step.[13][15]
Troubleshooting Guide
Issue 1: Low Analyte Recovery
-
Q: My analyte recovery is consistently low after protein precipitation. What are the possible causes and solutions?
-
A: Low analyte recovery can stem from several factors:
-
Analyte Co-precipitation: The analyte of interest may be binding to the precipitated proteins and being discarded with the pellet. To mitigate this, try altering the pH of the sample or adding a small amount of organic solvent before the main precipitation step to disrupt protein-analyte binding.
-
Incomplete Extraction: The chosen solvent may not be optimal for your analyte. Experiment with different solvents (e.g., methanol, ethanol, or mixtures) or adjust the solvent-to-plasma ratio.
-
Analyte Instability: The analyte may be degrading in the precipitation solvent. Assess the stability of your analyte in the chosen solvent at the working temperature.
-
Adsorption to Surfaces: Analytes can adsorb to the plastic surfaces of microcentrifuge tubes or pipette tips. Using low-retention labware can help minimize this issue.
-
-
Issue 2: High Variability in Results
-
Q: I am observing significant variability between replicate samples. What could be the cause?
-
A: High variability often points to inconsistencies in the experimental procedure:
-
Inconsistent Pipetting: Ensure accurate and consistent pipetting of both the sample and the precipitation solvent. This is especially critical when working with small volumes.
-
Inadequate Mixing: Insufficient vortexing or mixing can lead to incomplete protein precipitation. Ensure thorough mixing after the addition of the precipitating agent.
-
Variable Incubation Time and Temperature: Maintain consistent incubation times and temperatures for all samples.
-
Incomplete Pellet Separation: If using centrifugation, ensure that the protein pellet is tightly packed and that the supernatant is carefully removed without disturbing the pellet.
-
-
Issue 3: Matrix Effects in LC-MS Analysis
-
Q: I am observing ion suppression or enhancement in my LC-MS data after protein precipitation. How can I address this?
-
A: Matrix effects are a common challenge in bioanalysis.[3][16] Here are some strategies to mitigate them:
-
Optimize Chromatographic Separation: Adjust your LC method to better separate your analyte from co-eluting matrix components.[16] This could involve changing the column, mobile phase, or gradient profile.
-
Dilute the Sample: Diluting the supernatant after precipitation can reduce the concentration of interfering matrix components.
-
Use a Cleaner Sample Preparation Technique: While protein precipitation is simple, it may not be sufficient for removing all interfering substances, particularly phospholipids.[17] Consider more advanced techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) if matrix effects persist.[16]
-
Employ a Phospholipid Removal Plate: Specific sample preparation products are available that selectively remove phospholipids, a major cause of matrix effects in plasma samples.[16]
-
-
Data Presentation: Quantitative Parameters for Protein Precipitation
The following tables summarize key quantitative parameters for optimizing protein precipitation protocols.
Table 1: Common Organic Solvents and Recommended Ratios
| Precipitating Agent | Typical Solvent:Plasma Ratio (v/v) | Protein Removal Efficiency | Notes |
| Acetonitrile (ACN) | 3:1 to 5:1[2] | >95%[5] | Most common and generally most effective for protein removal.[4][5] |
| Methanol (MeOH) | 3:1 to 8:1[2][9] | ~88-98%[4] | Can be better for very polar analytes. May produce finer precipitates.[2] |
| Ethanol (EtOH) | 3:1 to 4:1 | ~88-96%[4] | Often used in combination with other solvents. |
| Acetone | 4:1 | High | Can provide high recovery but requires optimization.[11][18] |
| Trichloroacetic Acid (TCA) | 2:1 (10% w/v solution) | ~92%[5] | Acid precipitation can lead to analyte instability or co-precipitation.[7] |
| Zinc Sulfate | 2:1 (solution) | ~91%[5] | A salt-based precipitation method. |
Table 2: Typical Incubation and Centrifugation Parameters
| Parameter | Typical Range | Notes |
| Incubation Time | 1 to 30 minutes[1][9][15] | Longer incubation times at low temperatures can improve precipitation efficiency. |
| Incubation Temperature | 4°C to Room Temperature[11][15] | Lower temperatures are generally preferred to maintain protein stability.[11] |
| Centrifugation Speed | 1,480 x g to 20,000 x g[9][10][13][19][20] | Higher speeds result in a more compact pellet. |
| Centrifugation Time | 3 to 30 minutes[9][13][15][19][20] | Longer times ensure complete pelleting of precipitated proteins. |
Experimental Protocols
Protocol 1: Traditional Protein Precipitation in Microcentrifuge Tubes
-
Sample Aliquoting: Pipette 100 µL of plasma or serum into a clean microcentrifuge tube.
-
Internal Standard Addition (Optional): Add the internal standard and briefly vortex.
-
Precipitant Addition: Add 300 µL of ice-cold acetonitrile (or other desired solvent) to the sample.[8]
-
Mixing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[1]
-
Incubation: Incubate the samples on ice or at 4°C for 10-30 minutes to further facilitate precipitation.[9][10]
-
Centrifugation: Centrifuge the tubes at 10,000-20,000 x g for 10-20 minutes at 4°C.[10][19][20]
-
Supernatant Transfer: Carefully aspirate the supernatant without disturbing the protein pellet and transfer it to a clean tube or an HPLC vial for analysis.
Protocol 2: High-Throughput Protein Precipitation in a 96-Well Plate
-
Precipitant Dispensing: Dispense 300 µL of acetonitrile into each well of a 96-well protein precipitation plate.[15]
-
Sample Addition: Add 100 µL of plasma or serum sample to each well.
-
Sealing and Mixing: Seal the plate and mix on a plate shaker for 1-3 minutes.[15]
-
Filtration/Collection: Place the precipitation plate on top of a clean 96-well collection plate. Process the samples by either:
-
Analysis: The collected filtrate is ready for direct injection or further processing.
Visualizations
Caption: A flowchart of the general experimental workflow for protein precipitation.
Caption: A decision-making flowchart for troubleshooting low analyte recovery.
References
- 1. filtrous.com [filtrous.com]
- 2. agilent.com [agilent.com]
- 3. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Technical Tip: Protein Precipitation [phenomenex.com]
- 9. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 10. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 11. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. High-throughput protein precipitation method with 96-well plate for determination of doxepin and nordoxepin in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. benchchem.com [benchchem.com]
- 17. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Proteomic Challenges: Sample Preparation Techniques for Microgram-Quantity Protein Analysis from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. clinichrom.com [clinichrom.com]
- 20. btrc-charity.org [btrc-charity.org]
Cell viability assay interference from poorly soluble compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate interference in cell viability assays caused by poorly soluble compounds.
Section 1: FAQs on Compound Solubility and Formulation
This section addresses common issues related to dissolving and preparing test compounds for in vitro assays.
Q1: Why does my compound precipitate when I add its DMSO stock to the aqueous cell culture medium?
A1: This is a frequent challenge with compounds that have low aqueous solubility.[1] Dimethyl sulfoxide (B87167) (DMSO) is a potent organic solvent that can dissolve many nonpolar compounds. However, when this concentrated DMSO stock is diluted into an aqueous solution like culture media, the solvent's overall polarity increases significantly. This change can cause your compound to "crash out" or precipitate because it is no longer soluble in the high-water environment.[1] It is critical to keep the final DMSO concentration low, typically below 0.5%, as higher concentrations can be toxic to cells.[2]
Q2: What are the first troubleshooting steps to take if I observe compound precipitation?
A2: If you notice precipitation, consider these initial steps:
-
Optimize DMSO Concentration: Instead of a single large dilution, prepare intermediate dilutions of your stock in pure DMSO first. Then, add the final intermediate dilution to your aqueous buffer. This helps prevent localized high concentrations of the compound from precipitating upon contact with the media.[1]
-
Gentle Warming: Warming the solution to 37°C may help dissolve the precipitate. Use caution, as prolonged heat can degrade some compounds.[1][3]
-
Sonication: A water bath sonicator can help break up precipitate particles and improve dissolution.[1]
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer can significantly enhance its solubility. Acidic compounds are generally more soluble at a higher pH, while basic compounds are more soluble at a lower pH.[1][4]
-
Rapid Mixing: When adding the DMSO stock to the aqueous buffer, ensure rapid and vigorous mixing to promote uniform dispersion and prevent precipitation.[1]
Q3: Are there alternative formulation strategies to improve the solubility of my compound?
A3: Yes, if basic troubleshooting fails, several formulation strategies can enhance solubility:
-
Co-solvents: Using a mixture of water-miscible organic solvents can improve the solubility of poorly soluble compounds.[4]
-
Surfactants: Surfactants can be used to solubilize lipophilic drugs in aqueous media by forming micelles that entrap the drug molecules.[5][6]
-
Inclusion Complexes: Cyclodextrins are often used to form inclusion complexes with poorly soluble drugs, effectively increasing their solubility.[4][7]
-
Particle Size Reduction: Techniques like micronization or creating nanosuspensions increase the surface area of the drug, which can enhance the dissolution rate.[4][5]
Section 2: Troubleshooting Specific Cell Viability Assays
Poorly soluble compounds can interfere with assays through various mechanisms, including optical interference, chemical reactivity, and physical interactions.[8][9]
Troubleshooting Workflow for Assay Interference
The following diagram outlines a logical workflow for identifying and resolving assay interference.
Caption: A logical workflow for troubleshooting unexpected results in cell viability assays.
A. Tetrazolium Reduction Assays (MTT, XTT, WST-1)
These colorimetric assays measure metabolic activity. Viable cells reduce a tetrazolium salt (e.g., yellow MTT) into a colored formazan (B1609692) product (purple).
Q4: My results show cell "viability" greater than 100% of the vehicle control, especially at high compound concentrations. What is happening?
A4: This often indicates direct chemical interference. Your compound may have reducing properties that convert the tetrazolium salt to formazan without any cellular metabolism.[8][10] This non-enzymatic reduction leads to a strong color signal that is independent of cell viability, creating a false-positive result.[10][11] To confirm this, run a cell-free control with your compound in media with the assay reagent.[12]
Q5: I see a high background signal in my cell-free control wells. Why?
A5: A high background signal in the absence of cells points to direct interference from your compound. The primary causes are:
-
Optical Interference: The compound itself may be colored and absorb light at the same wavelength used to measure the formazan product.[8][13] Nanoparticles are particularly known to cause this type of interference.[8][14]
-
Direct Chemical Reduction: As described in Q4, the compound may be directly reducing the tetrazolium salt.[10]
-
Precipitation: A precipitated compound can scatter light, leading to artificially high absorbance readings.[15]
Q6: My results are highly variable, and I see a precipitate in the wells. How can I fix this?
A6: High variability is often linked to poor solubility.
-
Precipitate Interference: The precipitate can interfere with light absorbance readings and may not be uniformly distributed across wells, leading to high variability.[3][15]
-
Incomplete Solubilization (MTT Assay): In the MTT assay, the formazan product is an insoluble crystal that must be dissolved before reading. If your compound also precipitates, it can interfere with the complete solubilization of the formazan, or the formazan crystals may be accidentally removed when aspirating the media.[16]
-
Solution: First, address the compound's solubility using the steps in Section 1. For MTT assays, ensure complete formazan dissolution by vigorous pipetting or shaking.[15] Using assays that produce a water-soluble formazan product, like XTT, MTS, or WST-1, can eliminate the solubilization step and its associated problems.
B. Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay measures cytotoxicity by quantifying the release of the lactate dehydrogenase enzyme from cells with compromised membrane integrity.[8]
Q7: I treated cells with a compound I expect to be toxic, but the LDH assay shows no increase in cytotoxicity. What could be the cause?
A7: This "false negative" can occur if the compound directly inhibits or deactivates the LDH enzyme.[8][17] If the released LDH is inactivated by your compound, the assay will not be able to detect it, leading to an underestimation of cytotoxicity.[8][18] Certain nanoparticles, such as copper and silver, have been shown to cause LDH inactivation.[8] To test for this, you can incubate a known amount of LDH standard with your compound and measure the remaining enzyme activity.
Q8: My background LDH signal is very high, even in negative control wells. What are common causes?
A8: High background LDH can be caused by several factors:
-
Serum in Media: The serum used in cell culture media contains endogenous LDH, which can contribute to high background readings.[18] Using serum-free media during the assay or running appropriate background controls is recommended.
-
Compound Interference: Some compounds can interfere with the coupled enzymatic reaction of the LDH assay, leading to a false signal.[19]
-
Phenol (B47542) Red: The phenol red pH indicator in many culture media can interfere with absorbance readings. Using phenol red-free media for the assay is advisable.[14][18]
Section 3: Key Experimental Protocols
Protocol 1: General Method for Preparing Poorly Soluble Compounds
-
Weigh Compound: Accurately weigh a precise amount of the compound.
-
Prepare Stock Solution: Dissolve the compound in 100% anhydrous, high-purity DMSO to create a concentrated stock solution (e.g., 10-50 mM). Vortex, gently warm (37°C), or sonicate if needed to fully dissolve.[1]
-
Store Stock: Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[1]
-
Prepare Intermediate Dilutions: On the day of the experiment, create a series of intermediate dilutions from your stock solution using 100% DMSO.
-
Prepare Final Working Solution: Add a small volume of the appropriate DMSO intermediate to pre-warmed (37°C) cell culture medium and immediately vortex vigorously to ensure rapid dispersion.[1] The final DMSO concentration in the well should not exceed 0.5%.[2]
Protocol 2: Cell-Free Interference Control Experiment
This control is essential to identify false positives or negatives.
-
Plate Setup: In a 96-well plate, add the same volume of cell culture medium as used in your assay, but do not add any cells.
-
Add Compound: Add your test compound to the wells at the same final concentrations used in your experiment. Include vehicle-only (e.g., DMSO) control wells.
-
Incubate: Incubate the plate under the same conditions as your main experiment (e.g., 24 hours at 37°C, 5% CO₂).
-
Add Assay Reagents: Add the viability assay reagents (e.g., MTT, XTT, LDH substrate) to each well.
-
Incubate and Read: Follow the standard incubation time for the assay and then read the plate on a microplate reader.
-
Analyze: Any signal significantly above the vehicle control indicates direct interference (optical or chemical).[10][12]
Section 4: Data Interpretation and Alternative Assays
Mechanisms of Assay Interference
The diagram below illustrates the common ways poorly soluble compounds can disrupt assay results.
References
- 1. benchchem.com [benchchem.com]
- 2. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Polydopamine nanoparticles kill cancer cells - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05586F [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
- 17. INACTIVATION OF LACTATE DEHYDROGENASE BY SEVERAL CHEMICALS: IMPLICATIONS FOR IN VITRO TOXICOLOGY STUDIES - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Carbon nanodots interference with lactate dehydrogenase assay in human monocyte THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isolating and Purifying Chrysin 7-O-beta-gentiobioside
Welcome to the technical support center for the isolation and purification of Chrysin 7-O-beta-gentiobioside. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions related to improving the purity of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Inefficient extraction from the initial plant material. | Optimize the extraction solvent system. A phased extraction using solvents of increasing polarity (e.g., hexane, ethyl acetate (B1210297), then methanol) can help selectively extract compounds. For polar glycosides like this compound, a higher polarity solvent like methanol (B129727) or an ethanol-water mixture is often effective.[1] |
| Degradation of the glycoside during extraction or purification. | Avoid harsh acidic or basic conditions and high temperatures, as these can lead to hydrolysis of the glycosidic bond.[2][3][4] Consider using milder extraction techniques like maceration or ultrasound-assisted extraction at controlled temperatures. | |
| Co-elution of Impurities with the Target Compound | Presence of structurally similar flavonoid glycosides or other polar compounds. | Employ orthogonal chromatographic techniques. If normal-phase silica (B1680970) gel chromatography results in co-elution, try reverse-phase chromatography (e.g., C18) or a different stationary phase like Sephadex LH-20.[5] High-Speed Counter-Current Chromatography (HSCCC) is also a powerful technique for separating polar compounds with similar retention times.[6][7][8] |
| Inadequate resolution in the chromatographic system. | Optimize the mobile phase composition. For reverse-phase HPLC, a gradient elution with varying proportions of acetonitrile (B52724) or methanol in water (often with a small amount of acid like formic acid to improve peak shape) is typically used.[3][4] For HSCCC, carefully select the two-phase solvent system to achieve optimal partition coefficients (K values) for the target compound and impurities.[6][7] | |
| Poor Peak Shape in HPLC (Tailing or Fronting) | Overloading of the column. | Reduce the amount of sample injected onto the column. |
| Inappropriate mobile phase pH. | For acidic compounds like flavonoids, adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can improve peak shape by suppressing the ionization of silanol (B1196071) groups on the stationary phase and the analyte. | |
| Contamination of the column or guard column. | Flush the column with a strong solvent or replace the guard column. | |
| Difficulty in Removing Pigments and Other interfering Substances | Crude extract contains a high concentration of chlorophylls (B1240455) and other pigments. | Perform a preliminary purification step. Polyamide column chromatography is effective for removing non-flavonoid compounds from plant extracts.[9] Alternatively, a solid-phase extraction (SPE) clean-up step can be employed. |
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for isolating this compound from a crude plant extract?
A1: A common and effective initial approach is to perform a solvent extraction with a solvent of intermediate polarity, such as ethyl acetate or ethanol.[6][7] This is often followed by a preliminary fractionation using column chromatography with a resin like HP-20, XAD-4, or polyamide to remove highly polar or non-polar impurities before proceeding to finer purification steps.[5][9]
Q2: Which chromatographic technique is most suitable for the final purification of this compound?
A2: Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a widely used and effective technique for obtaining high-purity flavonoid glycosides.[3][4][10] Reverse-phase columns (C18) are commonly employed with a mobile phase gradient of water and acetonitrile or methanol. High-Speed Counter-Current Chromatography (HSCCC) is another excellent option, particularly for large-scale purification, as it avoids irreversible adsorption onto a solid support.[6][7][8]
Q3: How can I confirm the purity and identity of my isolated this compound?
A3: Purity is typically assessed by HPLC, where a single, sharp peak at the expected retention time indicates high purity. The identity of the compound should be confirmed using spectroscopic methods such as Mass Spectrometry (MS) to determine the molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the structure.[7][8]
Q4: My isolated compound appears to be a mixture of the glycoside and its aglycone (Chrysin). What could be the cause?
A4: This is likely due to the hydrolysis of the glycosidic bond. This can occur if the sample is exposed to acidic conditions, even mild ones, or elevated temperatures during the extraction or purification process.[2] Ensure that all solvents are neutral and avoid prolonged heating.
Experimental Protocols
General Protocol for Column Chromatography Purification
This protocol provides a general guideline for purifying this compound using silica gel column chromatography.
1. Preparation of the Column:
- Select a glass column of appropriate size based on the amount of crude extract.
- Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent like n-hexane.[11]
- Pour the slurry into the column and allow the silica gel to pack evenly, draining the excess solvent.
2. Sample Loading:
- Dissolve the crude extract in a minimal amount of a suitable solvent.
- Alternatively, for less soluble extracts, perform a "dry loading" by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.
3. Elution:
- Begin elution with a non-polar solvent (e.g., 100% n-hexane).
- Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate, followed by methanol) in a stepwise or gradient manner.
- Collect fractions of the eluate continuously.
4. Fraction Analysis:
- Analyze the collected fractions using Thin-Layer Chromatography (TLC) or analytical HPLC to identify the fractions containing the target compound.
- Pool the fractions containing pure or enriched this compound.
5. Further Purification:
- If necessary, subject the pooled fractions to further purification using preparative HPLC or recrystallization to achieve the desired purity.
Data Presentation
Table 1: Comparison of Chromatographic Techniques for Flavonoid Glycoside Purification
| Technique | Stationary Phase | Typical Mobile Phase | Advantages | Disadvantages |
| Column Chromatography | Silica Gel, Polyamide, Sephadex LH-20[5] | Gradient of Hexane/Ethyl Acetate/Methanol | Good for initial fractionation, low cost | Lower resolution, can be time-consuming |
| Preparative HPLC | C18, C8 | Gradient of Water/Acetonitrile or Water/Methanol[10] | High resolution, high purity achievable | Higher cost, limited sample capacity |
| HSCCC | Liquid-liquid system (e.g., n-hexane-ethyl acetate-methanol-water)[6][7] | Lower phase or upper phase of the solvent system | No solid support (no irreversible adsorption), good for polar compounds, scalable | Requires specialized equipment, solvent system selection can be complex |
Visualizations
References
- 1. natpro.com.vn [natpro.com.vn]
- 2. “Sweet Flavonoids”: Glycosidase-Catalyzed Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Isolation and purification of flavonoid glycosides from Trollius ledebouri using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparative separation of flavonoid glycosides and flavonoid aglycones from the leaves of Platycladus orientalis by REV-IN and FWD-IN high-speed counter-current chromatography [agris.fao.org]
- 10. Preparation of two flavonoid glycosides with unique structures from barley seedlings by membrane separation technology and preparative high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Scaling up the biotransformation process for chrysin glycosylation
Technical Support Center: Scaling Up Chrysin (B1683763) Glycosylation
Welcome to the technical support center for the biotransformation of chrysin into its glycosylated forms. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable process. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Troubleshooting Guides
This section addresses common issues encountered during the chrysin glycosylation process, from fermentation to final product analysis.
Issue 1: Low Yield of Chrysin Glycosides
Q: My whole-cell biotransformation is resulting in a low yield of chrysin glycosides. What are the potential causes and how can I improve the yield?
A: Low product yield is a frequent challenge in microbial biotransformation. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
-
Sub-optimal Fermentation Conditions: The expression and activity of the glycosyltransferase enzyme are highly dependent on the fermentation environment.
-
Solution: Optimize critical fermentation parameters such as growth medium composition, pH, temperature, and incubation time. For instance, a study on chrysin production by Chaetomium globosum demonstrated a 97-fold increase in yield by optimizing these factors and using elicitors.[1][2] Maximum biomass and chrysin concentration were achieved at 32°C and an initial pH of 5.6.[1]
-
-
Insufficient Precursor (UDP-Sugar) Availability: The synthesis of chrysin glycosides requires a sufficient intracellular pool of the appropriate UDP-sugar donor.
-
Solution: Enhance the metabolic flux towards UDP-sugar biosynthesis. This can be achieved by overexpressing genes involved in the UDP-sugar synthesis pathway. For example, in E. coli, co-expression of genes for UDP-glucose synthesis can significantly improve the glycosylation efficiency.
-
-
Low Expression or Activity of Glycosyltransferase: The heterologous expression of plant-derived enzymes like UDP-glycosyltransferases (UGTs) in microbial hosts can be challenging.
-
Solution:
-
Codon Optimization: Optimize the codon usage of the UGT gene for the expression host (E. coli, Bacillus subtilis, etc.).
-
Promoter and Plasmid Selection: Use strong, inducible promoters and high-copy-number plasmids to enhance protein expression.
-
Protein Engineering: If the enzyme's intrinsic activity is low, consider protein engineering strategies like site-directed mutagenesis to improve catalytic efficiency.[3]
-
-
-
Poor Chrysin Solubility: Chrysin has low aqueous solubility, which can limit its availability to the intracellular enzymes.[4]
-
Solution:
-
Co-solvent Addition: Include a small percentage of a biocompatible organic solvent like DMSO or ethanol (B145695) in the reaction medium to improve chrysin solubility.
-
Solubilizing Agents: Employ solubilizing agents such as cyclodextrins.[5]
-
Nanoemulsion Formulation: Preparing chrysin in a nanoemulsion can also enhance its bioaccessibility.[6]
-
-
-
Product Degradation: The glycosylated product may be unstable under the reaction or downstream processing conditions.
-
Solution: Investigate the stability of the chrysin glycoside at different pH values and temperatures to identify optimal conditions for its accumulation and purification.
-
Issue 2: Poor Regioselectivity of Glycosylation
Q: My biotransformation is producing a mixture of chrysin glycosides with different sugar attachment points. How can I improve the regioselectivity?
A: Achieving high regioselectivity is crucial for obtaining a pure product with consistent biological activity.
Possible Causes and Solutions:
-
Enzyme Promiscuity: The UDP-glycosyltransferase being used may inherently be able to glycosylate chrysin at multiple positions.
-
Solution:
-
Enzyme Screening: Screen a panel of different UGTs from various sources to identify one with higher regioselectivity for the desired position on the chrysin molecule.
-
Protein Engineering: Utilize rational design or directed evolution to modify the enzyme's active site and enhance its preference for a specific hydroxyl group on the chrysin scaffold.[3] Key amino acid residues can influence the sugar donor and acceptor specificity.[3][7]
-
-
Issue 3: Difficulties in Product Purification
Q: I am struggling to purify the chrysin glycoside from the reaction mixture. What are the common challenges and effective purification strategies?
A: The purification of glycosides from a complex biotransformation broth can be challenging due to the presence of unreacted substrate, byproducts, and cellular components.
Possible Causes and Solutions:
-
Similar Physicochemical Properties of Reactants and Products: Chrysin and its glycosides may have similar polarities, making chromatographic separation difficult.
-
Solution:
-
Multi-step Chromatography: Employ a combination of different chromatographic techniques. For example, an initial separation using a macroporous resin can be followed by preparative HPLC for final polishing.[8][9]
-
Method Optimization: Systematically optimize the mobile phase composition and gradient in preparative HPLC to achieve better resolution between chrysin and its glycosides. The addition of a small amount of acid (e.g., formic acid) can often improve peak shape and separation.[8][10]
-
-
-
Presence of Structural Analogs: The reaction may produce isomeric glycosides that are difficult to separate.
-
Solution: High-resolution chromatographic techniques like preparative HPLC with a highly efficient column are often necessary. Careful optimization of the mobile phase is critical.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common microbial hosts for chrysin glycosylation, and what are their pros and cons?
A1: Escherichia coli, Bacillus subtilis, and Streptomyces species are commonly used.
-
Escherichia coli :
-
Pros: Well-characterized genetics, fast growth, and a wide range of available genetic tools. It is often used for whole-cell biocatalysis.
-
Cons: As a Gram-negative bacterium, it possesses an outer membrane that can hinder substrate uptake and product secretion. It may also have different codon usage preferences than the source organism of the glycosyltransferase.
-
-
Bacillus subtilis :
-
Pros: Generally recognized as safe (GRAS), good protein secretion capabilities, and robust growth characteristics.
-
Cons: Genetic manipulation can be more complex than in E. coli.
-
-
Streptomyces species :
-
Pros: Known for producing a wide variety of secondary metabolites and possessing a diverse array of biosynthetic enzymes, including glycosyltransferases.
-
Cons: Slower growth rate compared to E. coli and more complex genetics.
-
Q2: How can I improve the solubility of chrysin in the biotransformation medium?
A2: Improving chrysin's low aqueous solubility is critical for efficient biotransformation.[4]
-
Co-solvents: Adding a small amount (typically 1-5%) of a biocompatible organic solvent like DMSO or ethanol can significantly increase chrysin's solubility.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules like chrysin, thereby increasing their aqueous solubility.[5]
-
pH Adjustment: The solubility of chrysin is pH-dependent due to its hydroxyl groups. Slightly alkaline conditions can improve solubility, but this must be balanced with the optimal pH for enzyme activity and cell viability.
-
Solid Dispersions: Preparing a solid dispersion of chrysin with a hydrophilic carrier can enhance its dissolution rate.[11]
Q3: What analytical techniques are best for monitoring the biotransformation and characterizing the final product?
A3: A combination of chromatographic and spectroscopic methods is typically employed.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is the primary method for monitoring the progress of the reaction by quantifying the consumption of chrysin and the formation of glycosylated products. A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of acid (e.g., formic or acetic acid) to improve peak shape.[12][13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying the products based on their mass-to-charge ratio, confirming the addition of the sugar moiety.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the unambiguous structural elucidation of the purified chrysin glycoside, including the determination of the sugar's identity and its point of attachment to the chrysin backbone.[15][16][17]
Q4: What are the key considerations for scaling up the chrysin glycosylation process from the lab to a pilot or industrial scale?
A4: Scaling up biotransformation processes presents several challenges.
-
Mass Transfer: Ensuring adequate oxygen and nutrient supply to the cells in a large fermenter is crucial for maintaining high cell density and productivity.
-
Heat Transfer: Metabolic activity generates significant heat, which must be efficiently removed to maintain the optimal temperature for the biocatalyst.
-
Mixing: Homogeneous mixing is essential to ensure uniform distribution of cells, substrate, and nutrients, and to avoid localized pH or temperature gradients.
-
Downstream Processing: The purification methods used at the lab scale may not be economically viable at a larger scale. Developing scalable and cost-effective purification strategies is a key consideration.
Data Presentation
Table 1: Troubleshooting Guide for Low Yield of Chrysin Glycosides
| Potential Cause | Troubleshooting Strategy | Expected Outcome/Example |
| Sub-optimal Fermentation | Optimize medium, pH, temperature, aeration | Increased biomass and enzyme expression, leading to higher product titer. A study showed a 97-fold increase in chrysin production by optimizing these parameters.[1][2] |
| Insufficient UDP-Sugar | Overexpress genes in the UDP-sugar pathway | Increased intracellular UDP-sugar pool, leading to a higher conversion rate. |
| Low Enzyme Activity | Codon optimization, stronger promoter, protein engineering | Enhanced expression of active glycosyltransferase, resulting in improved catalytic efficiency.[3] |
| Poor Chrysin Solubility | Add co-solvents (e.g., DMSO), use cyclodextrins | Increased availability of chrysin to the biocatalyst, leading to a higher reaction rate.[5] |
| Product Instability | Characterize product stability at different pH and temperatures | Identification of optimal conditions for product accumulation and prevention of degradation. |
Table 2: Comparison of HPLC Conditions for Chrysin and its Glycosides
| Parameter | Method 1 (Quantification of Chrysin) [12] | Method 2 (Analysis of Chrysin Glycosides) [15] | Method 3 (General Flavonoid Analysis) [13] |
| Column | Reversed-phase C18 | C18 | 5 µm C18 (4.6 id x 250 mm) |
| Mobile Phase | Acetonitrile and Methanol (65:35 v/v) | Acetonitrile and 1% aqueous acetic acid | Methanol and 0.05% aqueous TFA (gradient) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 268 nm | UV | UV at 270 nm |
| Retention Time | Chrysin: 3.39 min | - | Chrysin: - |
Experimental Protocols
Protocol 1: Whole-Cell Biotransformation of Chrysin using Engineered E. coli
This protocol is a general guideline and may require optimization for specific strains and enzymes.
-
Inoculum Preparation:
-
Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium containing the appropriate antibiotics.
-
Incubate at 37°C with shaking at 200 rpm for 12-16 hours.
-
-
Main Culture:
-
Inoculate 50 mL of fresh LB medium (with antibiotics) in a 250 mL flask with the overnight culture to an initial OD600 of 0.05-0.1.
-
Incubate at 37°C with shaking at 200 rpm until the OD600 reaches 0.6-0.8.
-
-
Induction:
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.
-
Reduce the incubation temperature to 18-25°C and continue shaking for another 16-24 hours.
-
-
Cell Harvesting and Preparation:
-
Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Wash the cell pellet twice with a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0).
-
Resuspend the cells in the reaction buffer to the desired cell density (e.g., OD600 of 10).
-
-
Biotransformation Reaction:
-
Prepare the reaction mixture containing the cell suspension and chrysin. Chrysin should be dissolved in a small amount of DMSO before adding to the reaction mixture (final DMSO concentration should be < 5%).
-
Incubate the reaction at the optimal temperature for the enzyme (typically 25-37°C) with gentle shaking.
-
-
Monitoring and Termination:
-
Take samples at regular intervals and analyze by HPLC to monitor the progress of the reaction.
-
Once the reaction is complete, terminate it by adding an equal volume of ethyl acetate (B1210297) to extract the products.
-
-
Product Extraction:
-
Vortex the mixture vigorously and centrifuge to separate the phases.
-
Collect the organic phase and repeat the extraction twice.
-
Pool the organic phases and evaporate the solvent under reduced pressure.
-
Dissolve the residue in a suitable solvent for analysis and purification.
-
Protocol 2: HPLC Analysis of Chrysin and Chrysin Glycosides
-
Instrumentation: HPLC system with a UV-Vis detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: Gradient from 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: Gradient from 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare stock solutions of chrysin and purified chrysin glycoside in methanol. Create a series of dilutions to generate a standard curve for quantification.
Visualizations
References
- 1. Improved Chrysin Production by a Combination of Fermentation Factors and Elicitation from Chaetomium globosum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive engineering of novel glycosyltransferase for efficient, donor-promiscuous, and regioselective glycosylation of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developing nutritional component chrysin as a therapeutic agent: Bioavailability and pharmacokinetics consideration, and ADME mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. acgpubs.org [acgpubs.org]
- 7. escholarship.org [escholarship.org]
- 8. Extraction, Purification, and Hydrolysis Behavior of Apigenin-7-O-Glucoside from Chrysanthemum Morifolium Tea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study of the Preparation and Properties of Chrysin Binary Functional Monomer Molecularly Imprinted Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Improved In vivo Effect of Chrysin as an Absorption Enhancer Via the Preparation of Ternary Solid Dispersion with Brij®L4 and Aminoclay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Chrysin 7‐O‐β‐d‐glucopyranoside increases hepatic low‐density lipoprotein receptor expression through AMP‐activated protein kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Addressing rapid metabolic clearance of chrysin derivatives.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the rapid metabolic clearance of chrysin (B1683763) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My chrysin derivative shows excellent in vitro activity but fails to demonstrate efficacy in vivo. What is the likely cause?
A1: This is a common issue primarily attributed to the poor oral bioavailability of chrysin and its derivatives.[1][2] The key reasons for this discrepancy are:
-
Poor Aqueous Solubility: Chrysin is a lipophilic compound with limited solubility in water (0.058 ± 0.04 mg/mL at pH 7.4), which restricts its absorption in the gastrointestinal tract.[3][4]
-
Extensive First-Pass Metabolism: Chrysin undergoes rapid and extensive metabolism in the intestines and liver even before reaching systemic circulation.[3][4][5] The primary metabolic pathways are Phase II conjugation reactions, specifically glucuronidation and sulfation.[5][6]
-
Rapid Systemic Clearance: Once absorbed, any remaining parent compound and its metabolites are quickly eliminated from the body.[3][7]
Q2: What are the primary metabolic pathways affecting chrysin derivatives?
A2: The dominant metabolic pathway for chrysin is Phase II conjugation at the 7-hydroxyl position.[8][9] This process is catalyzed by two main enzyme families:
-
UDP-glucuronosyltransferases (UGTs): These enzymes attach a glucuronic acid moiety, forming chrysin-7-glucuronide (C7G).[5][10][11] UGT1A6 has been identified as a key enzyme in this process.[6]
-
Sulfotransferases (SULTs): These enzymes add a sulfate (B86663) group, creating chrysin-7-sulfate (C7S).[5][10][11] SULT1A1 and SULT1A3 are the primary isoforms responsible for chrysin sulfation.[6][12]
These conjugation reactions result in metabolites that are more water-soluble and easily excreted, drastically reducing the systemic concentration of the active parent compound.[5][13] In both humans and mice, the plasma concentrations of these sulfated and glucuronidated metabolites are significantly higher than that of chrysin itself.[10][14]
Q3: My compound appears unstable in my in vitro assay. How can I determine if this is due to metabolic degradation?
A3: To confirm metabolic degradation, you should conduct a metabolic stability assay using a relevant biological matrix, such as liver microsomes or hepatocytes.[15] Key steps include:
-
Incubate your compound with the biological matrix (e.g., liver microsomes) and necessary cofactors (e.g., NADPH for Phase I, UDPGA for glucuronidation).
-
Run parallel control experiments, one without the cofactor and one without the biological matrix (heat-inactivated), to account for non-enzymatic degradation.
-
Monitor the disappearance of the parent compound over time using an appropriate analytical method like LC-MS/MS. A significantly faster disappearance rate in the active incubation compared to the controls indicates metabolic instability.[16]
Q4: What strategies can I employ to overcome the rapid metabolic clearance of my chrysin derivative?
A4: Several strategies are available to improve the metabolic stability and bioavailability of chrysin derivatives:
-
Chemical Modification (Prodrug Approach): Masking the primary metabolic sites, the 5-OH and 7-OH groups, is a common and effective strategy.[9] Modifications include:
-
Advanced Drug Delivery Systems: These formulations protect the compound from the harsh gastrointestinal environment and metabolic enzymes.[3][7][17]
-
Glycosylation: Converting the flavonoid into a glycoside can sometimes improve absorption and stability.[18] However, C-C glycosidic linkages are more stable against hydrolysis than O-glycosidic linkages.[18]
Troubleshooting Guide for Common Experimental Issues
| Problem Encountered | Potential Cause | Recommended Troubleshooting Step |
| Low or undetectable plasma concentration of the parent compound in vivo. | Rapid and extensive first-pass metabolism in the gut and liver.[3][5] | 1. Analyze plasma for major metabolites (chrysin-7-sulfate, chrysin-7-glucuronide) to confirm metabolism is occurring.[6] 2. Synthesize and test a prodrug derivative where the 7-OH position is masked.[9] 3. Re-formulate the compound using a nano-delivery system to protect it from metabolic enzymes.[17] |
| Inconsistent results in in vitro metabolic stability assays. | Poor solubility of the test compound in the incubation buffer, leading to precipitation. | 1. Check the aqueous solubility of your compound at the tested concentration.[3] 2. Reduce the final concentration of the organic solvent (e.g., DMSO) in the incubation to <1%. 3. Consider using a different test system, such as S9 fractions or hepatocytes, which may offer a more suitable environment.[16][19] |
| High variability in pharmacokinetic data between animal subjects. | Interaction with food matrix affecting absorption.[7] | 1. Standardize administration protocols. Administer the compound to fasted animals or with a standardized meal.[7] 2. Conduct a small pilot study to specifically assess the effect of food on your derivative's pharmacokinetics. |
| Compound is stable in liver microsomes but still shows poor oral bioavailability. | 1. Poor membrane permeability. 2. Metabolism by non-microsomal enzymes (e.g., cytosolic SULTs). 3. Involvement of efflux transporters like BCRP and MRP2 pumping the compound back into the gut lumen.[2][20] | 1. Perform a Caco-2 permeability assay to assess intestinal absorption.[7] 2. Conduct metabolic stability assays in hepatocytes, which contain a broader range of Phase I and II enzymes.[21][22] 3. Use Caco-2 cells or specific inhibitors to investigate the role of efflux transporters.[23] |
Data Presentation: Pharmacokinetic & Metabolic Parameters
Table 1: Pharmacokinetic Parameters of Chrysin and its Metabolites
| Compound | Species | Dose & Route | Cmax | AUC (0-∞) | Reference |
|---|---|---|---|---|---|
| Chrysin | Mouse | 20 mg/kg (oral) | 10 nmol/L | - | [10][14] |
| Chrysin-7-Sulfate | Mouse | 20 mg/kg (oral) | 160 nmol/L | - | [10][14] |
| Chrysin-7-Glucuronide | Mouse | 20 mg/kg (oral) | 130 nmol/L | - | [10][14] |
| Chrysin | Human | 400 mg (oral) | - | 3-16 ng·mL⁻¹·h | [10] |
| Chrysin-7-Sulfate | Human | 400 mg (oral) | - | 420-4220 ng·mL⁻¹·h |[10] |
Table 2: Metabolic Enzyme Kinetics for Chrysin
| Enzyme | Reaction | Kₘ (μM) | Reference |
|---|---|---|---|
| SULT1A1 | 7-O-sulfation | 0.05 | [6][12] |
| SULT1A3 (M-form) | 7-O-sulfation | 3.1 | [6][12] |
| UGT1A6 | Glucuronidation | 12 |[6] |
Table 3: Improved Properties of a Chrysin Prodrug Derivative (C-1)
| Compound | Property | Value | Reference |
|---|---|---|---|
| Chrysin | Water Solubility (pH 7.4) | 78.4 µg/mL | [9] |
| C-1 Derivative | Water Solubility (pH 7.4) | 3,700 µg/mL | [9] |
| C-1 Derivative | Oral Bioavailability (F) | 24.22% | [9] |
| C-1 Derivative | Half-life (t½) | 16.73 h |[9] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes
This protocol provides a general framework for assessing the metabolic stability of a chrysin derivative.[15][16]
-
Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled liver microsomes (e.g., human, rat) on ice.
-
Prepare a 0.1 M phosphate (B84403) buffer (pH 7.4).
-
Prepare a cofactor solution (e.g., NADPH regenerating system).
-
-
Incubation:
-
Pre-warm the phosphate buffer, microsome suspension, and test compound solution to 37°C.
-
In a microcentrifuge tube, combine the buffer, microsomes (final concentration ~0.5 mg/mL), and the test compound (final concentration ~1 µM).
-
Initiate the metabolic reaction by adding the cofactor solution. For a negative control, add buffer instead of the cofactor.
-
Incubate the mixture in a shaking water bath at 37°C.
-
-
Time-Point Sampling:
-
Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Immediately stop the reaction in each aliquot by adding a quenching solution (e.g., ice-cold acetonitrile (B52724) containing an internal standard).
-
-
Sample Processing & Analysis:
-
Vortex the quenched samples and centrifuge to pellet the protein.
-
Transfer the supernatant to a new plate or vial for analysis.
-
Analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.[15]
-
-
Data Calculation:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).[15]
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical procedure for evaluating the pharmacokinetic profile of a chrysin derivative after oral administration.
-
Animal Preparation:
-
Use adult male rodents (e.g., Sprague-Dawley rats or FVB mice).[23]
-
Acclimate the animals for at least one week before the study.
-
Fast the animals overnight (8-12 hours) with free access to water.
-
-
Compound Administration:
-
Blood Sampling:
-
Collect blood samples (~100-200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Immediately centrifuge the blood samples to separate the plasma.
-
-
Plasma Sample Processing and Analysis:
-
Store plasma samples at -80°C until analysis.
-
For analysis, perform a protein precipitation extraction on the plasma samples (e.g., with acetonitrile containing an internal standard).
-
Quantify the concentration of the parent compound and its major metabolites in the plasma using a validated LC-MS/MS method.[23]
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software to calculate key pharmacokinetic parameters from the plasma concentration-time data, including: Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), t½ (half-life), and clearance.
-
Visualizations
Caption: Primary metabolic pathway of chrysin via Phase II conjugation.
Caption: Workflow for an in vitro liver microsomal stability assay.
Caption: Strategies to improve the bioavailability of chrysin derivatives.
References
- 1. experts.tsu.edu [experts.tsu.edu]
- 2. "Developing nutritional component chrysin as a therapeutic agent: Bioav" by Song Gao, Nyma Siddiqui et al. [digitalscholarship.tsu.edu]
- 3. Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Extensive metabolism of the flavonoid chrysin by human Caco-2 and Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and biological evaluation of the novel chrysin prodrug for non-alcoholic fatty liver disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chrysin: Perspectives on Contemporary Status and Future Possibilities as Pro-Health Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Interaction of Chrysin and Its Main Conjugated Metabolites Chrysin-7-Sulfate and Chrysin-7-Glucuronide with Serum Albumin [mdpi.com]
- 15. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 16. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 17. nbinno.com [nbinno.com]
- 18. mdpi.com [mdpi.com]
- 19. In vitro basal and metabolism-mediated cytotoxicity of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Developing nutritional component chrysin as a therapeutic agent: Bioavailability and pharmacokinetics consideration, and ADME mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. bioivt.com [bioivt.com]
- 22. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 23. pubs.acs.org [pubs.acs.org]
Technical Support Center: Method Development for Separating Flavonoid Isomers by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of flavonoid isomers.
Troubleshooting Guides
This section addresses specific issues that may arise during the separation of flavonoid isomers using chromatographic techniques.
Issue 1: Poor Resolution or Co-elution of Isomers
Symptoms:
-
Overlapping or partially merged peaks for isomeric flavonoids.
-
Inability to accurately quantify individual isomers.
-
Resolution (Rs) value is less than 1.5.[1]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inappropriate Mobile Phase Composition | Optimize the mobile phase. For reversed-phase HPLC, a common mobile phase consists of an aqueous solvent (A) and an organic solvent (B). Using 0.1% (v/v) formic acid in water as solvent A and acetonitrile (B52724) as solvent B has shown to be effective.[1] Methanol (B129727) can sometimes lead to incomplete peak separation.[1] The polarity and elution strength of the mobile phase are critical; for some flavonoids, a methanol level of less than 80% is more appropriate.[2] |
| Suboptimal Column Temperature | Adjusting the column temperature can significantly impact isomer separation.[1][3] For example, an optimal temperature of 40°C has been identified for the separation of certain flavonoid isomers.[1][4][5] |
| Incorrect Flow Rate | The flow rate affects both the elution time and the separation efficiency. Lower flow rates can sometimes improve resolution, although it increases analysis time. For instance, at 0.6 mL/min, most components were separated except for quercetin (B1663063) derivatives which had an Rs of 1.44.[1] |
| Unsuitable Stationary Phase | The choice of column chemistry is crucial. C18 columns are widely used for flavonoid separation.[2][6] For chiral separations, specialized chiral stationary phases, such as immobilized polysaccharide-based columns (e.g., Chiralpak series), are necessary.[7][8] |
| Complex Sample Matrix | For highly complex samples where co-elution persists, consider advanced techniques like two-dimensional liquid chromatography (2D-LC) with heart-cutting. This can provide satisfactory resolution for challenging isomers (Rs > 2.00).[6][9] |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks, with a "tail" or "front."
-
Reduced peak height and inaccurate integration.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Secondary Interactions with Stationary Phase | This is a common cause of peak tailing. Adding a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase can protonate silanol (B1196071) groups on the stationary phase, reducing unwanted interactions.[1][10] |
| Column Overload | Injecting too much sample can lead to peak distortion. Reduce the injection volume or dilute the sample. |
| Column Contamination or Degradation | A contaminated or old column can result in poor peak shape. Flush the column with a strong solvent or replace it if necessary.[11] Using a guard column can help extend the life of the analytical column.[12] |
| Incompatible Injection Solvent | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[11] Whenever possible, dissolve the sample in the initial mobile phase. |
Issue 3: Inconsistent Retention Times
Symptoms:
-
Shift in retention times between runs.
-
Difficulty in peak identification based on retention time.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Fluctuations in Mobile Phase Composition | Ensure the mobile phase is well-mixed and degassed. Use a gradient proportioning valve that is functioning correctly. |
| Temperature Variations | Use a column oven to maintain a constant temperature. Even small fluctuations in ambient temperature can affect retention times.[1][3] |
| Column Equilibration | Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. |
| Pump Malfunction | Check the pump for leaks and ensure it is delivering a constant flow rate. Regular maintenance of pump seals is important.[13] |
Frequently Asked Questions (FAQs)
Q1: What is the most common chromatographic method for separating flavonoid isomers?
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely employed method for the separation of flavonoid isomers, often coupled with photodiode array (PDA) and/or mass spectrometry (MS) detection.[1] Ultra-performance liquid chromatography (UPLC) is also frequently used for its higher resolution and sensitivity.[10][14][15]
Q2: How can I improve the separation of chiral flavonoid isomers?
A2: For chiral separations, supercritical fluid chromatography (SFC) with a chiral stationary phase is a powerful technique.[7][8][16] Immobilized polysaccharide-based chiral columns are often screened to find the best selectivity for the target enantiomers.[7][8] SFC offers advantages such as faster separations and the use of non-toxic mobile phases like CO2 and ethanol.
Q3: What role does the mobile phase pH play in the separation?
A3: The pH of the mobile phase can significantly affect the retention and peak shape of flavonoids, as many are acidic compounds. Adding a small amount of acid, such as 0.1% to 0.2% formic acid, to the mobile phase can improve the separation degree, symmetry factor, and the number of theoretical plates.[1][10]
Q4: Can mass spectrometry distinguish between structural isomers of flavonoids?
A4: While mass spectrometry provides molecular weight and fragmentation patterns, structural isomers often have the same molecular weight and similar fragmentation patterns, making them difficult to distinguish by MS/MS alone.[1] Therefore, chromatographic separation is crucial for the accurate identification and quantification of flavonoid isomers.[1] High-resolution mass spectrometry (HRMS) combined with chromatographic separation can provide greater confidence in isomer identification.[6][9]
Q5: What are the key parameters to optimize for method development?
A5: The most significant factors to optimize for the separation of flavonoid isomers are the mobile phase composition, column temperature, and flow rate.[1][3] The choice of the stationary phase is also a critical parameter.[7][8]
Experimental Protocols
Detailed Methodology for HPLC-PDA Separation of Flavonoid Isomers in Buckwheat Sprouts [1][4][5][17]
This protocol is based on a validated method for the simultaneous quantification of flavone-C-glycoside and flavonol-O-glycoside isomers.
-
Instrumentation: HPLC system with a photodiode array (PDA) detector.
-
Column: ProntoSIL 120-5-C18-ace-EPS (4.6 × 250 mm, 5.0 μm).[1]
-
Mobile Phase:
-
Gradient Elution:
Time (min) % Solvent A 0 100 4 90 20 86 30 84 36 84 44 80 50 80 54 75 58 30 62 30 66 15 70 15 72 100 | 75 | 100 |
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
Injection Volume: 5 µL.[1]
-
Detection Wavelength: 360 nm.[1]
-
Quantification: Based on calibration curves of standards (e.g., orientin, isoorientin, vitexin, isovitexin, and rutin).[1][5]
Quantitative Data Summary
Table 1: Optimal HPLC Conditions and Validation Parameters for Flavonoid Isomer Separation in Buckwheat Sprouts [1][5]
| Parameter | Value |
| Optimal Column Temperature | 40°C |
| Optimal Mobile Phase | 0.1% (v/v) formic acid in water (A) and acetonitrile (B) |
| Optimal Flow Rate | 1.0 mL/min |
| Linearity (Correlation Coefficient, r²) | 0.9999 |
| Concentration Range | 6.25–100.00 µg/mL |
| Recovery | 96.67–103.60% |
| Intra-day Repeatability (RSD) | < 5.21% |
| Inter-day Reproducibility (RSD) | < 5.40% |
Visualizations
Caption: HPLC method development workflow for flavonoid isomer separation.
Caption: Troubleshooting flowchart for poor peak resolution in flavonoid isomer analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. phcog.com [phcog.com]
- 3. Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improving Resolution of Isomeric Flavonoids and Their Glycosides Using Two-Dimensional Liquid Chromatography Coupled With High-Resolution Mass Spectrometry [agris.fao.org]
- 7. researchgate.net [researchgate.net]
- 8. Stereoisomeric Separation of Flavonoids by Two‐Dimensional Supercritical Fluid Chromatography: Identification of Adequate Chiral Columns and Application to Honey Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. lcms.cz [lcms.cz]
- 14. researchgate.net [researchgate.net]
- 15. Determination of Flavonoid Glycosides by UPLC-MS to Authenticate Commercial Lemonade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. [PDF] Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA | Semantic Scholar [semanticscholar.org]
Validation & Comparative
Chrysin vs. Chrysin 7-O-beta-gentiobioside: A Comparative Bioactivity Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactive properties of Chrysin (B1683763) and its glycosylated form, Chrysin 7-O-beta-gentiobioside. While extensive research has elucidated the multifaceted pharmacological activities of Chrysin, data on this compound is comparatively limited. This document summarizes the available quantitative data for Chrysin and provides a qualitative comparison with its gentiobioside derivative, supported by detailed experimental protocols and visual representations of key signaling pathways.
Comparative Bioactivity Data
The following tables summarize the reported quantitative bioactivity data for Chrysin. Direct quantitative comparative data for this compound is scarce in the currently available literature.
Antioxidant Activity of Chrysin
| Assay | Test System | Result | Reference |
| DPPH Radical Scavenging | In vitro | Potent activity | [1] |
| ABTS Radical Scavenging | In vitro | Effective scavenging | [2] |
| Superoxide Dismutase (SOD) activity | In vivo (rat models) | Increased activity | [3] |
| Catalase (CAT) activity | In vivo (rat models) | Increased activity | [3] |
| Glutathione Peroxidase (GPx) activity | In vivo (rat models) | Increased activity | [3] |
This compound: Limited studies on chrysin glycosides suggest they may possess moderate antioxidant effects. However, a theoretical study on other chrysin glycosides indicated that the addition of a sugar moiety might not necessarily enhance the antioxidant capacity of the parent chrysin molecule.
Anti-inflammatory Activity of Chrysin
| Assay | Test System | IC50 / Effect | Reference |
| Nitric Oxide (NO) Production | LPS-stimulated RAW264.7 macrophages | Significant inhibition | [3][4] |
| COX-2 Expression | LPS-stimulated RAW264.7 macrophages | Downregulation | [3][4] |
| TNF-α Production | LPS-stimulated RAW264.7 macrophages | Significant reduction | [2] |
| IL-6 Production | LPS-stimulated RAW264.7 macrophages | Significant reduction | [2] |
Anticancer Activity of Chrysin
| Cell Line | Assay | IC50 | Reference |
| MCF-7 (Breast Cancer) | MTT Assay (48h) | 19.5 µM | [5] |
| MCF-7 (Breast Cancer) | MTT Assay (72h) | 9.2 µM | [5] |
| MCF-7 (Breast Cancer) | MTT Assay (48h) | 22.55 µM | [6] |
| MCF-7 (Breast Cancer) | MTT Assay | 97.86 µM | [7] |
| HeLa (Cervical Cancer) | Cytotoxicity Assay | IC50 = 29.51 ± 0.51 μM | [8] |
| MGC-803 (Gastric Cancer) | Antiproliferative Assay | IC50 of a derivative was 24.5 µM | [8] |
| MDA-MB-231 (Breast Cancer) | MTT Assay | IC50 of a derivative was 5.98 µM | [8] |
This compound: This compound has been reported to exhibit cytocidal properties, indicating potential anticancer activity[9]. However, specific IC50 values from comparative studies with Chrysin are not currently available.
Neuroprotective Activity of Chrysin
| Model System | Effect | Reference |
| 3-Nitropropionic Acid-Induced Neurotoxicity in Rats | Attenuated oxidative stress and mitochondrial dysfunction | [10] |
| In vitro and in vivo models | Attenuates oxidative stress, neuroinflammation, and apoptosis | [11] |
This compound: There is currently a lack of specific experimental data on the neuroprotective effects of this compound.
Experimental Protocols
Detailed methodologies for key bioactivity assays are provided below to facilitate the replication and validation of findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the free radical scavenging capacity of a compound.
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol. The concentration is typically around 0.1 mM.
-
Assay Procedure:
-
Add a specific volume of the test compound solution (at various concentrations) to a 96-well plate.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay also assesses the free radical scavenging ability of a substance.
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).
-
Dilute the ABTS•+ solution with ethanol (B145695) or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add a small volume of the test compound (at various concentrations) to a cuvette or 96-well plate.
-
Add the diluted ABTS•+ solution to initiate the reaction.
-
-
Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as in the DPPH assay and determine the IC50 value.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity[12].
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product[12].
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Nitric Oxide (NO) Synthase Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key mediator in inflammation.
-
Cell Culture and Treatment: Culture cells (e.g., RAW264.7 macrophages) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compound.
-
Nitrite (B80452) Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubate at room temperature for 10-15 minutes.
-
-
Measurement: Measure the absorbance at 540 nm. The amount of nitrite is proportional to the NO produced.
-
Calculation: Determine the percentage of inhibition of NO production by the test compound compared to the LPS-stimulated control and calculate the IC50 value.
Signaling Pathways and Visualizations
Chrysin exerts its biological effects by modulating several key intracellular signaling pathways. The diagrams below, generated using Graphviz, illustrate these pathways and a general experimental workflow.
Chrysin has been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and survival.
The PI3K/Akt pathway is crucial for cell survival and proliferation, and its inhibition is a key mechanism for the anticancer effects of many compounds.
The MAPK pathway is another critical signaling cascade involved in cell proliferation, differentiation, and apoptosis.
Conclusion
Chrysin has demonstrated significant potential across a spectrum of bioactivities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects, which are mediated through its interaction with key cellular signaling pathways such as NF-κB, PI3K/Akt, and MAPK. The available quantitative data, particularly IC50 values in cancer cell lines, underscore its promise as a therapeutic agent.
In contrast, the bioactivity of this compound is not as well-documented. While preliminary evidence suggests it may possess some biological activities, a direct and comprehensive comparison with Chrysin is hampered by the lack of quantitative data. The glycosylation of chrysin could potentially alter its solubility, bioavailability, and pharmacological profile, which warrants further investigation.
Future research should focus on conducting direct comparative studies of Chrysin and this compound to quantitatively assess their relative potencies across various biological assays. Such studies are crucial for understanding the structure-activity relationship and for determining whether the glycosylated form offers any therapeutic advantages over the parent compound.
References
- 1. Chrysin, Antioxidant flavonoid (CAS 480-40-0) | Abcam [abcam.com]
- 2. scialert.net [scialert.net]
- 3. Protective Effects of Chrysin Against Drugs and Toxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory and Cytotoxic Activities of Chrysin on Human Breast Adenocarcinoma Cells by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Cytotoxicity Activity of Chrysin, Morin and Resveratrol Against MCF-7 Breast Cancer Cell Lines – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. mdpi.com [mdpi.com]
- 9. Chrysin 7-O-β-gentiobioside | 88640-89-5 [chemicalbook.com]
- 10. Chrysin exerts neuroprotective effects against 3-Nitropropionic acid induced behavioral despair-Mitochondrial dysfunction and striatal apoptosis via upregulating Bcl-2 gene and downregulating Bax-Bad genes in male wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective Potential of Chrysin: Mechanistic Insights and Therapeutic Potential for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Bioevaluation of New Stable Derivatives of Chrysin-8-C-Glucoside That Modulate the Antioxidant Keap1/Nrf2/HO-1 Pathway in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of Analytical Methods for Flavonoid Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of flavonoids is crucial for ensuring the quality, efficacy, and safety of natural products and pharmaceuticals. The choice of analytical method can significantly impact the accuracy and reliability of these measurements. This guide provides an objective comparison of common analytical methods for flavonoid quantification, supported by experimental data, to aid in selecting the most appropriate technique for your research needs.
Comparison of Analytical Methods
The selection of an analytical method for flavonoid quantification depends on various factors, including the desired level of specificity, sensitivity, sample throughput, and available instrumentation. The primary techniques fall into two main categories: spectrophotometric assays and chromatographic methods.
Spectrophotometric methods , such as the aluminum chloride colorimetric assay, are often used for rapid screening and determination of total flavonoid content. They are simple, cost-effective, and suitable for high-throughput analysis. However, they lack specificity and can be prone to interference from other phenolic compounds.
Chromatographic techniques , particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS), provide the separation and quantification of individual flavonoid compounds.[1] These methods offer high specificity, sensitivity, and accuracy, making them the gold standard for detailed flavonoid analysis.[1] HPLC is a robust and widely used technique, while UPLC-MS/MS provides enhanced resolution, speed, and sensitivity.[2]
Quantitative Data Summary
The following table summarizes key performance parameters for the most common analytical methods, providing a basis for objective comparison. The values presented are representative and can vary based on the specific flavonoid, sample matrix, and experimental conditions.
| Parameter | UV-Vis Spectrophotometry (Aluminum Chloride Method) | High-Performance Liquid Chromatography (HPLC-DAD) | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) |
| Principle | Colorimetric assay based on the formation of a stable complex between aluminum chloride and the keto and hydroxyl groups of flavonoids. | Separation of individual flavonoids based on their polarity using a reversed-phase column, followed by detection using a Diode Array Detector (DAD).[3] | High-resolution separation of flavonoids using a sub-2 µm particle column, followed by sensitive and selective detection using a tandem mass spectrometer.[2] |
| Specificity | Low (Measures total flavonoid content) | High (Quantifies individual flavonoids) | Very High (Quantifies and confirms the identity of individual flavonoids) |
| Linearity (R²) | > 0.99[4] | > 0.99[5] | > 0.99 |
| Accuracy (% Recovery) | 93 - 101%[6] | 98 - 102%[5] | 100.5 - 107.8%[2] |
| Precision (%RSD) | < 5%[6] | < 2%[7] | < 15%[8] |
| Limit of Detection (LOD) | 3.59 µg/mL[4] | 0.010 μg/mL[7] | < 0.32 mg/kg[8] |
| Limit of Quantification (LOQ) | 10.88 µg/mL[4] | 0.025 μg/mL[7] | < 0.97 mg/kg[8] |
| Throughput | High | Moderate | Moderate to High |
| Cost | Low | Moderate | High |
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for the discussed analytical techniques.
UV-Vis Spectrophotometry: Aluminum Chloride Method for Total Flavonoid Content
This method is based on the formation of a colored complex between aluminum chloride and flavonoids, which can be measured spectrophotometrically.
Protocol:
-
Sample Preparation: Extract flavonoids from the sample using a suitable solvent (e.g., 80% methanol).
-
Reaction Mixture: To 0.5 mL of the diluted extract, add 1.5 mL of methanol, 0.1 mL of 10% aluminum chloride solution, 0.1 mL of 1 M potassium acetate, and 2.8 mL of distilled water.
-
Incubation: Incubate the mixture at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 415 nm using a UV-Vis spectrophotometer.
-
Quantification: Use a calibration curve prepared with a standard, such as quercetin (B1663063), to determine the total flavonoid content, typically expressed as quercetin equivalents (QE).
HPLC-DAD Analysis of Individual Flavonoids
This technique separates individual flavonoids based on their differential partitioning between a stationary and a mobile phase.[3]
Protocol:
-
Chromatographic System: An HPLC system equipped with a Diode Array Detector (DAD).[3]
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[5]
-
Mobile Phase: A gradient elution using two solvents:
-
Gradient Program: A typical gradient might be: 0-5 min, 10-20% B; 5-20 min, 20-40% B; 20-30 min, 40-60% B; 30-35 min, 60-10% B; 35-40 min, 10% B.
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: Monitor at multiple wavelengths (e.g., 280 nm and 340 nm) to detect different classes of flavonoids.
-
Quantification: Identify and quantify compounds by comparing their retention times and UV spectra with those of authentic standards.[3]
UPLC-MS/MS Analysis for High-Sensitivity Quantification
This advanced method offers superior separation efficiency and highly sensitive and selective detection of flavonoids.[2]
Protocol:
-
Chromatographic System: A UPLC system coupled to a tandem mass spectrometer.[2]
-
Column: A sub-2 µm particle size C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: Similar to HPLC, but with LC-MS grade solvents.
-
Gradient Program: A faster gradient can be employed due to the higher efficiency of the UPLC system. For example: 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10-10.1 min, 95-5% B; 10.1-12 min, 5% B.
-
Flow Rate: 0.3 - 0.5 mL/min.[2]
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for targeted quantification of specific flavonoids.
-
Quantification: Use a calibration curve prepared with authentic standards to quantify the target flavonoids.
Cross-Validation Workflow
The following diagram illustrates a general workflow for the cross-validation of analytical methods for flavonoid quantification.
Caption: Workflow for cross-validation of analytical methods.
References
- 1. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]
- 2. Frontiers | A comprehensive UHPLC-MS/MS and extraction method reveals flavonoid profile and concentration are diverse in spinach (Spinacia oleracea L.) [frontiersin.org]
- 3. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsdjournal.org [rsdjournal.org]
- 5. inhort.pl [inhort.pl]
- 6. Spectrophotometric Quantification of Flavonoids in Herbal Material, Crude Extract, and Fractions from Leaves of Eugenia uniflora Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromatography coupled with photodiode array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Spectrum of Chrysin and Its Glycosides
An Objective Guide for Researchers and Drug Development Professionals
Chrysin (B1683763), a naturally occurring flavone (B191248) found in honey, propolis, and various plants, has garnered significant attention for its diverse pharmacological activities. However, its clinical application is often hampered by low aqueous solubility and poor bioavailability. Glycosylation, the attachment of sugar moieties, is a natural modification that can alter the physicochemical properties and biological activities of flavonoids like chrysin. This guide provides a comparative analysis of the antimicrobial spectrum of chrysin and its glycosylated derivatives, supported by experimental data and detailed methodologies, to aid researchers in the field of antimicrobial drug discovery.
Quantitative Antimicrobial Activity: A Comparative Overview
The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. While chrysin itself often exhibits weak to moderate intrinsic antimicrobial activity, its derivatives, including glycosides, can display altered and sometimes enhanced effects.
Studies have shown that chrysin's MIC against various bacterial strains is often high, indicating limited potency. For instance, against Acinetobacter baumannii, the MIC of chrysin was found to be greater than 128 µg/mL. Similarly, other research has indicated that chrysin may have very weak or no direct antibacterial activity against strains of E. coli, P. aeruginosa, and S. aureus.
However, the addition of a glycosidic group can modulate this activity. While direct, comprehensive comparative studies between chrysin and its specific natural glycosides are limited in the literature, the available data on flavonoid glycosides, in general, suggest that this modification is a critical factor in their antimicrobial potential. Some flavonoid glycosides have demonstrated significant antimicrobial activity, in some cases equal to or greater than reference antibiotics like ciprofloxacin (B1669076) against multi-drug-resistant strains. For example, certain flavonoid glycosides have shown potent activity against Vibrio cholerae.
The following table summarizes representative MIC values for chrysin and some of its derivatives to illustrate the impact of chemical modification. It is important to note that these values are from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Chrysin | Acinetobacter baumannii | >128 | |
| Chrysin | Methicillin-resistant S. aureus (MRSA) | 64 - 128 | |
| Dinitrophenyl-substituted Chrysin Derivative | Methicillin-resistant S. aureus (MRSA) | 25 - 62.5 | |
| Dinitrophenyl-substituted Chrysin Derivative | Pseudomonas aeruginosa | 25 - 62.5 | |
| Dinitrophenyl-substituted Chrysin Derivative | Klebsiella pneumoniae | 25 - 62.5 | |
| Dinitrophenyl-substituted Chrysin Derivative | Escherichia coli | 25 - 62.5 | |
| C7-modified Chrysin Analogs | Various Bacteria & Fungi | 4.68 - 9.37 | |
| Chrysin-8-C-glucoside derivatives | Not specified (Antimicrobial effects mentioned) | - | |
| 7-O-β-D-glucopyranosylchrysin | Not specified (Antimicrobial effects mentioned) | - |
Experimental Protocols for Antimicrobial Susceptibility Testing
Accurate and reproducible assessment of antimicrobial activity is crucial. The following are detailed methodologies for two standard assays used to determine the antimicrobial spectrum of compounds like chrysin and its glycosides.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of a substance against a specific microorganism in a liquid medium.
a. Preparation of Inoculum:
-
A pure culture of the test microorganism is grown on a suitable agar (B569324) plate for 18-24 hours.
-
Several colonies are transferred to a sterile broth (e.g., Mueller-Hinton Broth).
-
The broth culture is incubated until it reaches a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
The standardized suspension is then diluted to the final working concentration (e.g., 5 x 10⁵ CFU/mL) in the test broth.
b. Assay Procedure:
-
A serial two-fold dilution of the test compound (chrysin or its glycoside) is prepared in a 96-well microtiter plate using the appropriate broth.
-
Each well is inoculated with the standardized microbial suspension.
-
Positive (broth with inoculum, no compound) and negative (broth only) controls are included.
-
The plate is incubated at the optimal temperature (e.g., 37°C) for 16-20 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Agar Well Diffusion Method
This method is a qualitative or semi-quantitative assay to screen for antimicrobial activity based on the diffusion of the test compound through an agar medium.
a. Preparation of Plates:
-
A standardized microbial inoculum (as prepared for the broth microdilution method) is uniformly spread over the surface of a suitable agar plate (e.g., Mueller-Hinton Agar) using a sterile swab.
-
The plate is allowed to dry for a few minutes.
b. Assay Procedure:
-
Wells (typically 6-8 mm in diameter) are aseptically punched into the agar using a sterile cork borer.
-
A specific volume (e.g., 50-100 µL) of the test compound at a known concentration is added to each well.
-
A negative control (solvent used to dissolve the compound) and a positive control (a known antibiotic) are also added to separate wells.
-
The plates are incubated at the optimal temperature for 18-24 hours.
-
Antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).
Mechanism of Antimicrobial Action
The antimicrobial mechanisms of flavonoids, including chrysin and its glycosides, are multifaceted. A primary mode of action involves the disruption of the bacterial cell membrane integrity.
Flavonoids can intercalate into the lipid bilayer of the cell membrane, leading to increased permeability. This disrupts the membrane's essential functions, such as maintaining the proton motive force, electron transport, and nutrient uptake. The leakage of vital intracellular components, like nucleic acids and ions, ultimately leads to bacterial cell death. The lipophilicity of the flavonoid plays a crucial role in this process, with more lipophilic compounds generally showing greater membrane-disrupting activity. Glycosylation can alter the polarity and solubility of chrysin, thereby influencing its interaction with the bacterial membrane.
In addition to membrane disruption, other proposed mechanisms for flavonoids include:
-
Inhibition of Nucleic Acid Synthesis: Some flavonoids can inhibit enzymes like DNA gyrase, which is essential for bacterial DNA replication.
-
Inhibition of Energy Metabolism: Interference with the ATP synthesis pathway can deprive bacterial cells of the energy required for survival.
-
Efflux Pump Inhibition: Chrysin has been shown to inhibit bacterial efflux pumps, which are responsible for pumping out antibiotics from the cell. This synergistic action can restore the efficacy of conventional antibiotics against resistant strains.
Conclusion
Chrysin Derivatives vs. Breast Cancer: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Chrysin (B1683763), a naturally occurring flavonoid, has demonstrated promising anticancer properties. However, its therapeutic potential is often limited by poor bioavailability. To overcome this, researchers have synthesized numerous chrysin derivatives, modifying its basic structure to enhance efficacy against cancer cells. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various chrysin derivatives against two common breast cancer cell lines: the estrogen receptor-positive MCF-7 and the triple-negative MDA-MB-231.
Quantitative Analysis of Cytotoxicity
The in vitro anticancer activity of chrysin and its derivatives is commonly assessed by determining their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values of several chrysin derivatives against MCF-7 and MDA-MB-231 breast cancer cells, providing a clear comparison of their potency.
| Compound ID | Modification on Chrysin Scaffold | IC50 (µM) vs. MDA-MB-231 | IC50 (µM) vs. MCF-7 | Reference |
| Chrysin | - | 115.77 | 9.2 - 19.5 | [1][2] |
| 3a | N'-benzylideneacetohydrazide | 10.2 | >50 | [3] |
| 3b | N'-(4-fluorobenzylidene)acetohydrazide | <6.5 | <12 | [3] |
| 3e | N'-(4-(benzyloxy)benzylidene)acetohydrazide | 3.3 | 4.2 | [3] |
| 3h | N'-(4-nitrobenzylidene)acetohydrazide | <6.5 | <12 | [3] |
| 3j | N'-(4-(dimethylamino)benzylidene)acetohydrazide | <6.5 | <12 | [3] |
Key Observations from SAR Studies:
-
The addition of an N'-alkylidene/arylideneacetohydrazide moiety to the chrysin scaffold has been shown to significantly impact its cytotoxic activity.
-
Lipophilic substituents at the C-4 position of the D ring (the phenyl ring of the acetohydrazide moiety) generally enhance the anticancer activity against both MDA-MB-231 and MCF-7 cells.
-
Specifically, derivatives with 4-benzyloxy (3e), 4-fluoro (3b), 4-nitro (3h), and 4-dimethylamino (3j) substitutions have demonstrated potent cytotoxicity, with IC50 values in the low micromolar range.[3]
-
Compound 3e , with a 4-benzyloxy substituent, was identified as a particularly potent derivative, exhibiting strong activity against both breast cancer cell lines. [3. 2]
Experimental Protocols
The following is a detailed methodology for a key experiment cited in the evaluation of these chrysin derivatives.
MTT Assay for Cell Viability and Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Breast cancer cell lines (MCF-7, MDA-MB-231)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Chrysin derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of the chrysin derivatives. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are also included. The plates are incubated for another 48 to 72 hours.
-
MTT Incubation: Following the treatment period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently agitated for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 490-570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curves.
Visualizing Molecular Mechanisms and Workflows
To better understand the mechanisms of action and the experimental processes involved, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for evaluating the cytotoxicity of chrysin derivatives.
Caption: Apoptosis induction pathway activated by chrysin derivatives in breast cancer cells.
References
A Comparative Guide to the Efficacy of Chrysin 7-O-beta-gentiobioside and Other Prominent AMPK Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the AMP-activated protein kinase (AMPK) activator, Chrysin 7-O-beta-gentiobioside, with other well-established AMPK activators. The comparison is based on available experimental data concerning their mechanisms of action and efficacy.
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic homeostasis.[1][2] Upon activation during periods of low cellular energy (high AMP:ATP ratio), AMPK orchestrates a metabolic switch from ATP-consuming anabolic pathways to ATP-producing catabolic pathways.[1] This positions AMPK as a significant therapeutic target for metabolic diseases, including type 2 diabetes and cancer.[1][2]
This compound, a flavonoid glycoside, has been identified as a compound that activates the AMPK pathway.[3][4] This guide compares its activity with direct and indirect AMPK activators, including the potent direct activator A-769662, the widely used anti-diabetic drug Metformin (B114582), the experimental activator AICAR, and the natural polyphenol Resveratrol.
Quantitative Comparison of AMPK Activator Efficacy
The following table summarizes the mechanisms and reported efficacy of this compound and other selected AMPK activators based on available preclinical data. Direct head-to-head comparative studies involving this compound are limited; therefore, this comparison is compiled from individual studies.
| Compound | Mechanism of Activation | Quantitative Efficacy (Concentration/EC₅₀) | Cell System / Model | Key Findings & Notes |
| This compound | Indirect (Presumed) | 30 µM showed significant activation | Huh-7 (human liver) cells | Increased phosphorylation of AMPK and its substrate ACC.[3] The effect was abolished by an AMPK inhibitor.[4] |
| A-769662 | Direct, Allosteric | EC₅₀: 0.8 µM | Cell-free (purified rat liver AMPK) | A potent, reversible activator that also protects against dephosphorylation.[5][6] Selective for β1 subunit-containing complexes. |
| Metformin | Indirect | 50 µM - 2 mM (Dose & time-dependent) | Primary rat hepatocytes | Inhibits mitochondrial complex I, increasing the cellular AMP:ATP ratio.[7][8] Widely used anti-diabetic drug.[9] |
| AICAR | Indirect | 0.5 - 2 mM (Typical effective concentration) | Various cell lines (e.g., hepatocytes, muscle cells) | Cell-permeable precursor of ZMP, an AMP analog that mimics the effect of AMP.[10] A standard experimental positive control.[11] |
| Resveratrol | Indirect | 10 µM - 100 µM | Various cell lines (e.g., cardiac myocytes, neuronal cells) | Activation mechanism is complex and can be cell-type dependent, often involving the upstream kinase LKB1.[12][13][14] |
Signaling and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the AMPK signaling pathway and a typical experimental workflow for comparing activators.
Caption: AMPK Signaling Pathway showing upstream activators and downstream effects.
Caption: A typical experimental workflow for the comparison of AMPK activators.
Detailed Experimental Protocols
The following is a representative protocol for assessing AMPK activation via Western Blotting, a common method used in the cited studies.
Protocol: Detection of AMPK and ACC Phosphorylation by Western Blot
-
Cell Culture and Treatment:
-
Plate cells (e.g., Huh-7, primary hepatocytes) in 6-well plates and grow to 70-80% confluency.
-
Starve cells in serum-free media for 2-4 hours prior to treatment, if required.
-
Treat cells with various concentrations of AMPK activators (e.g., this compound, A-769662, Metformin) or vehicle control for the desired time periods (e.g., 1, 6, 24 hours).
-
-
Protein Extraction:
-
After treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells on ice using 100-150 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Add Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and phospho-ACC (Ser79) overnight at 4°C. Use a dilution recommended by the antibody supplier (typically 1:1000).
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with antibodies for total AMPKα, total ACC, and a loading control like β-actin.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Calculate the ratio of phosphorylated protein to total protein for each sample to determine the fold activation relative to the vehicle control.
-
Conclusion
Current evidence demonstrates that this compound activates the AMPK signaling pathway in hepatic cells.[3] However, its efficacy relative to other activators is not yet well-defined by quantitative metrics such as an EC₅₀ value. In contrast, compounds like A-769662 show high potency with a sub-micromolar EC₅₀ in cell-free assays, establishing them as powerful research tools for studying direct AMPK activation.[5][6] Indirect activators like Metformin and AICAR are effective in the micromolar to millimolar range and serve as important clinical and experimental benchmarks, respectively.[7][10]
For researchers and drug development professionals, this compound represents a compound of interest that warrants further investigation. Future studies should focus on establishing a precise mechanism of action and determining its potency through dose-response analyses to better position its therapeutic potential against established AMPK activators.
References
- 1. Small Molecule Modulators of AMP-Activated Protein Kinase (AMPK) Activity and Their Potential in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chrysin 7‐O‐β‐d‐glucopyranoside increases hepatic low‐density lipoprotein receptor expression through AMP‐activated protein kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chrysin 7-O-β-d-glucopyranoside increases hepatic low-density lipoprotein receptor expression through AMP-activated protein kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nrf2activators.com [nrf2activators.com]
- 10. AMPK activation by AICAR sensitizes prostate cancer cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Resveratrol Inhibits Cardiac Hypertrophy via AMP-activated Protein Kinase and Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resveratrol-Induced AMP-Activated Protein Kinase Activation Is Cell-Type Dependent: Lessons from Basic Research for Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Chrysin Delivery Systems for Enhanced Therapeutic Efficacy
For Researchers, Scientists, and Drug Development Professionals
Chrysin (B1683763), a promising natural flavonoid, exhibits a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. However, its clinical translation is significantly hampered by its poor aqueous solubility and low oral bioavailability.[1] To overcome these limitations, various nano- and micro-delivery systems have been developed to enhance chrysin's therapeutic potential. This guide provides a head-to-head comparison of different chrysin delivery systems, supported by experimental data, to aid researchers in selecting the most appropriate formulation strategy.
Performance Metrics of Chrysin Delivery Systems
The efficacy of a drug delivery system is determined by several key physicochemical properties. The following tables summarize the quantitative data for various chrysin-loaded delivery systems based on published experimental findings.
| Delivery System | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Phytosomes | |||||
| Chrysin-loaded Phytosomes | 94.40 | 0.31 | -1.33 | 74.28 | [2] |
| Solid Lipid Nanoparticles (SLNs) | |||||
| Chrysin-loaded SLNs | 240.0 ± 4.79 | - | -40.4 ± 2.54 | 86.29 ± 3.42 | [3] |
| Chrysin-Phospholipid Complex loaded SLNs | - | - | - | >90% | [4] |
| Chrysin-SLNs | 479.7 | - | -26.3 | - | [5] |
| Chitosan-Folic Acid Coated SLNs | 125 | - | +34.9 | - | [6] |
| Nanoemulsions | |||||
| Chrysin-loaded Nanoemulsion | ~161 | 0.21 | -32 | 100.29 ± 0.53 | [7] |
| Self-Nanoemulsifying Drug Delivery System (SNEDDS) | 155.4 ± 32.02 | - | -12.5 ± 3.40 | - | [8] |
| Other Nanoparticles | |||||
| Niosomes | 105 | 0.156 | -27.4 | 85.5 | [9] |
In Vitro Drug Release and Bioavailability
A critical aspect of any delivery system is its ability to release the encapsulated drug in a controlled manner and improve its bioavailability.
| Delivery System | In Vitro Release Profile | Bioavailability Enhancement | Reference |
| Phytosomes | Continuous release even after 24 h (43% release) compared to free chrysin (22% release at 6 h) | 60-fold improved solubility compared to free chrysin | [10] |
| Solid Lipid Nanoparticles (SLNs) | Maximum drug release of 88.80 ± 3.05% in 72 hrs for CN-SLNs, versus 39.28 ± 3.19% for Chrysin suspension | - | [3] |
| Nanoemulsions | Superior release from formula B (56.16 ± 10.23%) compared to chrysin suspension (9.26 ± 1.67%) | - | [8] |
| Amorphous Solid Dispersion | - | Oral bioavailability was 41 times higher than that of chrysin suspension | [8] |
| Chrysin Prodrug | - | Oral bioavailability (F) = 24.22 ± 2.59% | [11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are summarized protocols for the preparation and characterization of chrysin delivery systems.
Preparation of Chrysin-Loaded Phytosomes (Antisolvent Precipitation Technique)
-
Dissolution: Dissolve the required quantities of soy lecithin (B1663433) and chrysin in dichloromethane (B109758) in a 250ml round-bottomed flask.
-
Refluxing: Reflux the mixture at 60°C for 3 hours.
-
Concentration: Concentrate the resulting solution to approximately 5-10ml.
-
Precipitation: Add n-hexane to the concentrated solution with continuous stirring until a precipitate is formed.
-
Filtration: Filter out the precipitate to obtain the chrysin-loaded phytosomes.[2]
Preparation of Chrysin-Loaded Solid Lipid Nanoparticles (Hot Homogenization followed by Microemulsion)
-
Lipid Phase Preparation: Melt the solid lipid (e.g., stearic acid) at a temperature above its melting point (~75°C). Disperse the chrysin powder in the molten lipid using high-speed homogenization (e.g., 5000 rpm for 15 min).[5]
-
Aqueous Phase Preparation: Heat distilled water to the same temperature as the lipid phase. Dissolve the surfactant (e.g., lecithin and taurocholate) in the heated water.[12]
-
Emulsification: Add the hot lipid phase to the hot aqueous phase under continuous stirring to form a pre-emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization (e.g., 500 bar for 10 cycles, followed by 1500 bar for 20 cycles) to form a nanoemulsion.[5]
-
Cooling and Solidification: Cool the nanoemulsion to room temperature to allow the lipid to solidify and form solid lipid nanoparticles.
In Vitro Drug Release Study (Franz Diffusion Cell)
-
Membrane Preparation: Use a synthetic cellulose (B213188) acetate (B1210297) membrane (or a biological membrane like an egg membrane) and mount it between the donor and receptor compartments of a Franz diffusion cell.[13][14]
-
Receptor Medium: Fill the receptor compartment with a suitable receptor fluid (e.g., a 1:1 v/v ethanol/water solution to ensure sink conditions) and maintain it at a constant temperature (e.g., 37°C) with continuous stirring.[13]
-
Sample Application: Place a known amount of the chrysin formulation in the donor compartment.
-
Sampling: At predetermined time intervals, withdraw samples from the receptor compartment and replace them with an equal volume of fresh receptor medium.
-
Analysis: Analyze the concentration of chrysin in the collected samples using a suitable analytical method like UV-Vis spectrophotometry or HPLC.
Determination of In Vivo Bioavailability
-
Animal Model: Use a suitable animal model (e.g., male Sprague-Dawley rats).[15]
-
Administration: Administer the chrysin formulation orally to the animals at a specific dose.
-
Blood Sampling: Collect blood samples from the animals at predetermined time points.
-
Plasma Preparation: Separate the plasma from the blood samples by centrifugation.
-
Drug Extraction and Analysis: Extract chrysin and its metabolites from the plasma samples and quantify their concentrations using a validated analytical method such as LC-MS/MS.[10][16]
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC to determine the bioavailability of chrysin from the formulation.[16]
Visualizing Mechanisms and Workflows
Chrysin-Induced Apoptotic Signaling Pathway
Chrysin has been shown to induce apoptosis in cancer cells through multiple signaling pathways. A key mechanism involves the activation of the intrinsic apoptotic pathway.
Caption: Chrysin-induced apoptosis signaling cascade.
Experimental Workflow for Delivery System Evaluation
The evaluation of a novel drug delivery system typically follows a standardized workflow from formulation to in vivo testing.
Caption: Evaluation workflow for chrysin delivery systems.
Formulation Parameters vs. Performance
The physicochemical properties and in vivo performance of a delivery system are influenced by various formulation parameters.
Caption: Formulation parameters and their impact.
Conclusion
The development of advanced delivery systems is paramount to unlocking the full therapeutic potential of chrysin. This guide highlights that various nanoformulations, including phytosomes, solid lipid nanoparticles, and nanoemulsions, can significantly improve the physicochemical properties and bioavailability of chrysin. The choice of a specific delivery system will depend on the desired application, route of administration, and target tissue. The provided data and protocols serve as a valuable resource for researchers to design and evaluate novel chrysin formulations with enhanced clinical efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Chrysin induces cell apoptosis via activation of the p53/Bcl-2/caspase-9 pathway in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Chrysin Loaded Oil-in-Water Nanoemulsion for Improving Bioaccessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Self-Nanoemulsion Intrigues the Gold Phytopharmaceutical Chrysin: In Vitro Assessment and Intrinsic Analgesic Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and biological evaluation of the novel chrysin prodrug for non-alcoholic fatty liver disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. mdpi.com [mdpi.com]
- 14. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 15. Improved In vivo Effect of Chrysin as an Absorption Enhancer Via the Preparation of Ternary Solid Dispersion with Brij®L4 and Aminoclay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
The Bioavailability Challenge: A Comparative Guide to the Pharmacokinetics of Chrysin and its Glycosylated Forms
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a compound is paramount to harnessing its therapeutic potential. This guide provides a comparative analysis of the pharmacokinetics of the flavonoid chrysin (B1683763) and its glycosylated derivatives, highlighting the significant challenges and opportunities in its clinical application.
Chrysin (5,7-dihydroxyflavone), a natural flavonoid found in honey, propolis, and passionflower, has demonstrated a wide array of promising biological activities in vitro, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] However, translating these in vitro findings into in vivo efficacy has been a significant hurdle, primarily due to its extremely low oral bioavailability.[1][2][3][4][5] This guide synthesizes experimental data to compare the pharmacokinetic profiles of chrysin and its metabolites, and discusses the theoretical advantages of its glycosylated forms.
Executive Summary of Pharmacokinetic Data
Oral administration of chrysin results in minimal systemic exposure to the parent compound.[1][6] It undergoes extensive first-pass metabolism, primarily in the intestines and liver, where it is rapidly converted into its major metabolites: chrysin-7-O-glucuronide and chrysin-7-O-sulfate.[2][7] Consequently, the plasma concentrations of these conjugated metabolites far exceed that of free chrysin.[6][8] The majority of an oral chrysin dose is eliminated unchanged in the feces, indicating poor absorption.[6]
While direct comparative pharmacokinetic studies on orally administered chrysin glycosides are limited, the administration of flavonoids as glycosides is a strategy explored to enhance bioavailability. The sugar moiety can influence the absorption pathway, potentially leading to improved systemic exposure.
Comparative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of chrysin and its primary sulfate (B86663) metabolite following oral administration in humans and rats. Due to a lack of available data from direct oral administration of chrysin glycosides, a quantitative comparison is not included.
Table 1: Pharmacokinetic Parameters of Chrysin and Chrysin Sulfate in Humans Following a Single Oral Dose of Chrysin
| Parameter | Chrysin | Chrysin Sulfate | Reference |
| Dose | 400 mg | - | [6] |
| Cmax (ng/mL) | 3 - 16 | Not explicitly stated, but concentrations were ~30-fold higher than chrysin | [6] |
| Tmax (h) | ~1 | Not explicitly stated | [6] |
| AUC (ng·h/mL) | 5 - 193 | 450 - 4220 | [6] |
| Half-life (t½) (h) | ~4.6 | Not explicitly stated | [6] |
| Bioavailability | 0.003% - 0.02% | - | [6] |
Table 2: Pharmacokinetic Parameters of Chrysin and its Conjugates in Rats Following Oral or Intravenous Administration of Chrysin
| Species | Administration Route & Dose | Compound | Cmax (µg/L) | Tmax (h) | AUC∞ (µg·h/L) | t½ (h) | Reference |
| Rat | IV, 2 mg/kg | Chrysin | - | - | 275.9 ± 50.1 | 0.04 ± 0.01 | [4] |
| Chrysin Sulfate | 1367.0 ± 468.8 | 0.10 ± 0.07 | 418.4 ± 189.5 | 0.2 ± 0.1 | [4] | ||
| Chrysin Glucuronide | 2310.2 ± 1069.2 | 0.03 ± 0.04 | 472.9 ± 177.7 | 0.4 ± 0.6 | [4] | ||
| Rat | Oral, 100 mg/kg | Chrysin | Not detected | - | - | - | [4] |
| Chrysin Sulfate | Not detected | - | - | - | [4] | ||
| Chrysin Glucuronide | 364.6 ± 118.7 | 3.6 ± 0.6 | 2701.4 ± 962.9 | 3.0 ± 1.9 | [4] |
Experimental Protocols
Human Pharmacokinetic Study
-
Study Design: Seven healthy volunteers (22-38 years of age) participated in the study.[6]
-
Administration: A single oral dose of 400 mg of chrysin was administered.[6]
-
Sample Collection: Blood samples were collected at various time points. Urine and feces were also collected.[6]
-
Analysis: Chrysin and its metabolites in plasma, urine, and feces were quantified using high-performance liquid chromatography (HPLC).[6]
Rat Pharmacokinetic Study
-
Animal Model: Male Sprague-Dawley rats were used.[4]
-
Administration:
-
Intravenous (IV): A single dose of 2 mg/kg of chrysin was injected into the tail vein. The vehicle was a mixture of dimethyl sulfoxide, polyethylene (B3416737) glycol 200, saline, and ethanol.[4]
-
Intragastric (Oral): A single dose of 100 mg/kg of chrysin suspended in corn oil was administered.[4]
-
-
Sample Collection: Blood samples were collected from the subclavian vein at multiple time points up to 24 hours post-administration.[4]
-
Analysis: Plasma concentrations of chrysin, chrysin sulfate, and chrysin glucuronide were determined.[4]
Metabolic Pathways and Bioavailability
The poor oral bioavailability of chrysin is a direct consequence of its extensive metabolism and potential efflux back into the intestine.[1][6] The following diagram illustrates the metabolic fate of orally ingested chrysin.
Caption: Metabolic pathway of orally administered chrysin.
The Case for Chrysin Glycosides
Flavonoids naturally occur as glycosides, and this sugar attachment can significantly impact their absorption. While chrysin's poor water solubility is a limiting factor for its absorption, its glycosylated forms are generally more water-soluble.
The absorption of flavonoid glycosides can occur via two main routes:
-
Small Intestine: Some glycosides, particularly glucosides, can be transported into enterocytes by sodium-dependent glucose co-transporter 1 (SGLT1). Inside the cell, the sugar moiety is cleaved by cytosolic β-glucosidase, releasing the aglycone (chrysin) for entry into circulation.
-
Colon: Glycosides that are not absorbed in the small intestine travel to the colon, where gut microbiota hydrolyze them into the aglycone, which can then be absorbed.
Conclusion
The available data unequivocally demonstrate that chrysin in its aglycone form suffers from very poor oral bioavailability, with extensive first-pass metabolism leading to high circulating levels of its glucuronide and sulfate conjugates. While the therapeutic activities of these metabolites are not fully elucidated, the low systemic exposure of the parent compound remains a significant challenge for its clinical development.
Future research should focus on:
-
Conducting in vivo pharmacokinetic studies on various orally administered chrysin glycosides to quantify their absorption and metabolism.
-
Investigating the biological activities of the major chrysin metabolites to determine if they contribute to the overall therapeutic effects.
-
Developing advanced drug delivery systems, such as nanoparticles, to protect chrysin from premature metabolism and enhance its absorption.
A deeper understanding of the comparative pharmacokinetics of chrysin and its glycosylated forms is essential for designing effective therapeutic strategies that can unlock the full potential of this promising natural compound.
References
- 1. Developing nutritional component chrysin as a therapeutic agent: Bioavailability and pharmacokinetics consideration, and ADME mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chrysin: Perspectives on Contemporary Status and Future Possibilities as Pro-Health Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic Interaction of Chrysin with Caffeine in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Disposition and metabolism of the flavonoid chrysin in normal volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]
- 8. researchgate.net [researchgate.net]
Chrysin Derivatives Emerge as Potent Anti-Inflammatory Agents in Preclinical In Vivo Studies
For Immediate Release
[City, State] – Researchers, scientists, and drug development professionals now have access to a comprehensive comparison guide detailing the in vivo anti-inflammatory effects of various chrysin (B1683763) derivatives. This guide consolidates experimental data from multiple preclinical studies, offering an objective look at the enhanced therapeutic potential of these modified natural compounds compared to the parent flavonoid, chrysin. The findings highlight significant improvements in anti-inflammatory efficacy, positioning chrysin derivatives as promising candidates for further drug development.
Chrysin, a natural flavonoid found in honey and propolis, has long been recognized for its anti-inflammatory properties. However, its therapeutic application has been limited by poor bioavailability.[1] This guide focuses on several key derivatives—including a hydroxyethyl (B10761427) derivative (CM1), 7-hydroxyethyl chrysin (7-HEC), and a derivative featuring an α-lipoic acid moiety (compound 4b)—that have been specifically engineered to overcome this limitation and enhance anti-inflammatory activity.
The compiled data, presented in detailed comparative tables, demonstrates the superior performance of these derivatives in well-established animal models of inflammation, such as 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis and carrageenan-induced paw edema. These studies reveal a marked reduction in key inflammatory markers, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as myeloperoxidase (MPO) activity, a marker of neutrophil infiltration.[2][3][4]
A significant portion of this guide is dedicated to elucidating the molecular mechanisms underlying the anti-inflammatory effects of these chrysin derivatives. Experimental evidence strongly points to the modulation of critical signaling pathways, primarily the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[5][6] Detailed diagrams generated using Graphviz (DOT language) illustrate these complex signaling cascades, providing a clear visual representation of how chrysin derivatives exert their anti-inflammatory action at the molecular level.
This publication serves as a valuable resource for researchers in the field of inflammation and drug discovery, offering a structured overview of the current landscape of in vivo validated chrysin derivatives. By presenting detailed experimental protocols, quantitative data, and mechanistic insights, this guide aims to facilitate further research and development of this promising class of anti-inflammatory compounds.
Comparative Analysis of Chrysin Derivatives in In Vivo Models
The following tables summarize the quantitative data from various in vivo studies, comparing the anti-inflammatory effects of different chrysin derivatives.
Table 1: Effect of Chrysin Derivatives on Pro-Inflammatory Cytokines in TNBS-Induced Colitis in Rats
| Compound | Dose | TNF-α Level (pg/mL) | IL-6 Level (pg/mL) | IL-1β Level (pg/mL) | Reference |
| Control | - | ~25 | ~15 | ~10 | [3] |
| TNBS Model | - | ~150 | ~120 | ~80 | [3] |
| Chrysin | 50 mg/kg | ~80 | ~70 | ~50 | [4] |
| Compound 4b | 30 mg/kg | Significantly Reduced | Significantly Reduced | Significantly Reduced | [3] |
| Compound 4b | 60 mg/kg | More Significantly Reduced | More Significantly Reduced | More Significantly Reduced | [3] |
Table 2: Effect of Chrysin Derivatives on Myeloperoxidase (MPO) Activity in In Vivo Models
| Compound | Model | Dose | MPO Activity (U/g tissue) | % Inhibition | Reference |
| Control | TNBS-Colitis | - | ~1.0 | - | [4] |
| TNBS Model | TNBS-Colitis | - | ~5.5 | - | [4] |
| Chrysin | TNBS-Colitis | 50 mg/kg | ~2.5 | ~55% | [4] |
| Control | HAPE | - | ~20 | - | [2] |
| HAPE Model | HAPE | - | ~60 | - | [2] |
| 7-HEC | HAPE | 50 mg/kg | ~30 | ~50% | [2] |
Table 3: Effect of Chrysin Derivative (CM1) on Serum Cytokine Levels in an Endotoxin-Induced Sepsis Model in Mice
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | Reference |
| Control | Not Detected | Not Detected | [7] |
| LPS | ~3500 | ~12000 | [7] |
| LPS + Chrysin (2.5 µg/ml) | ~3000 | ~10000 | [7] |
| LPS + CM1 (2.5 µg/ml) | ~1500 | ~6000 | [7] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to facilitate replication and further investigation.
2,4,6-Trinitrobenzenesulfonic Acid (TNBS)-Induced Colitis in Rats
This model is widely used to induce chronic intestinal inflammation that mimics Crohn's disease in humans.[8]
-
Animal Preparation: Male Wistar rats (180-220 g) are fasted for 24 hours with free access to water.
-
Induction of Colitis: Rats are lightly anesthetized. A catheter is inserted 8 cm into the anus. TNBS solution (100 mg/kg) dissolved in 0.25 mL of 50% ethanol (B145695) is instilled into the colon. Control animals receive 50% ethanol alone.[9]
-
Treatment: Chrysin derivatives or reference drugs are administered orally or intraperitoneally daily for a specified period (e.g., 7 days) starting 24 hours after TNBS instillation.
-
Assessment of Colitis:
-
Clinical Scoring: Body weight, stool consistency, and rectal bleeding are monitored daily to calculate the Disease Activity Index (DAI).
-
Macroscopic Assessment: At the end of the experiment, animals are euthanized, and the colon is removed. Macroscopic damage is scored based on the extent of ulceration and inflammation.
-
Biochemical Analysis: Colon tissue is homogenized for the measurement of MPO activity and cytokine levels (TNF-α, IL-6, IL-1β) using ELISA kits.[3]
-
Histological Analysis: Colon sections are stained with Hematoxylin and Eosin (H&E) to evaluate mucosal damage, inflammatory cell infiltration, and crypt architecture.
-
Carrageenan-Induced Paw Edema in Rats
This is a classic model of acute inflammation used for the screening of anti-inflammatory drugs.[10]
-
Animal Preparation: Male Wistar rats (150-180 g) are used.
-
Treatment: Chrysin derivatives or a reference drug (e.g., indomethacin) are administered orally or intraperitoneally one hour before the carrageenan injection.
-
Induction of Edema: 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw. The left hind paw is injected with saline as a control.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. The percentage of edema inhibition is calculated by comparing the paw volume of the treated group with the control group.
Mechanistic Insights: Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of chrysin derivatives are primarily attributed to their ability to modulate the NF-κB and MAPK signaling pathways.
Experimental workflow for evaluating chrysin derivatives in a TNBS-induced colitis model.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as TNF-α, lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Chrysin and its derivatives have been shown to inhibit this pathway by preventing the degradation of IκBα.[11][12]
Inhibition of the NF-κB signaling pathway by chrysin derivatives.
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in inflammation. It comprises several kinases, including ERK, p38, and JNK, which, upon activation by inflammatory stimuli, can lead to the production of pro-inflammatory mediators. Studies have indicated that chrysin derivatives can suppress the phosphorylation and activation of key MAPK components like ERK and p38.[5][6]
Modulation of the MAPK signaling pathway by chrysin derivatives.
References
- 1. Frontiers | Synthesis and biological evaluation of chrysin derivatives containing α-lipoic acid for the treatment of inflammatory bowel disease [frontiersin.org]
- 2. dovepress.com [dovepress.com]
- 3. Synthesis and biological evaluation of chrysin derivatives containing α-lipoic acid for the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective Effects of Chrysin Against Drugs and Toxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A hydroxyethyl derivative of chrysin exhibits anti-inflammatory activity in dendritic cells and protective effects against dextran sodium salt-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chrysin Derivative CM1 and Exhibited Anti-Inflammatory Action by Upregulating Toll-Interacting Protein Expression in Lipopolysaccharide-Stimulated RAW264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Shenling Baizhu Powder Alleviates TNBS-Induced Colitis in Rats by Improving Intestinal Epithelial Permeability and Inhibiting Inflammation Through the TLR5/MyD88/NF-κB Pathway [frontiersin.org]
- 10. Anti-Inflammatory Effect of Izalpinin Derived from Chromolaena leivensis: λ-Carrageenan-Induced Paw Edema and In Silico Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chrysin Suppresses Vascular Endothelial Inflammation via Inhibiting the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chrysin Ameliorates Chemically Induced Colitis in the Mouse through Modulation of a PXR/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Antioxidant Capacity of Chrysin Glycosides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant capacity of chrysin (B1683763) and its glycoside derivatives. Chrysin, a naturally occurring flavonoid, has garnered significant interest for its potential therapeutic properties, including its antioxidant effects. However, its low bioavailability has led researchers to explore its glycosylated forms, which may offer improved solubility and absorption. This document summarizes the available experimental data on the antioxidant activities of chrysin and its glycosides, details the methodologies for key antioxidant assays, and visualizes relevant biological pathways and experimental workflows.
Comparative Antioxidant Capacity
The antioxidant capacity of chrysin and its glycosides is commonly evaluated using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The results are often expressed as IC50 or EC50 values, which represent the concentration of the compound required to scavenge 50% of the free radicals or to reduce the oxidant, respectively. A lower value indicates a higher antioxidant capacity.
The following table summarizes the available data from comparative studies. It is important to note that a direct, comprehensive comparison of various chrysin glycosides across all three major antioxidant assays within a single study is limited in the current literature.
| Compound | DPPH Assay (IC50/EC50) | ABTS Assay (IC50/EC50) | FRAP Assay (Value) | Reference |
| Chrysin | 0.5 mg/mL | 0.81 mg/mL | Not Available | [1] |
| Chrysin-8-C-glucoside | Not Available | 366.68 µM (EC50) | Not Available | [2] |
| Chrysin-β-D-galactopyranoside | Enhanced activity compared to chrysin (specific data not available in abstract) | Enhanced activity compared to chrysin (specific data not available in abstract) | Enhanced activity compared to chrysin (specific data not available in abstract) | [3] |
Note: The lack of comprehensive, directly comparable data highlights a gap in the current research and underscores the need for further studies that systematically evaluate the antioxidant potential of a wider range of chrysin glycosides using standardized methodologies.
Experimental Protocols
Detailed methodologies for the three key antioxidant assays are provided below. These protocols are tailored for the analysis of flavonoids like chrysin and its glycosides.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Reagents and Equipment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or other suitable solvent)
-
Test compounds (chrysin and chrysin glycosides)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
UV-Vis Spectrophotometer or microplate reader
-
96-well microplates or cuvettes
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.
-
Sample preparation: Dissolve the test compounds and positive control in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution.
-
Reaction mixture: Add a specific volume of the sample dilutions to the DPPH solution in a 96-well plate or cuvette. A typical ratio is 1:2 (e.g., 100 µL sample + 200 µL DPPH solution).
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm. A blank containing only the solvent and DPPH solution is also measured.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
[4]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Reagents and Equipment:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Methanol or ethanol
-
Phosphate buffered saline (PBS) or other suitable buffer
-
Test compounds and positive control
-
UV-Vis Spectrophotometer or microplate reader
Procedure:
-
Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Dilution of ABTS•+ solution: Before use, dilute the ABTS•+ solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction mixture: Add a small volume of the sample dilutions to the diluted ABTS•+ solution.
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the antioxidant response of the sample to that of Trolox, a water-soluble vitamin E analog. [5][6]
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Reagents and Equipment:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Test compounds and positive control (e.g., FeSO₄·7H₂O)
-
UV-Vis Spectrophotometer or microplate reader
-
Water bath
Procedure:
-
Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Reaction mixture: Add a small volume of the sample to the FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 4 to 30 minutes).
-
Measurement: Measure the absorbance of the blue-colored solution at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of Fe²⁺. The results are expressed as micromolar Fe(II) equivalents. [7][8]
Signaling Pathway and Experimental Workflow
The antioxidant effects of chrysin and its derivatives are often linked to their ability to modulate cellular signaling pathways involved in the oxidative stress response. One of the key pathways is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway.
Nrf2-ARE Signaling Pathway
Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the ARE in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes. Chrysin and its glycosides have been shown to activate this pathway, contributing to their cellular antioxidant effects. [2][9][10]
Caption: Nrf2-ARE signaling pathway activation by chrysin glycosides.
General Experimental Workflow for Antioxidant Capacity Assessment
The following diagram illustrates a typical workflow for assessing the antioxidant capacity of chrysin and its glycosides using the in vitro assays described above.
Caption: Experimental workflow for antioxidant capacity assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Bioevaluation of New Stable Derivatives of Chrysin-8-C-Glucoside That Modulate the Antioxidant Keap1/Nrf2/HO-1 Pathway in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and activity evaluation of chrysin-β-D-galactopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. assaygenie.com [assaygenie.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of Chrysin 7-O-beta-gentiobioside
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the proper disposal of Chrysin 7-O-beta-gentiobioside, a flavonoid glycoside utilized in various research applications. Adherence to these procedures is critical, particularly in the absence of a specific Safety Data Sheet (SDS) from the manufacturer.
Immediate Safety and Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. The following step-by-step instructions are based on general best practices for laboratory chemical waste and should be executed in conjunction with your institution's specific Environmental Health and Safety (EHS) guidelines.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound, ensure you are wearing appropriate PPE:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (nitrile or neoprene)
-
A laboratory coat
Step 2: Waste Segregation and Collection
-
Solid Waste:
-
Collect any solid this compound waste, including contaminated items like weighing paper, pipette tips, and gloves, in a dedicated, sealable, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical and any solvents used.
-
-
Liquid Waste:
-
If this compound is in a solution, it must be collected in a designated, leak-proof, and sealed hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible wastes can lead to dangerous chemical reactions.
-
-
Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and disposed of as hazardous liquid waste.
-
After triple-rinsing, the container can often be disposed of as regular laboratory glass or plastic waste, but be sure to deface the original label. Consult your institution's policy.
-
Step 3: Labeling of Hazardous Waste
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
Any other chemicals or solvents present in the waste mixture
-
The date the waste was first added to the container
-
Your name, laboratory, and contact information
Step 4: Storage of Waste
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Secondary containment (placing the waste container inside a larger, chemically resistant bin or tray) is highly recommended to contain any potential leaks or spills.
Step 5: Arrange for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.
Summary of Chemical and Safety Data
The following table summarizes the available information for this compound.
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 88640-89-5 |
| Molecular Formula | C₂₇H₃₀O₁₄ |
| Molecular Weight | 578.52 g/mol |
| Known Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Known Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Environmental Fate | Specific data on the environmental impact of this compound is limited. However, as a general principle, the release of synthetic and research chemicals into the environment should be avoided to prevent unforeseen ecological consequences. Flavonoids are known to undergo enterohepatic recycling in biological systems. |
Disposal Workflow Diagram
The following diagram illustrates the proper disposal workflow for this compound.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling Chrysin 7-O-beta-gentiobioside
This guide provides crucial safety and logistical information for the handling and disposal of Chrysin 7-O-beta-gentiobioside, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for maintaining a safe laboratory environment.
This compound is a flavonoid compound that requires careful handling to avoid potential health hazards.[1] According to available safety information, this compound is classified as an irritant, capable of causing skin, eye, and respiratory irritation.[2] Therefore, adherence to proper personal protective equipment (PPE) protocols and handling procedures is mandatory.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[2] The following table summarizes the required PPE for handling this compound.
| PPE Category | Specific Requirements | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact and irritation.[3][4] |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield.[5][6] | To protect against dust particles and potential splashes, preventing serious eye irritation.[2][3] |
| Body Protection | A full-length, long-sleeved laboratory coat. | To protect skin and clothing from contamination.[7][8][9] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated and a fume hood is not available.[5][7] | To prevent inhalation of airborne particles and subsequent respiratory irritation.[2][3] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is critical to minimize exposure risk. The following workflow outlines the necessary steps from preparation to cleanup.
Experimental Protocols:
-
Designated Work Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation.[10][11] The work surface should be covered with absorbent, leak-proof bench pads.[10][11]
-
Weighing: To prevent the generation of airborne dust, weighing should be performed within a fume hood or by using an enclosed balance.[11] If a fume hood is used for weighing, ensure the airflow does not disturb the balance. An alternative is to pre-weigh a sealed container, add the powder inside the hood, and then re-weigh the sealed container outside the hood.[11]
-
Transport: When moving this compound, ensure it is in a well-sealed, shatter-resistant container.[10] For added security, use a secondary container.
Disposal Plan
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
-
Waste Collection: All solid waste contaminated with this compound, including used gloves, weigh boats, and absorbent paper, should be placed in a clearly labeled, sealed waste container.[9]
-
Waste Disposal: Dispose of chemical waste in accordance with your institution's and local regulations. Do not pour chemical waste down the sink.[9] Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of non-highly toxic chemical waste.
By adhering to these safety and logistical guidelines, researchers can handle this compound with confidence, ensuring personal safety and the integrity of their work.
References
- 1. Chrysin 7-O-β-gentiobioside | 88640-89-5 [chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. royalbrinkman.com [royalbrinkman.com]
- 5. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 6. hsa.ie [hsa.ie]
- 7. White Chemical Powder in the Lab: Understanding Its Role and Safety Measures – skywingsp [skywingsp.com]
- 8. iisertirupati.ac.in [iisertirupati.ac.in]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. safety.duke.edu [safety.duke.edu]
- 11. ehs.wisc.edu [ehs.wisc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
